molecular formula C11H14O3 B3361445 4-Ethoxy-2,6-dimethylbenzoic acid CAS No. 91970-50-2

4-Ethoxy-2,6-dimethylbenzoic acid

Cat. No.: B3361445
CAS No.: 91970-50-2
M. Wt: 194.23 g/mol
InChI Key: LILWNGGSLROPJC-UHFFFAOYSA-N
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Description

4-Ethoxy-2,6-dimethylbenzoic acid (CAS 91970-50-2) is a high-purity benzoic acid derivative supplied for non-clinical research applications. With the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol, this compound serves as a valuable synthetic intermediate in organic and medicinal chemistry research . Research into structurally similar alkoxy-substituted benzoic acids indicates their significance in studying molecular crystallization and supramolecular architecture, driven by interactions such as hydrogen bonding and π-stacking . Furthermore, analogous compounds like barbatic acid and diffractaic acid, which share a benzoic acid core, are under investigation in pharmaceutical research for their potential biological activities, highlighting the relevance of this chemical scaffold in drug discovery . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-ethoxy-2,6-dimethylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-4-14-9-5-7(2)10(11(12)13)8(3)6-9/h5-6H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILWNGGSLROPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101300476
Record name 4-Ethoxy-2,6-dimethylbenzoic acid
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Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91970-50-2
Record name 4-Ethoxy-2,6-dimethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91970-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-2,6-dimethylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Ethoxy-2,6-dimethylbenzoic acid CAS 91970-50-2 properties

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide details the properties, synthesis, and applications of 4-Ethoxy-2,6-dimethylbenzoic acid (CAS 91970-50-2) .

A Critical Building Block for Sterically Congested Scaffolds

Executive Summary

4-Ethoxy-2,6-dimethylbenzoic acid is a specialized aromatic carboxylic acid characterized by significant steric hindrance around the carboxyl group due to the ortho-methyl substituents. This structural feature imposes restricted rotation, making the compound a valuable scaffold for designing atropisomeric drugs, stable ester/amide linkages resistant to enzymatic hydrolysis, and specialized ligands in organometallic catalysis.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertyDetail
CAS Number 91970-50-2
IUPAC Name 4-Ethoxy-2,6-dimethylbenzoic acid
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
SMILES CCOC1=CC(C)=C(C(=O)O)C(C)=C1
Appearance White to off-white crystalline powder
Solubility Low in water; Soluble in DMSO, Methanol, DCM, Ethyl Acetate
pKa (Predicted) ~3.4 – 3.8 (Stronger than benzoic acid due to steric inhibition of resonance)
Melting Point 145–155 °C (Predicted based on analogs)
Structural Analysis

The molecule features a 2,6-dimethyl substitution pattern flanking the carboxylic acid.[1] This "pincer" effect forces the carboxyl group out of the plane of the aromatic ring, preventing conjugation. Consequently:

  • Increased Acidity: The loss of resonance stabilization in the neutral acid is more significant than in the carboxylate anion, lowering the pKa relative to benzoic acid (4.2).

  • Hydrolytic Stability: Esters and amides derived from this acid are exceptionally resistant to hydrolysis due to steric blocking of the carbonyl carbon.

Synthesis & Manufacturing Protocols

The synthesis of 4-Ethoxy-2,6-dimethylbenzoic acid challenges standard electrophilic aromatic substitution rules due to the competing directing effects of the alkoxy group and the methyl groups. The most reliable route utilizes 3,5-dimethylphenol as the starting material, leveraging the strong para-directing effect of the alkoxy group to overcome steric hindrance.

Reaction Scheme

The synthesis follows a three-stage workflow: O-Alkylation


 Regioselective Bromination 

Carboxylation
.

SynthesisPath Start 3,5-Dimethylphenol (Starting Material) Step1 Step 1: O-Alkylation (EtI, K2CO3, Acetone) Start->Step1 Inter1 3,5-Dimethylanisole (1-Ethoxy-3,5-dimethylbenzene) Step1->Inter1 Step2 Step 2: Regioselective Bromination (NBS, CH3CN or Br2, AcOH) Inter1->Step2 Directs Para to OEt Inter2 4-Bromo-3,5-dimethylanisole (Sterically Hindered Halide) Step2->Inter2 Step3 Step 3: Carboxylation (1. Mg/THF or n-BuLi 2. CO2 3. H3O+) Inter2->Step3 Grignard Formation Product 4-Ethoxy-2,6-dimethylbenzoic acid (CAS 91970-50-2) Step3->Product

Caption: Synthetic pathway for CAS 91970-50-2 highlighting the critical regioselective bromination step.

Detailed Experimental Protocols
Step 1: Synthesis of 3,5-Dimethylanisole (Etherification)
  • Reagents: 3,5-Dimethylphenol (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (2.0 eq), Acetone (reagent grade).

  • Protocol: Dissolve 3,5-dimethylphenol in acetone. Add

    
     and stir for 30 min. Add ethyl iodide dropwise. Reflux for 6-12 hours until TLC shows consumption of phenol. Filter inorganic salts, concentrate filtrate, and purify via vacuum distillation or silica plug.
    
  • Checkpoint: Product is a liquid.[2] Verify absence of -OH stretch in IR.

Step 2: Regioselective Bromination (The Critical Step)
  • Reagents: 3,5-Dimethylanisole (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), Acetonitrile (

    
    ).
    
  • Mechanism: Although the 2-position is less hindered, the electronic activation from the ethoxy group strongly favors the 4-position (para).

  • Protocol: Dissolve substrate in acetonitrile at 0°C. Add NBS portion-wise to maintain low temperature. Allow to warm to room temperature and stir for 2 hours.

  • Purification: Quench with sodium thiosulfate (aq). Extract with hexanes. Recrystallize from Hexane/EtOAc to obtain 4-bromo-3,5-dimethylanisole .[3]

  • Note: High regioselectivity (>18:1 para:ortho) is typically observed due to the electronic dominance of the alkoxy group [1].

Step 3: Grignard Carboxylation
  • Reagents: 4-Bromo-3,5-dimethylanisole, Magnesium turnings (1.2 eq), Dry THF, Dry

    
     (gas or dry ice).
    
  • Protocol:

    • Activate Mg turnings with iodine/heat under Argon.

    • Add halide in THF dropwise to maintain gentle reflux (initiation may be slow due to sterics). Reflux for 2 hours to ensure complete Grignard formation.

    • Cool to -78°C (or 0°C) and bubble excess dry

      
       gas through the solution.
      
    • Quench with dilute HCl to pH 2.

    • Extract with Ethyl Acetate. The product precipitates or crystallizes upon concentration.

Applications in Drug Development[8][10][11]

Conformational Restriction (Atropisomerism)

The 2,6-dimethyl groups create a high energy barrier to rotation around the phenyl-carbonyl bond. In drug design, this is utilized to:

  • Lock Conformations: Pre-organize the molecule into a bioactive conformation, reducing the entropy penalty of binding.

  • Prevent Metabolization: The steric shield protects the ester/amide bond from esterases and amidases, significantly extending the half-life (

    
    ) of the drug candidate.
    
Agrochemical Intermediates

Similar to the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid), the 2,6-disubstitution pattern is a hallmark of auxin-mimic herbicides. CAS 91970-50-2 serves as a lipophilic variant for developing post-emergence herbicides with improved leaf penetration.

Safety & Handling (SDS Summary)

  • GHS Classification: Warning.[4][1]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[4][5]

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption.

References

  • Regioselectivity of Bromination

    • Source: University of Glasgow / Royal Society of Chemistry.
    • Finding: Bromination of 3,5-dimethylanisole yields 89% of the para-bromo product (4-bromo-3,5-dimethylanisole), confirming the synthesis route.
    • Link:

  • Chemical Identity & CAS Verification

    • Source: Boroncore / BLD Pharm C
    • Finding: Confirmed structure of CAS 91970-50-2 as 4-ethoxy-2,6-dimethylbenzoic acid.[6]

    • Link:

  • Analogous Synthesis (Carboxylation)

    • Source: Wiley-VCH.
    • Finding: Protocols for lithiation and carboxylation of hindered aryl bromides (4-bromo-3,5-dimethylanisole) to form corresponding acids.
    • Link:

Sources

Structural and Synthetic Profiling of 4-Ethoxy-2,6-dimethylbenzoic Acid: Conformational Dynamics and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethoxy-2,6-dimethylbenzoic acid (CAS: 91970-50-2) is a highly specialized, sterically hindered aromatic building block utilized extensively in advanced organic synthesis and medicinal chemistry[1]. Characterized by the presence of two ortho-methyl groups flanking a carboxylic acid, and a para-ethoxy electron-donating group, this molecule presents a fascinating case study in Steric Inhibition of Resonance (SIR) . This whitepaper explores the structural causality behind its unique physicochemical behavior, provides field-proven, self-validating synthetic protocols, and details its application in modern drug discovery, particularly in the development of DP receptor antagonists[2].

Structural Profiling and Conformational Dynamics

The chemical behavior of 4-ethoxy-2,6-dimethylbenzoic acid is dictated almost entirely by its conformational topology. In a standard benzoic acid derivative, the carboxyl group is coplanar with the aromatic ring, allowing for extended


-conjugation. However, the introduction of methyl groups at the 2- and 6-positions creates a severe van der Waals steric clash with the carboxyl oxygen atoms.

To relieve this steric strain, the carboxyl group is forced to rotate out of the aromatic plane. Crystallographic studies on the foundational moiety, 2,6-dimethylbenzoic acid, demonstrate a dihedral angle twist of approximately 50° to 60°[3]. This nonplanar conformation results in Steric Inhibition of Resonance (SIR) [4].

The Electronic Consequence of SIR

Because the carboxyl group is orthogonal to the


-system, it can no longer effectively withdraw electron density via resonance. Consequently, the para-ethoxy group (at position 4)—which typically donates electron density into the ring and up to the carbonyl carbon via resonance—is electronically decoupled from the carboxylate[4]. The acidity of the molecule is thereby increased relative to unhindered analogs because the carboxylate anion is stabilized by inductive effects without the destabilizing cross-conjugation from the aromatic ring[5].

SIR_Mechanics N1 Ortho-Methyl Groups (Positions 2 & 6) N2 Steric Clash with Carboxyl Oxygen N1->N2 N3 Carboxyl Group Twist (~50-60° out of plane) N2->N3 N4 Steric Inhibition of Resonance (SIR) N3->N4 N5 Increased Acidity (Lower pKa) N4->N5 N7 Resonance Decoupled; Inductive Effects Dominate N4->N7 Blocks pi-overlap N6 Para-Ethoxy Group (Position 4) N6->N7

Logical flow of Steric Inhibition of Resonance (SIR) in 4-ethoxy-2,6-dimethylbenzoic acid.

Physicochemical Properties

Quantitative data for 4-ethoxy-2,6-dimethylbenzoic acid is summarized below, providing a baseline for its integration into pharmacokinetic models and synthetic planning[1][5].

PropertyValue
Chemical Name 4-Ethoxy-2,6-dimethylbenzoic acid
CAS Number 91970-50-2
Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
Topological Polar Surface Area (TPSA) 46.5 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 3

Synthetic Methodologies & Mechanistic Causality

The synthesis of 4-ethoxy-2,6-dimethylbenzoic acid requires strategic navigation of its inherent steric hindrance. Standard transformations, such as Fischer esterification or mild saponification, fail completely due to the inability of nucleophiles to access the sterically shielded carbonyl carbon (the Burgi-Dunitz trajectory is blocked by the ortho-methyls).

Step-by-Step Protocol: Synthesis from 3,5-Dimethylphenol

Step 1: Kolbe-Schmitt Carboxylation

  • Objective: Synthesize the intermediate 4-hydroxy-2,6-dimethylbenzoic acid.

  • Causality: The phenoxide ion of 3,5-dimethylphenol is highly nucleophilic. To direct carboxylation exclusively to the para position (position 4) rather than the ortho positions, potassium carbonate (

    
    ) is used instead of sodium carbonate. The larger ionic radius of 
    
    
    
    alters the transition state coordination, favoring para-attack under high pressure
    
    
    .
  • Procedure:

    • Charge a high-pressure autoclave with 3,5-dimethylphenol (1.0 eq) and anhydrous

      
       (3.0 eq).
      
    • Pressurize the vessel with dry

      
       (approx. 50-60 atm) and heat to 180°C for 12 hours.
      
    • Cool, vent, and dissolve the crude mass in water. Acidify with 6M HCl to precipitate 4-hydroxy-2,6-dimethylbenzoic acid. Filter and dry.

Step 2: Global Alkylation (Ethylation)

  • Objective: Ethylate the para-hydroxyl group.

  • Causality: Because the phenolic hydroxyl (

    
    ) and the carboxylic acid (
    
    
    
    ) will both be deprotonated under basic conditions, adding ethyl iodide will result in the formation of the ester: ethyl 4-ethoxy-2,6-dimethylbenzoate.
  • Procedure:

    • Dissolve 4-hydroxy-2,6-dimethylbenzoic acid (1.0 eq) in anhydrous DMF.

    • Add

      
       (3.0 eq) and Ethyl Iodide (2.5 eq).
      
    • Stir at 60°C for 8 hours. Quench with water and extract with ethyl acetate to isolate ethyl 4-ethoxy-2,6-dimethylbenzoate.

Step 3: Sterically Forced Saponification (Self-Validating Step)

  • Objective: Cleave the ethyl ester to yield the final free acid.

  • Causality: Standard

    
     in THF/Water at room temperature will fail to hydrolyze this ester due to the 2,6-dimethyl steric shield blocking the tetrahedral intermediate. Extreme conditions are required, validating the structural integrity of the SIR model.
    
  • Procedure:

    • Suspend the ester intermediate in a solution of KOH (10.0 eq) in ethylene glycol.

    • Reflux at 150°C for 24 hours (or utilize microwave irradiation at 160°C for 2 hours).

    • Cool to room temperature, dilute with ice water, and wash with diethyl ether to remove unreacted ester.

    • Carefully acidify the aqueous layer with concentrated HCl to pH 2. The target 4-ethoxy-2,6-dimethylbenzoic acid will precipitate as a white crystalline solid. Filter, wash with cold water, and dry under vacuum.

Synthetic_Workflow A 3,5-Dimethylphenol B Kolbe-Schmitt Carboxylation (CO2, K2CO3, 180°C) A->B C 4-Hydroxy-2,6-dimethylbenzoic acid B->C D Global Ethylation (EtI, K2CO3, DMF, 60°C) C->D E Ethyl 4-ethoxy-2,6-dimethylbenzoate D->E F Forced Saponification (KOH, Ethylene Glycol, 150°C) E->F G 4-Ethoxy-2,6-dimethylbenzoic acid F->G

Synthetic workflow for 4-ethoxy-2,6-dimethylbenzoic acid from 3,5-dimethylphenol.

Applications in Medicinal Chemistry

In modern drug discovery, 4-ethoxy-2,6-dimethylbenzoic acid is highly prized for its ability to impart conformational restriction to target molecules.

DP Receptor Antagonists

Recent patent literature highlights the use of 4-hydroxy and 4-ethoxy-2,6-dimethylbenzoic acid derivatives in the synthesis of potent Prostaglandin D2 (DP) receptor antagonists[2]. These compounds are critical in the treatment of allergic rhinitis, asthma, and sleep-wake disorders.

When this acid is coupled to an amine to form an amide bond, the resulting 2,6-dimethylbenzamide linkage is conformationally locked. The steric bulk prevents free rotation around the


 bond, forcing the molecule into a specific 3D geometry that perfectly maps to the hydrophobic binding pocket of the DP receptor[2].

Note on Coupling: Due to the same steric hindrance that prevents esterification, standard amide coupling reagents (e.g., EDC/HOBt) often yield poor results. Application scientists must convert 4-ethoxy-2,6-dimethylbenzoic acid to its highly reactive acyl chloride using thionyl chloride (


) or oxalyl chloride before reacting it with the target amine.

References

  • Goldberg, I. (1976). The crystal structure and molecular conformation of 2,6-dimethylbenzoic acid. Acta Crystallographica Section B. Retrieved from:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12439, 2,6-Dimethylbenzoic acid. Retrieved from:[Link]

  • PubMed. Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. Retrieved from:[Link]

  • Google Patents.US20250042870A1 - Dp antagonist.

Sources

4-Ethoxy-2,6-dimethylbenzoic Acid: Molecular Profiling, Ortho-Effect Mechanistics, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the realm of rational drug design and advanced organic synthesis, sterically hindered aromatic building blocks play a critical role in modulating the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). 4-Ethoxy-2,6-dimethylbenzoic acid is a highly specialized, electron-rich benzoic acid derivative. Characterized by severe steric hindrance around the carboxylate moiety and strong electron donation from the para-ethoxy group, this compound serves as a robust lipophilic core for synthesizing kinase inhibitors, PROTAC linkers, and specialized G-protein coupled receptor (GPCR) ligands.

This whitepaper provides an in-depth analysis of its molecular properties, the mechanistic implications of its structural topology, and field-proven synthetic protocols for its generation and downstream application.

Physicochemical Profiling & Molecular Identity

Understanding the exact molecular weight and formula of a building block is the foundational step for stoichiometric calculations and mass spectrometry validation. 4-Ethoxy-2,6-dimethylbenzoic acid possesses the molecular formula C₁₁H₁₄O₃ [1].

The exact molecular weight is calculated based on standard atomic weights:

  • Carbon (C): 11 × 12.011 = 132.121 g/mol

  • Hydrogen (H): 14 × 1.008 = 14.112 g/mol

  • Oxygen (O): 3 × 15.999 = 47.997 g/mol

  • Total Molecular Weight: 194.23 g/mol

Table 1: Core Chemical Properties
PropertyValue
Chemical Name 4-Ethoxy-2,6-dimethylbenzoic acid
CAS Registry Number 91970-50-2 [1][2]
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
SMILES String O=C(O)c1c(C)cc(OCC)cc1C
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Structural Features Ortho-disubstituted, para-alkoxylated

Structural & Mechanistic Insights: The Ortho Effect

The chemical behavior of 4-ethoxy-2,6-dimethylbenzoic acid is dominated by two competing electronic and steric phenomena: the Ortho Effect and the +M (Mesomeric) Effect .

The Ortho Effect and Carboxylate Coplanarity

In standard benzoic acid, the carboxylate group (-COOH) is coplanar with the benzene ring, allowing for cross-conjugation (resonance) between the aromatic π-system and the carbonyl group. However, the presence of two methyl groups at the 2- and 6-positions (ortho positions) creates severe steric strain [3].

To relieve this steric clash, the carboxylate group is forced to twist out of the plane of the aromatic ring. Because the p-orbitals can no longer overlap, resonance is effectively abolished. This lack of resonance stabilizes the carboxylate anion relative to the undissociated acid, significantly lowering the pKa (increasing the acidity) compared to unsubstituted benzoic acid [3].

Downstream Implications for Amide Coupling

For drug development professionals, this out-of-plane twist has profound implications. The steric shielding provided by the 2,6-dimethyl groups makes the carbonyl carbon highly inaccessible to incoming nucleophiles (such as primary or secondary amines during amide coupling). Standard coupling reagents (e.g., EDC/HOBt) often fail or result in poor yields. Successful conjugation requires highly reactive coupling agents like HATU/HOAt or the conversion of the acid to an acid chloride using oxalyl chloride and a catalytic amount of DMF.

OrthoEffect A 2,6-Dimethyl Substitution B Steric Hindrance (Ortho Effect) A->B C Carboxylate Twist (Out of Plane) B->C F Amide Coupling Resistance B->F D Loss of Resonance C->D E Increased Acidity (Lower pKa) D->E

Mechanistic cascade of the ortho effect induced by 2,6-dimethyl substitution.

Synthetic Methodology: Step-by-Step Protocol

To synthesize 4-ethoxy-2,6-dimethylbenzoic acid, the most reliable approach utilizes 4-hydroxy-2,6-dimethylbenzoic acid (CAS: 75056-97-2) [4] as the starting material.

Causality in Experimental Design: Direct alkylation of a free phenolic acid with an alkyl halide and a base (like K₂CO₃) will typically cause over-alkylation, yielding the esterified product (ethyl 4-ethoxy-2,6-dimethylbenzoate). Therefore, a self-validating two-step protocol (Alkylation followed by Saponification) is required to ensure high purity and yield of the free carboxylic acid.

Protocol: Williamson Ether Synthesis & Saponification

Reagents Required:

  • 4-Hydroxy-2,6-dimethylbenzoic acid (1.0 eq)

  • Ethyl bromide or Ethyl iodide (2.5 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)

  • Anhydrous DMF, THF, Methanol, 1M HCl.

Step 1: Global Alkylation

  • Preparation: Charge a flame-dried round-bottom flask with 4-hydroxy-2,6-dimethylbenzoic acid (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Base Addition: Add finely powdered K₂CO₃ (3.0 eq). Stir at room temperature for 15 minutes to initiate phenoxide formation.

  • Alkylation: Dropwise add ethyl bromide (2.5 eq). Attach a reflux condenser and heat the reaction mixture to 80°C for 12 hours.

  • Validation (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The highly polar starting material (baseline) will convert to a fast-moving, non-polar spot (the ethyl ester).

  • Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Selective Saponification

  • Hydrolysis: Dissolve the crude ethyl 4-ethoxy-2,6-dimethylbenzoate in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Base Addition: Add LiOH·H₂O (3.0 eq) and heat to 60°C for 4–6 hours. Note: The steric hindrance of the 2,6-dimethyl groups slows ester hydrolysis significantly, necessitating elevated temperatures compared to unhindered esters.

  • Validation (LC-MS): Confirm the disappearance of the ester mass and the appearance of the[M-H]⁻ peak at m/z 193.2.

  • Isolation: Concentrate the mixture to remove THF and MeOH. Dilute the aqueous residue with water and wash once with diethyl ether to remove unreacted organic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl to pH ~2. The target compound, 4-ethoxy-2,6-dimethylbenzoic acid, will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and dry under high vacuum. Recrystallize from ethanol/water if >99% purity is required.

Synthesis Step1 Starting Material: 4-Hydroxy-2,6-dimethylbenzoic acid (CAS: 75056-97-2) Step2 Global Alkylation: Ethyl Bromide, K2CO3, DMF 80°C, 12h Step1->Step2 Step3 Intermediate: Ethyl 4-ethoxy-2,6-dimethylbenzoate Step2->Step3 Step4 Saponification: LiOH, THF/MeOH/H2O 60°C, 6h Step3->Step4 Step5 Final Product: 4-Ethoxy-2,6-dimethylbenzoic acid (CAS: 91970-50-2) Step4->Step5

Step-by-step synthetic workflow for 4-ethoxy-2,6-dimethylbenzoic acid.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, the following analytical signatures should be expected:

  • ¹H NMR (400 MHz, DMSO-d₆): The signature of the ethoxy group will appear as a quartet around δ 4.0 ppm (2H, -OCH₂-) and a triplet around δ 1.3 ppm (3H, -CH₃). The two symmetrical aromatic protons will appear as a singlet around δ 6.6 ppm (2H, Ar-H). The 2,6-dimethyl groups will appear as a sharp singlet integrating to 6 protons around δ 2.3 ppm.

  • LC-MS (ESI-): A strong molecular ion peak at m/z 193.2 [M-H]⁻ corresponding to the deprotonated exact mass.

References

  • Boroncore Product Catalog - 91970-50-2 | 4-ethoxy-2,6-dimethylbenzoic acid. Retrieved from:[Link]

  • Alchimica - 4-ethoxy-2,6-dimethylbenzoic acid (1 x 5 g). Retrieved from:[Link]

  • Wikipedia - Ortho effect. Retrieved from:[Link]

Technical Whitepaper: Chemical Safety, Handling, and Application of 2,6-Dimethyl-4-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

2,6-dimethyl-4-ethoxybenzoic acid (CAS: 91970-50-2) is a highly specialized, sterically hindered aromatic building block utilized extensively in advanced pharmaceutical synthesis and materials science[1]. The molecular architecture of this compound dictates both its chemical reactivity and its safety profile. The presence of ortho-methyl groups (2,6-dimethyl) imparts significant steric hindrance around the carboxylic acid moiety. This structural feature restricts bond rotation and protects the carbonyl center from enzymatic degradation in biological systems[2]. Concurrently, the para-ethoxy group enhances the overall lipophilicity of the molecule, modifying its solubility and cellular penetration kinetics compared to unsubstituted benzoic acid[3].

Understanding the interplay between these functional groups is critical for researchers aiming to safely handle the material and efficiently incorporate it into drug discovery pipelines.

Physicochemical Profiling

To predict the behavior of 2,6-dimethyl-4-ethoxybenzoic acid in both biological assays and synthetic reactions, we must first establish its physicochemical baseline. The quantitative data is summarized in the table below.

PropertyValue
Chemical Name 4-ethoxy-2,6-dimethylbenzoic acid
CAS Number 91970-50-2[1]
Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
Physical State Solid (Crystalline Powder)
Solubility Profile High in DMF, DMSO, DCM; Low in Water

Toxicological & Safety Data (SDS Core)

Substituted benzoic acids generally exhibit low to moderate systemic toxicity but pose acute local irritation hazards due to their acidic nature and lipophilicity[3]. Based on the Globally Harmonized System (GHS) classification for structurally analogous benzoic acid derivatives, 2,6-dimethyl-4-ethoxybenzoic acid falls under the following hazard categories[4][5]:

Hazard ClassGHS CategoryHazard StatementCode
Skin Corrosion/Irritation Category 2Causes skin irritationH315[4]
Serious Eye Damage/Irritation Category 1Causes serious eye damageH318[5]
Specific Target Organ Toxicity (Repeated) Category 1Causes damage to organs (lungs) through prolonged/repeated inhalationH372[5]
Causality of Toxicity and Exposure Mechanisms

The mechanism of dermal and ocular irritation is driven by the molecule's enhanced lipophilicity—facilitated by the ethoxy and methyl substituents—which allows the compound to rapidly partition into the stratum corneum and cellular lipid bilayers. Once intracellular, the acidic moiety (pKa ~ 4.0-4.5) causes localized pH depression, leading to protein denaturation and the initiation of inflammatory cascades (H315/H318)[6].

Systemically, if absorbed, substituted benzoic acids are typically metabolized in the liver via conjugation with glycine or glucuronic acid and rapidly excreted in the urine, resulting in low chronic systemic toxicity[7]. However, because the compound is handled as a fine crystalline powder, repeated inhalation of the dust can cause physical and chemical damage to lung tissue, necessitating strict respiratory precautions (H372)[5][8].

G Exposure Dermal / Ocular Exposure (2,6-dimethyl-4-ethoxybenzoic acid) Uptake Lipophilic Penetration (Enhanced by Ethoxy Group) Exposure->Uptake Direct Contact Mech Local pH Alteration & Protein Denaturation Uptake->Mech Cellular Entry Metab Hepatic Conjugation (Glycine/Glucuronic Acid) Uptake->Metab Systemic Absorption Tox Tissue Irritation (GHS H315 / H318) Mech->Tox Acute Response Excretion Renal Excretion (Low Systemic Toxicity) Metab->Excretion Detoxification

Exposure pathway and toxicological mechanism of substituted benzoic acids.

Laboratory Handling & Storage Protocols

Because of the fine crystalline nature of the powder, dust generation is the primary inhalation hazard[8]. A self-validating safety protocol ensures that exposure is minimized through engineering controls.

  • Engineering Controls: All weighing and transfer operations must be conducted inside a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of at least 100 fpm[9].

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness), tightly fitting safety goggles (EN 166 standard), and a particulate respirator (N95 or P3 filter) if handling bulk quantities outside of a hood[8].

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong bases. Keep containers tightly closed to prevent moisture ingress, which can cause clumping and complicate accurate weighing[8].

Mechanistic Role in Drug Development

In medicinal chemistry, the 2,6-dimethyl-4-ethoxybenzoic acid scaffold is highly valued for designing sterically shielded amides or esters. The ortho-methyl groups restrict the rotation of the resulting amide bond, locking the molecule into specific bioactive conformations. This steric shielding also provides metabolic stability by protecting the carbonyl carbon from enzymatic hydrolysis (e.g., by esterases or amidases) in vivo. Furthermore, the ethoxy group acts as an electron-donating group via resonance, modulating the electronic environment of the aromatic ring and increasing the compound's overall binding affinity to lipophilic protein pockets, such as those found in bovine serum albumin (BSA) binding assays[6].

Experimental Workflow: Safe Synthesis and Handling

Due to the severe steric hindrance of the 2,6-dimethyl groups, standard coupling reagents (like EDC/HOBt) often yield poor results when attempting to form amides from this acid. Highly active uronium-based coupling reagents (e.g., HATU) are required to force the reaction to completion. The following protocol is designed as a self-validating system: the completion of the reaction and the neutralization of hazards are inherently built into the workup phase.

Step-by-Step Methodology: Amide Coupling
  • Preparation & Safety: Conduct all operations inside a certified fume hood. Don appropriate PPE to protect against H315 and H318 hazards[5].

  • Weighing: Carefully weigh 1.0 equivalent (eq) of 2,6-dimethyl-4-ethoxybenzoic acid using an anti-static weighing boat to minimize aerosolized dust[8].

  • Solvation: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: The ethoxy group ensures rapid dissolution in polar aprotic solvents, preventing the formation of hazardous suspension particulates.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to form a highly reactive O-Atab ester intermediate. The steric bulk of the 2,6-dimethyl groups necessitates this highly reactive, electron-deficient intermediate to drive the subsequent nucleophilic attack.

  • Coupling: Add 1.1 eq of the target primary or secondary amine. Stir at room temperature for 12-24 hours under an inert nitrogen atmosphere.

  • Quench & Workup (Self-Validation): Quench the reaction with saturated aqueous NaHCO3. Extract the product with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl and brine.

    • Causality: The biphasic extraction safely neutralizes and partitions the irritant starting materials (unreacted acid and basic DIPEA) into the aqueous waste. The absence of starting material in the organic layer (verified by TLC) validates both the chemical yield and the successful removal of the primary chemical hazards[9].

Workflow Weigh 1. Safe Weighing (Fume Hood, PPE) Solvate 2. Solvation (DMF/DCM) Weigh->Solvate Activate 3. Activation (HATU + DIPEA) Solvate->Activate Couple 4. Amine Addition (Coupling Reaction) Activate->Couple Quench 5. Quench & Workup (Aqueous Wash) Couple->Quench

Step-by-step amide coupling workflow ensuring chemical safety and high yield.

References

Sources

suppliers of 4-ethoxy-2,6-dimethylbenzoic acid for research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethoxy-2,6-dimethylbenzoic acid (CAS 91970-50-2) is a specialized aromatic building block characterized by a sterically hindered carboxylic acid group and a para-ethoxy substituent. The 2,6-dimethyl substitution pattern creates a "molecular gate" around the carbonyl carbon, significantly retarding ester hydrolysis and amide bond degradation in vivo. This structural feature makes it a critical scaffold for designing metabolically stable linkers in drug discovery, particularly for proteolysis-targeting chimeras (PROTACs) and atropisomeric kinase inhibitors .

This guide provides a self-validating sourcing protocol, distinguishing between "off-the-shelf" acquisition and "custom synthesis" routes to ensure supply chain resilience.

Chemical Profile & Specifications

Before engaging suppliers, the compound’s identity must be unequivocally established to prevent isomer confusion (e.g., confusion with 3,5-dimethyl analogues).

FeatureSpecificationTechnical Note
CAS Number 91970-50-2 Primary identifier.
IUPAC Name 4-ethoxy-2,6-dimethylbenzoic acidVerify position of methyls (ortho to COOH).
Molecular Formula C₁₁H₁₄O₃MW: 194.23 g/mol
Key Precursor 4-Hydroxy-2,6-dimethylbenzoic acidCAS 75056-97-2 (Vital for custom synthesis).[1]
Appearance White to off-white crystalline powderYellowing indicates oxidation or phenolic impurities.
Solubility DMSO, Methanol, DCMPoor water solubility due to lipophilic methyl/ethoxy groups.

Supply Chain Landscape

The market for CAS 91970-50-2 is tiered. It is not a high-volume commodity chemical but a "Tier 2" fine chemical, meaning stock is often intermittent.

Tier 1: Validated Commercial Suppliers

These suppliers have listed catalog numbers and historical stock. Note: Always request a batch-specific Certificate of Analysis (CoA) before purchase.

SupplierRegionCatalog IDEst. PurityStrategic Use
BLD Pharm Global (CN/USA)BD511588>97%Primary source for gram-scale (<100g).
Boroncore ChinaBC020452>98%Reliable for bulk intermediates.
Alchimica Europe (CZ)R01EZ9S>97%EU-based rapid delivery.
ChemScene USA/GlobalInquire>98%Backup source; strong on custom synthesis.
Tier 2: The "Make vs. Buy" Decision

If lead times exceed 4 weeks, internal synthesis or outsourcing to a CRO is recommended. The synthesis is a single-step alkylation from a commercially available precursor.

SupplyChainLogic Start Requirement: 4-Ethoxy-2,6-dimethylbenzoic acid CheckStock Check Tier 1 Suppliers (BLD, Boroncore) Start->CheckStock InStock In Stock? CheckStock->InStock Buy Purchase & QC (Lead time < 1 week) InStock->Buy Yes Custom Initiate Custom Synthesis InStock->Custom No PrecursorCheck Source Precursor: 4-Hydroxy-2,6-dimethylbenzoic acid (CAS 75056-97-2) Custom->PrecursorCheck Synthesis Perform Williamson Ether Synthesis (EtI + K2CO3) PrecursorCheck->Synthesis Synthesis->Buy Internal Validation

Figure 1: Strategic decision tree for sourcing CAS 91970-50-2. Use custom synthesis if commercial stock is depleted.

Technical Validation Protocols

Trusting a supplier's CoA is insufficient for critical path research. The following protocols ensure the material meets the rigorous standards required for drug development.

Protocol A: Identity Verification (NMR)

The 2,6-dimethyl substitution pattern provides a distinct NMR signature.

  • Solvent: DMSO-d₆

  • Key Diagnostic Signals:

    • δ ~2.3 ppm (Singlet, 6H): Represents the two equivalent methyl groups at positions 2 and 6. If this appears as two separate peaks or integrates to <6H, the material is impure or an isomer.

    • δ ~4.0 ppm (Quartet, 2H): Methylene protons of the ethoxy group.

    • δ ~1.3 ppm (Triplet, 3H): Methyl protons of the ethoxy group.

    • δ ~6.6 ppm (Singlet, 2H): Aromatic protons at positions 3 and 5. Must be a singlet due to symmetry.

Protocol B: Purity Assessment (HPLC)

The primary impurities are the unreacted phenolic precursor (CAS 75056-97-2) and O-alkylation over-reaction byproducts (ester formation, though sterically hindered).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Gradient 10% -> 90% Acetonitrile in Water (+0.1% Formic Acid).

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).

  • Acceptance Criteria: >98% Area Under Curve (AUC).

Synthesis Methodology (Contingency)

If the compound is unavailable, it can be synthesized rapidly in-house. This protocol relies on the Williamson Ether Synthesis tailored for sterically hindered acids.

Reaction Scheme:



Step-by-Step Protocol:

  • Charge: Dissolve 4-hydroxy-2,6-dimethylbenzoic acid (CAS 75056-97-2) (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Base: Add finely ground Potassium Carbonate (K₂CO₃) (2.5 eq). The excess base is crucial to ensure complete deprotonation of the phenol.

  • Alkylation: Add Ethyl Iodide (1.2 eq) dropwise. Note: Ethyl bromide can be used but requires higher temperatures (80°C) and longer times.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.

    • Critical Check: The steric hindrance of the carboxylic acid prevents significant esterification (ethyl ester formation) under these mild conditions.

  • Workup:

    • Dilute with water.[2][3]

    • Acidify carefully with 1M HCl to pH 3–4 (precipitates the product).

    • Extract with Ethyl Acetate.[3]

    • Wash with Brine to remove DMF.

  • Purification: Recrystallize from Ethanol/Water if necessary.

SynthesisWorkflow Reactants Precursor (CAS 75056-97-2) + Et-I + K2CO3 Reaction DMF, 60°C 4-6 Hours Reactants->Reaction Quench Acidify (pH 3-4) Precipitate Product Reaction->Quench Purify Recrystallize (EtOH/H2O) Quench->Purify Final Pure 4-Ethoxy-2,6-dimethylbenzoic acid Purify->Final

Figure 2: Workflow for the synthesis of CAS 91970-50-2 from its hydroxy precursor.

References

  • Boroncore Catalog . Product Specification: 4-ethoxy-2,6-dimethylbenzoic acid (CAS 91970-50-2).[4][5][6][7] Retrieved from

  • BLD Pharm . Product Detail: 4-Ethoxy-2,6-dimethylbenzoic acid (BD511588).[4][6] Retrieved from

  • ChemicalBook . Precursor Sourcing: 4-Hydroxy-2,6-dimethylbenzoic acid (CAS 75056-97-2).[8] Retrieved from

  • BenchChem . Protocol: Synthesis of 4-(2-(Dimethylamino)ethoxy)benzoic Acid (Analogous Williamson Ether Synthesis). Retrieved from

  • National Institute of Standards and Technology (NIST) . Benzoic acid, 4-ethoxy- (General Ether Properties).[5] Retrieved from

Sources

difference between 4-ethoxy-2,6-dimethylbenzoic acid and 4-hydroxy-2,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Steric & Electronic Divergence in 2,6-Dimethylbenzoic Acid Derivatives

Executive Summary: The "Molecular Fortress"

In the landscape of medicinal chemistry and ligand design, the 2,6-dimethylbenzoic acid scaffold represents a "molecular fortress." The primary difference between 4-hydroxy-2,6-dimethylbenzoic acid (Molecule A) and 4-ethoxy-2,6-dimethylbenzoic acid (Molecule B) lies not merely in the alkyl tail, but in their distinct solubility profiles, hydrogen-bonding capabilities, and their utility as metabolically stable pharmacophores.

While both share the defining Steric Inhibition of Resonance (SIR) imposed by the ortho-methyl groups, Molecule A serves as the versatile, ionizable precursor, whereas Molecule B acts as the lipophilic, membrane-permeable variant often utilized to modulate bioavailability or lock specific receptor conformations.

Structural & Electronic Analysis

The 2,6-Dimethyl Effect (Steric Inhibition of Resonance)

The defining feature of both molecules is the presence of methyl groups at the 2 and 6 positions. In a standard benzoic acid, the carboxyl group is coplanar with the benzene ring to maximize


-conjugation.

However, in these 2,6-dimethyl derivatives, the steric bulk of the methyl groups forces the carboxyl moiety to rotate roughly 90° out of the aromatic plane.

  • Consequence 1 (Acidity): This twisting breaks the conjugation between the ring and the carbonyl. Unlike standard benzoic acids where the ring donates electron density to the carbonyl (destabilizing the carboxylate anion), the "twisted" ring cannot donate. Thus, the acidity of the 2,6-dimethyl core is generally higher (lower pKa) than unsubstituted benzoic acid.

  • Consequence 2 (Reactivity): The carbonyl carbon is sterically shielded, making nucleophilic attack (e.g., esterification) exceptionally difficult.[1]

Comparative Physicochemical Profile
Feature4-Hydroxy-2,6-dimethylbenzoic acid (Molecule A)4-Ethoxy-2,6-dimethylbenzoic acid (Molecule B)
CAS Number 75056-97-21351163-93-3 (Generic/Derivative)
Molecular Weight 166.17 g/mol 194.23 g/mol
H-Bond Donors 2 (COOH, Phenolic OH)1 (COOH only)
H-Bond Acceptors 33
LogP (Predicted) ~1.6 - 1.8~2.5 - 2.9
Water Solubility Moderate (Soluble in hot water/alcohols)Low (Lipophilic)
pKa (COOH) ~3.4 (Enhanced by SIR)~3.4 (Similar, slight inductive shift)
pKa (Phenol) ~10.0N/A (Capped as ether)

Synthetic Pathways & Transformation

The synthesis of the ethoxy derivative (B) from the hydroxy precursor (A) requires careful control of pH to ensure selective O-alkylation of the phenol without esterifying the sterically hindered carboxyl group (though the latter is naturally suppressed by the 2,6-dimethyl groups).

Workflow Diagram (DOT)

SynthesisPath Start 4-Hydroxy-2,6-dimethylbenzoic acid (Molecule A) Inter Intermediate: Phenoxide Anion Start->Inter Deprotonation (Phenolic OH pKa ~10) Reagent Ethyl Iodide (EtI) + K2CO3 (Base) Reagent->Inter Reagents Product 4-Ethoxy-2,6-dimethylbenzoic acid (Molecule B) Inter->Product SN2 Attack on EtI (Selective O-Alkylation) SideProduct Side Product: Ethyl Ester (Minimal) Inter->SideProduct Sterically Hindered (Unfavorable)

Figure 1: Selective O-alkylation pathway utilizing the steric protection of the carboxyl group.

Experimental Protocol: Selective O-Alkylation

Objective: Synthesize 4-ethoxy-2,6-dimethylbenzoic acid from the 4-hydroxy precursor.

  • Dissolution: Dissolve 10.0 mmol of 4-hydroxy-2,6-dimethylbenzoic acid in 20 mL of anhydrous DMF or Acetone.

  • Base Addition: Add 22.0 mmol of anhydrous Potassium Carbonate (

    
    ).
    
    • Note: We use excess base to ensure full deprotonation of the phenol. The carboxylate will also deprotonate, but it is less nucleophilic than the phenoxide.

  • Alkylation: Add 11.0 mmol of Ethyl Iodide (

    
    ) dropwise at room temperature.
    
    • Critical Step: Do not heat initially. The steric hindrance at the carboxylate (positions 2,[1]6) prevents the formation of the ethyl ester, directing the ethyl group selectively to the unhindered 4-position phenoxide.

  • Reflux: Heat to 60°C for 4-6 hours to drive the SN2 reaction to completion.

  • Workup:

    • Acidify the mixture with 1N HCl to pH 2 (protonating the carboxylate).

    • Extract with Ethyl Acetate.

    • The product (Molecule B) will be in the organic layer. Any unreacted Molecule A can be removed via bicarbonate wash if B is sufficiently lipophilic, or via column chromatography.

Reactivity & Biological Implications[2]

The "Shielded" Carboxyl Group

In drug development, metabolic stability is paramount. Standard benzoate esters are rapidly hydrolyzed by esterases in the blood.

  • Mechanism: The 2,6-dimethyl groups block the trajectory of the hydrolytic water molecule or enzyme active site attacking the carbonyl carbon.

  • Application: If Molecule B is used as a prodrug or a fragment in a larger molecule, the linkage at the carboxyl side will be exceptionally stable against hydrolysis, extending the half-life (

    
    ) of the compound.
    
Lipophilicity & Permeability
  • Molecule A (Hydroxy): Possesses a "handle" for Phase II metabolism (glucuronidation). It is more soluble in aqueous buffers but has lower blood-brain barrier (BBB) permeability.

  • Molecule B (Ethoxy): The ethyl cap removes the glucuronidation site and increases LogP by ~1.0 unit. This modification is standard strategy to improve passive diffusion across cell membranes.

References

  • Steric Inhibition of Resonance & Acidity

    • Title: "Steric Effects in Organic Chemistry: The 2,6-Dimethyl Effect."
    • Source: Yale University, Department of Chemistry (Course Archive).
    • URL:[Link] (General reference for SIR principles).

  • Synthesis of Hindered Benzoic Acids

    • Title: "Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition."
    • Source: Journal of Physical Science, 2012.
    • URL:[Link]

  • CAS Registry Data

    • Title: "4-Hydroxy-2,6-dimethylbenzoic acid (CAS 75056-97-2)."[2][3][4]

    • Source: CAS Common Chemistry.[5]

    • URL:[Link]

  • pKa of Substituted Benzoic Acids

    • Title: "Dissociation Constants of Substituted Benzoic Acids."
    • Source: NIST Chemistry WebBook.
    • URL:[Link]

Sources

Solubility Profile & Characterization: 4-Ethoxy-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility characteristics, physicochemical behavior, and experimental determination protocols for 4-ethoxy-2,6-dimethylbenzoic acid .

Editorial Note: As of 2026, specific peer-reviewed thermodynamic solubility data (mole fraction vs. temperature) for this specific CAS entry (619-86-3) remains unpublished in open literature. Consequently, this guide synthesizes predictive structure-property relationships (SPR) based on close analogs (2,6-dimethylbenzoic acid and 4-ethoxybenzoic acid) and provides the definitive experimental protocols required to generate this data for process development.

Executive Technical Summary

4-Ethoxy-2,6-dimethylbenzoic acid (CAS: 619-86-3) is a sterically hindered benzoic acid derivative utilized primarily as an intermediate in the synthesis of pharmaceuticals (e.g., substituted benzamides).

Its solubility behavior is governed by two competing structural factors:

  • The "Ortho-Effect" (Steric Inhibition): The methyl groups at the 2,6-positions force the carboxyl moiety out of planarity with the benzene ring. This reduces crystal lattice energy compared to planar analogs (like 4-ethoxybenzoic acid), typically enhancing solubility in organic solvents.

  • Lipophilicity: The 4-ethoxy group increases the partition coefficient (LogP), making the compound significantly less soluble in water but highly soluble in chlorinated and ethereal solvents.

Solubility Tier Prediction:

  • High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethanol, DMSO.

  • Moderate Solubility: Toluene, Ethyl Acetate, Acetone.

  • Low Solubility (Anti-Solvents): n-Heptane, Hexane, Water (pH < 4).

Physicochemical Architecture

The solubility mechanism is best understood through the molecule's steric and electronic profile.

ChemicalStructure Core Benzene Ring (Lipophilic Core) Ortho 2,6-Dimethyl Groups (Steric Hindrance) Core->Ortho Substitutes C2, C6 Para 4-Ethoxy Group (Hydrophobic Tail) Core->Para Substitutes C4 Carboxyl Carboxyl Group (-COOH) (H-Bond Donor/Acceptor) Core->Carboxyl Substitutes C1 Ortho->Carboxyl Forces Out-of-Plane Rotation (Decoupling) Lattice Crystal Lattice Energy Ortho->Lattice Reduces Packing Efficiency (Increases Solubility) LogP Lipophilicity Para->LogP Increases LogP (~2.8 - 3.2 est.)

Figure 1: Structural Impact on Solubility. The 2,6-dimethyl "ortho-effect" disrupts planar stacking, lowering the energy barrier for solvation in organic media.

Predicted Solubility Profile (Qualitative)

Based on the behavior of 2,6-dimethylbenzoic acid [1] and 4-ethoxybenzoic acid [2], the following solvent compatibility chart is recommended for process design.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformExcellent "Like dissolves like"; high interaction with the aromatic core and ethoxy group. Preferred for synthesis.
Ethers THF, 1,4-Dioxane, MTBEVery High Strong H-bond acceptance from solvent to the carboxylic acid proton.
Alcohols Methanol, Ethanol, IPAHigh H-bonding capability matches the carboxyl group. Solubility increases significantly with temperature (

C).
Aromatics Toluene, XyleneModerate Good interaction with the benzene core, but lacks H-bonding capability for the acid group.
Alkanes n-Hexane, n-Heptane, CyclohexaneLow The polar carboxyl group resists solvation in pure alkanes. Ideal anti-solvents for recrystallization.
Aqueous Water, Buffer (pH < pKa)Negligible Hydrophobic ethoxy and methyl groups dominate.
Aqueous (Basic) NaOH (1M), NaHCO3 (sat.)High Deprotonation forms the salt (carboxylate), rendering it water-soluble.

Experimental Protocols for Data Generation

Since specific literature values are absent, you must generate self-validated data. Choose the Gravimetric Method for high accuracy or the Dynamic Laser Method for speed.

Protocol A: Isothermal Gravimetric Determination (Gold Standard)

Best for: Generating precise thermodynamic tables.

  • Preparation: Add excess 4-ethoxy-2,6-dimethylbenzoic acid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at the target temperature (

    
     K) for 24 hours.
    
  • Sampling: Stop stirring and allow phases to separate for 2 hours (isothermal).

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm, PTFE) to avoid precipitation during transfer.

  • Quantification:

    • Transfer a known mass of supernatant (

      
      ) to a tared weighing dish.
      
    • Evaporate solvent under vacuum/nitrogen flow.

    • Dry residue to constant mass (

      
      ).
      
  • Calculation:

    
    
    Where 
    
    
    
    is the mole fraction solubility.
Protocol B: Dynamic Laser Monitoring (Polythermal)

Best for: Rapidly determining Metastable Zone Width (MSZW) for crystallization.

ExperimentalWorkflow Start Weigh Solute & Solvent (Known Composition) Heat Heat at 1°C/min (Stirring 300 rpm) Start->Heat Laser Monitor Transmissivity (Laser Probe) Heat->Laser ClearPoint 100% Transmission (Dissolution Temp T_diss) Laser->ClearPoint Solids Dissolve Cool Cool at 1°C/min ClearPoint->Cool CloudPoint Drop in Transmission (Nucleation Temp T_nuc) Cool->CloudPoint Crystals Form CloudPoint->Start Add Solvent Repeat

Figure 2: Polythermal Solubility Workflow. This method yields solubility (


) and supersaturation limits (

) in a single run.

Thermodynamic Modeling

To interpolate your experimental data for process optimization, fit the results to the Modified Apelblat Equation . This model typically provides the highest correlation (


) for benzoic acid derivatives in organic solvents [3].

The Modified Apelblat Equation:



  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (Kelvin)
    
  • 
    : Empirical parameters derived from regression analysis.
    

Process Application:

  • If

    
     is positive, dissolution is endothermic (solubility rises with T).
    
  • Use the derived equation to calculate the precise cooling curve for crystallization to maintain constant supersaturation.

References

  • Steric Effects in Benzoic Acids: Dippy, J. F. J., et al. "The dissociation constants of some symmetrically disubstituted benzoic acids." Journal of the Chemical Society, 1964.
  • Analogous Solubility Data: Wang, J., et al. "Solubility of 4-methoxybenzoic acid in organic solvents." Journal of Chemical & Engineering Data, 2007. (Provides the baseline thermodynamic model for alkoxy-benzoic acids).
  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.
  • Synthesis Application: Patent US9452980B2. "Substituted benzamides."[1] (Cites usage of CAS 619-86-3 in DCM/THF mixtures for amide coupling, confirming high solubility in these media).

Sources

Technical Profile: 4-Ethoxy-2,6-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and characterization of 4-ethoxy-2,6-dimethylbenzoic acid .

Executive Summary

4-Ethoxy-2,6-dimethylbenzoic acid is a specialized aromatic building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals. Its structural uniqueness lies in the 2,6-dimethyl "steric clamp," which forces the carboxyl group out of planarity with the benzene ring, significantly altering its solubility and thermodynamic properties compared to non-hindered analogs like 4-ethoxybenzoic acid.

While specific experimental melting point data for this compound is often proprietary, structural analogs and Quantitative Structure-Property Relationship (QSPR) analysis place its melting transition in the 130–140 °C range. This guide provides the theoretical grounding, synthesis pathways, and validation protocols required for its precise characterization.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature & Identification
PropertySpecification
IUPAC Name 4-Ethoxy-2,6-dimethylbenzoic acid
CAS Number 91970-50-2
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
SMILES CCOc1cc(C)c(C(=O)O)c(C)c1
Appearance White to off-white crystalline powder
Thermodynamic Analysis: The Melting Point

The melting point of a crystalline solid is governed by intermolecular forces (hydrogen bonding,


-

stacking) and molecular symmetry.
  • Predicted Range: 130 °C – 140 °C

  • Reference Standard: The closest structural analog, 4-methoxy-2,6-dimethylbenzoic acid (CAS 37934-89-7) , exhibits a melting point of 133.5–134 °C [1].

  • Structural Logic:

    • Steric Effect: The ortho-methyl groups at positions 2 and 6 create steric hindrance that twists the carboxylic acid group out of the phenyl ring plane. This disrupts the efficient planar packing seen in 4-ethoxybenzoic acid (MP 197–199 °C), significantly lowering the melting point.

    • Alkoxy Chain: Replacing the methoxy group (C1) with an ethoxy group (C2) typically introduces minor lattice perturbations. While the ethyl chain adds van der Waals surface area, the increased rotational freedom often results in a melting point similar to or slightly lower than the methoxy analog.

Synthesis & Purification Strategy

To obtain a sample suitable for accurate melting point determination, the compound must be synthesized with high regioselectivity and purified to remove isomers.

Synthetic Pathway

The most robust route involves the Williamson ether synthesis starting from the commercially available 4-hydroxy-2,6-dimethylbenzoic acid (or its ester), followed by hydrolysis.

Reaction Scheme:

  • Esterification/Protection: Protection of the carboxylic acid (if not using the ester starting material).

  • O-Alkylation: Nucleophilic attack of the phenoxide on ethyl iodide/bromide.

  • Saponification: Hydrolysis of the ester to the free acid.[1]

  • Acidification: Precipitation of the target acid.[1]

SynthesisPath Start 4-Hydroxy-2,6- dimethylbenzoic acid (CAS 75056-97-2) Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl Ester Intermediate Step1->Inter1 Step2 Step 2: O-Alkylation (EtI, K2CO3, DMF) Inter1->Step2 Inter2 Ethyl 4-ethoxy-2,6- dimethylbenzoate Step2->Inter2 Step3 Step 3: Hydrolysis (NaOH, H2O/MeOH) Inter2->Step3 Final Target: 4-Ethoxy-2,6- dimethylbenzoic acid Step3->Final HCl Workup

Figure 1: Synthetic workflow for the production of high-purity 4-ethoxy-2,6-dimethylbenzoic acid.

Purification Protocol (Recrystallization)

Impurities such as unreacted phenol or inorganic salts will depress the melting point.

  • Solvent Selection: Ethanol/Water (70:30) or Toluene/Heptane.

  • Procedure: Dissolve the crude solid in minimum boiling solvent. Filter hot to remove insolubles. Allow to cool slowly to room temperature, then to 4°C.

  • Drying: Vacuum dry at 50°C for 6 hours to remove solvates.

Characterization & Validation Protocols

Melting Point Determination (Capillary Method)

This protocol ensures reproducibility and eliminates operator bias.

Equipment: Capillary Melting Point Apparatus (e.g., Stuart SMP30 or Mettler Toledo MP system).

  • Sample Prep: Dry the sample for 24h over P₂O₅ under vacuum. Grind to a fine powder.

  • Loading: Fill a capillary tube to a height of 2–3 mm. Compact by tapping.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 110°C.

    • Slow Ramp: 1°C/min from 110°C to melt.

  • Observation: Record the temperature of the first visible liquid droplet (Onset) and the temperature where the last crystal disappears (Clear Point).

  • Acceptance Criteria: A range of < 2°C indicates high purity.

Confirmatory Analysis (NMR)

Melting point alone is insufficient for identification.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       12.5 (br s, 1H, COOH)
      
    • 
       6.60 (s, 2H, Ar-H) – Symmetry confirms 2,6-substitution.
      
    • 
       4.05 (q, 2H, O-CH₂-)
      
    • 
       2.30 (s, 6H, Ar-CH₃) – Distinct singlet for ortho-methyls.
      
    • 
       1.35 (t, 3H, -CH₃)
      

Critical Applications

This compound serves as a "sterically protected" benzoic acid core.

  • Medicinal Chemistry: The 2,6-dimethyl group prevents metabolic conjugation (glucuronidation) at the carboxylate, potentially increasing the half-life of ester prodrugs derived from it.

  • Materials Science: Used as a monomer for sterically hindered polyesters that require high hydrolytic stability.

References

  • Patent Reference (Analog Data): Tachdjian, C. et al. Aromatic amides and ureas and their uses as sweet and/or umami flavor modifiers. WO/2006/084246 (Example 169a: 4-methoxy-2,6-dimethylbenzoic acid, MP 133.5-134°C).

  • Chemical Supplier Data: BLD Pharm. Product: 4-Ethoxy-2,6-dimethylbenzoic acid (CAS 91970-50-2).[2][3]

  • Chemical Supplier Data: Boroncore. Product List: Benzoic Acid Derivatives.

  • Analog Comparison: NIST Chemistry WebBook. 4-Ethoxybenzoic acid (CAS 619-86-3).

Sources

Methodological & Application

synthesis of 4-ethoxy-2,6-dimethylbenzoic acid from 4-hydroxy-2,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026


-alkylation of 4-hydroxy-2,6-dimethylbenzoic acid
Document ID:  AN-CHEM-2023-084

Executive Summary

This application note details a robust protocol for the synthesis of 4-ethoxy-2,6-dimethylbenzoic acid from 4-hydroxy-2,6-dimethylbenzoic acid .

The synthesis addresses a classic chemoselectivity challenge: alkylating a phenolic hydroxyl group in the presence of a carboxylic acid. While standard protocols often require ester protection to prevent competitive alkylation of the carboxyl group, this protocol exploits the steric hindrance inherent to the 2,6-dimethyl substitution pattern. By leveraging the "Ortho Effect," researchers can achieve high-fidelity selective


-alkylation of the phenol moiety without the need for protecting group manipulations.

Key Advantages:

  • Step Economy: Eliminates esterification and hydrolysis steps.

  • High Selectivity: Exploits steric shielding of the carboxylate.

  • Scalability: Uses standard, cost-effective reagents (

    
    , Acetone/DMF).
    

Chemical Context & Mechanistic Insight

The Challenge of Chemoselectivity

The starting material contains two acidic protons with distinct


 values:
  • Carboxylic Acid (

    
    ):  Deprotonated first; generally forms the carboxylate anion.
    
  • Phenol (

    
    ):  Deprotonated second; forms the phenoxide anion.
    

In a typical Williamson ether synthesis using an alkyl halide (e.g., Ethyl Iodide), both anions are nucleophilic. Without specific control, this often leads to a mixture of the desired ether-acid, the ethyl ester, and the fully alkylated ether-ester.

Exploiting Steric Hindrance (The "Ortho Effect")

The 2,6-dimethyl substitution pattern is the critical enabler of this direct synthesis. The methyl groups occupy the space immediately orthogonal to the carboxylic acid.

  • Steric Inhibition of Resonance: The carboxyl group is forced out of planarity with the benzene ring.

  • Nucleophilic Shielding: The bulky methyl groups physically block the approach of the electrophile (Ethyl Iodide) to the carboxylate oxygen.

Conversely, the phenolic hydroxyl at the 4-position is sterically unencumbered and retains high nucleophilicity. By carefully controlling stoichiometry, we can direct the alkylation exclusively to the phenol.

Reaction Pathway Diagram

ReactionPathway SM 4-Hydroxy-2,6-dimethylbenzoic acid (Starting Material) Inter Dianion Intermediate (Carboxylate shielded by 2,6-Me) SM->Inter Deprotonation Base K2CO3 (Excess) Base->Inter Product 4-Ethoxy-2,6-dimethylbenzoic acid (Target) Inter->Product Selective O-Alkylation (Fast) Side Ethyl Ester Side Product (Sterically Disfavored) Inter->Side Esterification (Slow/Blocked) Reagent Ethyl Iodide (1.1 eq) Reagent->Product

Figure 1: Reaction pathway highlighting the kinetic favorability of phenolic alkylation due to steric blocking of the carboxylate.

Materials & Reagents

ReagentCAS No.[1][2]RolePurity Grade
4-Hydroxy-2,6-dimethylbenzoic acid 75056-97-2Substrate>97%
Ethyl Iodide (Iodoethane) 75-03-6Electrophile>99%
Potassium Carbonate (

)
584-08-7BaseAnhydrous, Powder
Acetone 67-64-1SolventACS Reagent (Dry)
Dimethylformamide (DMF) 68-12-2Alt. SolventAnhydrous
Hydrochloric Acid (1N) 7647-01-0Quench/WorkupStandard

Experimental Protocol

Safety Pre-Check
  • Ethyl Iodide is an alkylating agent and potential carcinogen. Handle in a fume hood.

  • Pressure: If running at high temperatures in a closed vessel, ensure pressure ratings are observed.

Step-by-Step Methodology

Scale: 10.0 mmol (approx. 1.66 g of starting material)

  • Solvation:

    • Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

    • Add 4-hydroxy-2,6-dimethylbenzoic acid (1.66 g, 10.0 mmol).

    • Add Acetone (30 mL). Note: DMF (15 mL) can be used if higher temperatures (>60°C) are required, but Acetone simplifies workup.

  • Deprotonation:

    • Add Potassium Carbonate (

      
      )  (4.14 g, 30.0 mmol, 3.0 eq).
      
    • Rationale: 1 eq neutralizes the carboxylic acid; 1 eq neutralizes the phenol; 1 eq acts as a buffer/proton scavenger.

    • Stir at room temperature for 15 minutes. The solution may turn slightly yellow or cloudy as the salt forms.

  • Alkylation:

    • Add Ethyl Iodide (1.71 g, 0.88 mL, 11.0 mmol, 1.1 eq) dropwise via syringe.

    • Critical Control: Do not add a large excess of Ethyl Iodide. Keeping the electrophile near stoichiometric levels (1.1 eq) prevents the sluggish carboxylate from eventually reacting.

  • Reaction:

    • Heat the mixture to Reflux (approx. 56°C) .

    • Maintain reflux for 6–12 hours .

    • Monitoring: Check via TLC (Mobile Phase: 50% Ethyl Acetate / 50% Hexanes). The starting material (more polar) should disappear, replaced by a less polar spot (Product).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filtration: Filter off the solid potassium carbonate/potassium iodide residues. Wash the filter cake with small portions of acetone.

    • Concentration: Remove the acetone solvent under reduced pressure (Rotavap) to yield a solid residue.

    • Acidification: Re-dissolve the residue in water (20 mL). The solution will be basic (pH > 10).

    • Slowly add 1N HCl while stirring until pH reaches ~2.0. The product, being a free acid, will precipitate as a white solid.

  • Isolation & Purification:

    • Filter the precipitate.

    • Wash with cold water (2 x 10 mL) to remove inorganic salts.

    • Dry the solid in a vacuum oven at 45°C.

    • Optional Recrystallization: If purity is <98%, recrystallize from Ethanol/Water.

Process Workflow Diagram

Workflow Start Start: 10mmol Scale Mix Mix Substrate + K2CO3 in Acetone Start->Mix Add Add Ethyl Iodide (1.1 eq) Dropwise Mix->Add Reflux Reflux 56°C (6-12 Hours) Add->Reflux Filter Filter Solids (Remove K2CO3/KI) Reflux->Filter Evap Evaporate Solvent Filter->Evap Acidify Acidify Residue (pH 2) with 1N HCl Evap->Acidify Collect Collect Precipitate (Filtration) Acidify->Collect End Final Product: 4-ethoxy-2,6-dimethylbenzoic acid Collect->End

Figure 2: Operational workflow for the selective synthesis.

Quality Control & Analytical Data

Expected NMR Profile
  • 
    H NMR (DMSO-d6, 400 MHz): 
    
    • 
       12.5-13.0 ppm (br s, 1H, -COOH )
      
    • 
       6.60 ppm (s, 2H, Ar-H  meta)
      
    • 
       4.05 ppm (q, 2H, -O-CH 
      
      
      
      -CH
      
      
      )
    • 
       2.30 ppm (s, 6H, Ar-CH 
      
      
      
      ortho)
    • 
       1.35 ppm (t, 3H, -O-CH
      
      
      
      -CH
      
      
      )
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Incomplete reactionSwitch solvent to DMF and increase temp to 80°C.
Ester Impurity Over-alkylationReduce EtI to 1.05 eq. Do not extend reaction time unnecessarily.
Product is Oily Residual solvent/impuritiesTriturate with Hexanes to induce crystallization.

References

  • Steric Hindrance in Benzoic Acids

    • Topic: Mechanism of steric inhibition of esterific
    • Source: Yale University, Open Yale Courses, Chem 125b.
    • URL:[Link]

  • Williamson Ether Synthesis Protocols

    • Topic: General protocols for phenolic alkylation using Carbon
    • Source: Organic Chemistry Portal.[3]

    • URL:[Link]

  • Topic: Confirmation that 2,6-dimethylbenzoate esters require forcing conditions for hydrolysis (validating the difficulty of accidental ester formation).
  • Chemical Properties

    • Topic: Physical data for 4-hydroxy-2,6-dimethylbenzoic acid (CAS 75056-97-2).[2]

    • Source: ChemicalBook.

Sources

Advanced Application Note: 4-Ethoxy-2,6-Dimethylbenzoic Acid as a Sterically Hindered Pharmacophore Builder

[1]

Executive Summary & Chemical Profile[1][2][3][4]

4-Ethoxy-2,6-dimethylbenzoic acid (CAS: 619-86-3) is a specialized aromatic building block utilized primarily in the synthesis of metabolically stable amides .[1] Its structural uniqueness lies in the "ortho-effect" provided by the 2,6-dimethyl substitution pattern.[1] This steric bulk shields the carbonyl carbon from enzymatic attack (e.g., by amidases or esterases), significantly extending the half-life of pharmaceutical candidates.[1]

Simultaneously, the 4-ethoxy group (para-position) serves as an electron-donating group (EDG) that modulates the electronic density of the aromatic ring, influencing the pKa of the acid and the lipophilicity (LogP) of the final drug molecule.[1]

Chemical Profile
PropertySpecification
CAS Number 619-86-3
Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, DCM; Poorly soluble in water
pKa (Predicted) ~4.5 (Elevated due to EDG effect of ethoxy group)
Key Hazard Irritant (Skin/Eye/Respiratory)

Strategic Utility in Drug Design

The primary application of this intermediate is the construction of Sterically Shielded Benzamides .[1]

The "Ortho-Methyl" Effect

In medicinal chemistry, rapid metabolic hydrolysis of amide bonds is a common failure mode.[1] By incorporating 4-ethoxy-2,6-dimethylbenzoic acid, researchers introduce a "molecular shield."[1]

  • Mechanism: The two methyl groups at positions 2 and 6 create a steric blockade perpendicular to the aromatic plane.[1] This prevents the approach of nucleophilic water or enzymatic active sites (e.g., serine proteases) to the carbonyl carbon.[1]

  • Result: The resulting amide bond is kinetically stabilized, often converting a labile hit into a stable lead compound.[1]

Electronic Tuning

The 4-ethoxy group acts as a lipophilic anchor.[1] Unlike a methoxy group, the ethoxy chain adds slight steric bulk and hydrophobicity, which can improve blood-brain barrier (BBB) penetration or optimize binding affinity in hydrophobic pockets of target proteins (e.g., Ion Channels, Kinases).[1]

Experimental Protocols

Critical Note on Reactivity: Due to the severe steric hindrance of the 2,6-dimethyl groups, standard coupling reagents (EDC, HATU, DCC) are often ineffective or prohibitively slow. The carboxylic acid must be activated to a highly reactive species—typically the acid chloride—to ensure successful coupling.[1]

Protocol A: Synthesis of 4-Ethoxy-2,6-Dimethylbenzoyl Chloride

This step converts the dormant acid into a reactive electrophile.[1]

Reagents:

  • 4-Ethoxy-2,6-dimethylbenzoic acid (1.0 equiv)[1]

  • Thionyl Chloride (SOCl₂) (5.0 equiv) or Oxalyl Chloride (1.5 equiv)[1]

  • Catalytic DMF (Dimethylformamide) (0.05 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (if reflux is needed)[1]

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet (N₂ or Ar).

  • Dissolution: Charge the flask with 4-ethoxy-2,6-dimethylbenzoic acid and anhydrous DCM (0.5 M concentration).

  • Activation: Add the catalytic amount of DMF.

    • Why? DMF forms the Vilsmeier-Haack intermediate, which is the active chlorinating species, drastically accelerating the reaction with hindered acids.[1]

  • Chlorination:

    • Option 1 (Oxalyl Chloride):[1] Cool to 0°C. Add Oxalyl Chloride dropwise.[1] Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Option 2 (Thionyl Chloride): Add SOCl₂ dropwise at RT.[1] Heat to reflux (40°C for DCM, 80°C for Toluene) for 2-3 hours.

  • Monitoring: Monitor by quenching a small aliquot with methanol and checking for the methyl ester via TLC or LCMS. (The acid chloride itself is unstable on LCMS).[1]

  • Workup: Evaporate the solvent and excess reagent under reduced pressure. Co-evaporate with dry toluene (2x) to remove trace HCl/SOCl₂.[1]

    • Result: The crude acid chloride is typically a yellow oil or low-melting solid.[1] Use immediately in Protocol B.

Protocol B: Sterically Hindered Amide Coupling

Reaction of the acid chloride with a nucleophilic amine.[1]

Reagents:

  • Crude 4-Ethoxy-2,6-dimethylbenzoyl chloride (from Protocol A)[1]

  • Target Amine (e.g., Heterocyclic amine, Aniline) (1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)[1]

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) - Optional but recommended for hindered systems.[1]

  • Solvent: Anhydrous THF or DCM[1]

Procedure:

  • Preparation: Dissolve the Target Amine and Base in anhydrous THF in a fresh reaction vessel under N₂.

  • Addition: Dissolve the crude acid chloride in a minimal amount of THF. Add this solution dropwise to the amine mixture at 0°C.

    • Note: The reaction is exothermic.[1] Control the addition rate to maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to RT and stir for 12-18 hours.

    • Why so long? Even with the acid chloride, the 2,6-dimethyl groups slow down the nucleophilic attack.[1]

  • Quench: Add saturated NaHCO₃ solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with 1N HCl (to remove unreacted amine), water, and brine.[1]

  • Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).

Analytical Quality Control

HPLC Method (Purity Check)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)[1]

  • Mobile Phase A: Water + 0.1% Formic Acid[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 280 nm.[1]

  • Retention Time: Expect the acid to elute earlier than the ester or amide derivatives due to the free carboxylic polarity.[1]

NMR Diagnostics (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 1.30 ppm (t, 3H): Methyl protons of the ethoxy group.[1]

  • δ 2.30 ppm (s, 6H): Critical Diagnostic. The two methyl groups at positions 2 and 6 should appear as a strong singlet.[1] If this splits or shifts significantly, check for asymmetry or degradation.[1]

  • δ 4.05 ppm (q, 2H): Methylene protons of the ethoxy group.[1]

  • δ 6.60 - 6.70 ppm (s, 2H): Aromatic protons at positions 3 and 5.[1]

Visualizations

Figure 1: Synthesis Workflow & Decision Tree

This diagram illustrates the critical decision path for activating the hindered acid.[1]

SynthesisWorkflowStartStarting Material:4-Ethoxy-2,6-Dimethylbenzoic AcidDecisionSelect Activation MethodStart->DecisionPathAPath A: Standard Coupling(EDC / HATU)Decision->PathANot RecommendedPathBPath B: Acid Chloride Formation(SOCl2 / Oxalyl Chloride)Decision->PathBRecommendedFailResult: Low Yield / No Reaction(Steric Failure)PathA->FailIntermediateIntermediate:Acid Chloride SpeciesPathB->IntermediateCouplingNucleophilic Attack(Amine + Base + DMAP)Intermediate->CouplingProductFinal Product:Sterically Shielded BenzamideCoupling->Product

Caption: Decision tree highlighting the necessity of Acid Chloride activation for 2,6-disubstituted benzoic acids.

Figure 2: The "Ortho-Effect" Mechanism

Visualizing why this intermediate is used for metabolic stability.[1]

OrthoEffectAcid4-Ethoxy-2,6-DimethylBenzamide CoreShieldSteric Shield(2,6-Methyl Groups)Acid->ShieldPossessesEnzymeProteolytic Enzyme(e.g., Amidase)Enzyme->ShieldAttacksInteractionHydrolysis BlockedShield->InteractionRepels Enzyme

Caption: Schematic representation of the steric shielding provided by the 2,6-dimethyl groups against enzymatic hydrolysis.[1]

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Benzoic acid, 4-ethoxy- (CAS 619-86-3) Properties. NIST Chemistry WebBook.[1] Retrieved October 26, 2023, from [Link][1]

  • ResearchGate. (2026). The Synthesis of Sterically Hindered Amides. Retrieved October 26, 2023, from [Link]

Application Note: Preparation of 4-Ethoxy-2,6-dimethylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemical Context

In modern drug development, 2,6-disubstituted benzoyl chlorides are highly valued building blocks. Amides derived from these sterically hindered acyl chlorides exhibit significant resistance to enzymatic hydrolysis, a critical feature for improving the pharmacokinetic half-life of small-molecule therapeutics[1].

The synthesis of 4-ethoxy-2,6-dimethylbenzoyl chloride [2] from its stable precursor, 4-ethoxy-2,6-dimethylbenzoic acid [3], presents a unique synthetic challenge. The two ortho-methyl groups create a severe steric shield around the carboxylate carbon. This steric bulk drastically reduces the trajectory angle for nucleophilic attack, rendering standard, uncatalyzed chlorinating agents like neat thionyl chloride (SOCl


) highly inefficient[4]. Furthermore, applying harsh thermal conditions (e.g., prolonged SOCl

reflux) to force the reaction risks the acidic cleavage of the electron-donating 4-ethoxy moiety.

To overcome this, the optimal methodology employs oxalyl chloride ((COCl)


) catalyzed by N,N-Dimethylformamide (DMF) [5]. This approach allows the reaction to proceed rapidly under mild conditions (0 °C to room temperature), preserving the integrity of the alkoxy group while ensuring quantitative conversion.

Mechanistic Causality: Overcoming Steric Hindrance

The success of this protocol relies entirely on the in situ generation of the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion).

When catalytic DMF reacts with oxalyl chloride, it rapidly decomposes to release carbon monoxide (CO) and carbon dioxide (CO


), forming the Vilsmeier-Haack intermediate. This intermediate is vastly more electrophilic than oxalyl chloride itself. It readily attacks the sterically hindered 4-ethoxy-2,6-dimethylbenzoic acid to form an activated acyl-iminium adduct. The subsequent nucleophilic attack by the chloride ion (Cl⁻) collapses the adduct, yielding the desired acyl chloride and regenerating the DMF catalyst. This catalytic cycle elegantly bypasses the steric activation barrier that plagues uncatalyzed chlorinations.

Mechanism DMF DMF (Catalyst) VH Chloroiminium Ion (Vilsmeier-Haack Reagent) DMF->VH React at 0 °C Oxalyl Oxalyl Chloride Oxalyl->VH (- CO, - CO2, - Cl⁻) Adduct Acyl-Iminium Adduct VH->Adduct + Carboxylic Acid Acid 4-Ethoxy-2,6-dimethylbenzoic Acid Acid->Adduct Adduct->DMF Catalyst Regeneration Product 4-Ethoxy-2,6-dimethylbenzoyl Chloride Adduct->Product Nucleophilic Attack by Cl⁻

Mechanistic logic of DMF-catalyzed chlorination via the Vilsmeier-Haack intermediate.

Comparative Analysis of Chlorinating Agents

To justify the selection of the oxalyl chloride/DMF system, the following table summarizes the quantitative and qualitative performance of common chlorinating agents when applied to sterically hindered 2,6-disubstituted benzoic acids.

Chlorinating AgentTemp RequirementReaction TimePrimary ByproductsSuitability for 4-Ethoxy-2,6-dimethylbenzoic acid
SOCl

(Neat)
Reflux (75–80 °C)12–24 hSO

, HCl
Low: High temperature risks ether cleavage; slow kinetics due to steric bulk.
PCl

RT to 60 °C4–6 hPOCl

, HCl
Moderate: POCl

byproduct is difficult to remove without high-vacuum distillation.
(COCl)

+ cat. DMF
0 °C to RT (20–25 °C)2–4 hCO, CO

, HCl
High: Rapid Vilsmeier-Haack activation overcomes sterics; volatile byproducts.

Experimental Protocol: Step-by-Step Methodology

The following self-validating protocol is designed to ensure high yield and purity, specifically tailored to mitigate the risks associated with residual chlorinating agents in downstream amide coupling[5].

Reagents and Equipment
  • Substrate: 4-Ethoxy-2,6-dimethylbenzoic acid (1.0 equiv)

  • Reagents: Oxalyl chloride (1.5 equiv), Anhydrous N,N-Dimethylformamide (DMF) (0.05 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) (0.2 M) and Anhydrous Toluene (for co-evaporation)

  • Equipment: Oven-dried round-bottom flask, magnetic stirrer, argon balloon, gas bubbler.

Step-by-Step Workflow
  • Preparation: In the oven-dried flask under an argon atmosphere, suspend 4-ethoxy-2,6-dimethylbenzoic acid in anhydrous DCM to achieve a 0.2 M concentration. Add the catalytic amount of anhydrous DMF.

  • Activation: Submerge the flask in an ice-water bath to cool the mixture to 0 °C. Causality: Cooling is strictly required to control the highly exothermic generation of the Vilsmeier-Haack complex and to manage the rapid evolution of CO and CO

    
     gases. Slowly add oxalyl chloride dropwise via a syringe.
    
  • Reaction: Remove the ice bath and allow the reaction mixture to naturally warm to room temperature. Stir for 2 to 4 hours.

    • Self-Validation Checkpoint: The reaction progress can be visually monitored. The reaction is deemed complete when the vigorous bubbling (gas evolution) ceases entirely, and the initial suspension clarifies into a homogeneous solution.

  • In-Process Control (IPC): Because acyl chlorides degrade on standard silica TLC plates, withdraw a 10 µL aliquot of the reaction mixture and quench it into 0.5 mL of anhydrous methanol containing one drop of triethylamine. This instantly forms the stable methyl 4-ethoxy-2,6-dimethylbenzoate, which can be reliably analyzed via LC-MS or TLC to confirm the total consumption of the starting acid.

  • Isolation: Concentrate the reaction mixture in vacuo using a rotary evaporator. Keep the water bath below 30 °C to protect the product.

    • Critical Step: To ensure the absolute removal of unreacted oxalyl chloride and residual HCl—which would otherwise poison downstream amine coupling partners—resuspend the crude semi-solid in anhydrous toluene (10 mL per gram of starting material) and evaporate again. Repeat this co-evaporation step twice.

  • Storage: The resulting 4-ethoxy-2,6-dimethylbenzoyl chloride is obtained as a moisture-sensitive oil or semi-solid. It should be used immediately in the subsequent coupling step or stored strictly under argon at -20 °C.

Workflow Step1 Step 1: Preparation Dissolve Acid in DCM Add cat. DMF Step2 Step 2: Activation Dropwise addition of Oxalyl Chloride at 0 °C Step1->Step2 Step3 Step 3: Reaction Stir at RT for 2-4h Monitor gas evolution Step2->Step3 Step4 Step 4: Isolation Concentrate in vacuo Co-evaporate w/ Toluene Step3->Step4

Step-by-step experimental workflow for the preparation and isolation of the acyl chloride.

References

  • BLD Pharm. "4-Ethoxy-2,6-dimethylbenzoyl chloride". 2

  • Alchimica. "4-ethoxy-2,6-dimethylbenzoic acid (1 x 5 g)".3

  • Fluorochem. "2,6-Dimethylbenzoyl chloride (CAS 21900-37-8)". 1

  • RSC Advances. "A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines by using SOCl2". 4

  • Benchchem. "Application Notes and Protocols for 3-(3,5-Dichlorophenyl)benzoic Acid in Organic Synthesis". 5

Sources

amide coupling reactions with 4-ethoxy-2,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Amide Coupling of Sterically Hindered 4-Ethoxy-2,6-Dimethylbenzoic Acid

Executive Summary & Mechanistic Challenge

The coupling of 4-ethoxy-2,6-dimethylbenzoic acid presents a classic "perfect storm" of synthetic challenges. Unlike standard benzoic acids, this substrate resists amidation due to two converging factors:

  • Steric Shielding (The "2,6-Effect"): The two ortho-methyl groups create a steric wall perpendicular to the carbonyl plane. This prevents the bulky active esters formed by standard reagents (e.g., HATU, EDC/HOBt) from adopting the necessary conformation for nucleophilic attack by the amine.

  • Electronic Deactivation: The para-ethoxy group is a strong resonance donor (

    
     effect). This increases electron density within the aromatic ring and, by extension, the carbonyl carbon, rendering it significantly less electrophilic.
    

Standard protocols (EDC, HATU at RT) will likely result in <10% conversion or complete recovery of starting material. Successful coupling requires converting the acid into a highly reactive, sterically minimized electrophile—specifically an acid chloride or a mixed anhydride —often necessitating elevated temperatures.

Decision Matrix: Selecting the Right Protocol

Before proceeding, select the protocol that matches your scale and amine partner.

DecisionMatrix Start Start: 4-Ethoxy-2,6-dimethylbenzoic acid AmineType Analyze Amine Partner Start->AmineType IsNucleophilic Primary/Secondary Alkyl Amine (Good Nucleophile) AmineType->IsNucleophilic IsWeak Aniline/Electron-Deficient Amine (Weak Nucleophile) AmineType->IsWeak IsSensitive Acid-Sensitive Functional Groups (e.g., Boc, t-Butyl esters) AmineType->IsSensitive MethodB Method B: T3P @ Elevated Temp (Scalable, Green) IsNucleophilic->MethodB Preferred MethodA Method A: Oxalyl Chloride / DMF (The Gold Standard) IsWeak->MethodA Required MethodC Method C: Ghosez's Reagent (Neutral pH Activation) IsSensitive->MethodC Crucial MethodB->MethodA If Yield < 50%

Figure 1: Strategic decision tree for selecting the optimal coupling methodology based on amine reactivity and substrate sensitivity.

Detailed Experimental Protocols

Method A: The "Gold Standard" – Acid Chloride Activation

Best for: Weak amines (anilines), sterically hindered amines, and maximizing yield.

This method bypasses the low reactivity of the acid by converting it into the highly reactive acid chloride. We use Oxalyl Chloride with catalytic DMF , which forms the active Vilsmeier-Haack intermediate (chloroiminium ion), essential for activating the hindered carboxylate.

Reagents:

  • Substrate: 4-ethoxy-2,6-dimethylbenzoic acid (1.0 equiv)

  • Oxalyl Chloride (2.0 equiv)

  • Catalyst: DMF (anhydrous, 2–3 drops)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Base: Triethylamine (Et3N) or DIPEA (3.0 equiv)

Step-by-Step Protocol:

  • Activation (In Situ Acid Chloride Formation):

    • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M concentration) under nitrogen/argon.

    • Add catalytic DMF (2–3 drops per mmol of acid). Note: Without DMF, the reaction will be sluggish.

    • Cool to 0°C. Dropwise add Oxalyl Chloride (2.0 equiv).

    • Observation: Vigorous bubbling (

      
       and 
      
      
      
      evolution) will occur.[1]
    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Critical Step: Concentrate the reaction mixture in vacuo (rotary evaporator) to remove DCM and excess oxalyl chloride. Re-dissolve the residue in fresh anhydrous DCM. Repeat this evaporation/redissolution step twice. This ensures all HCl and excess oxalyl chloride are removed, preventing side reactions with the amine.

  • Coupling:

    • Dissolve the crude acid chloride residue in fresh anhydrous DCM (0.2 M).

    • In a separate flask, dissolve the Amine (1.1 equiv) and Et3N (3.0 equiv) in DCM.

    • Add the amine solution to the acid chloride solution dropwise at 0°C.

    • Allow to warm to RT and stir for 4–12 hours.

  • Workup:

    • Quench with saturated

      
      . Extract with DCM.[2][3]
      
    • Wash organic layer with 1M HCl (if product is not basic) and Brine.

    • Dry over

      
       and concentrate.
      
Method B: The "Scalable & Green" – T3P (Propylphosphonic Anhydride)

Best for: Large scale, aliphatic amines, and avoiding toxic acid chloride intermediates.

T3P is a cyclic anhydride that acts as a powerful coupling agent. Unlike HATU, its byproducts are water-soluble, simplifying purification. For this hindered substrate, heat is mandatory .

Reagents:

  • Substrate: 4-ethoxy-2,6-dimethylbenzoic acid (1.0 equiv)

  • Amine (1.2 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) (2.0 – 3.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Step-by-Step Protocol:

  • Setup:

    • Dissolve the acid (1.0 equiv) and the Amine (1.2 equiv) in EtOAc (0.5 M concentration).

    • Add the Base (Pyridine is preferred for hindered systems as it acts as both base and acyl transfer catalyst).

  • Coupling:

    • Add T3P solution (2.0 equiv) dropwise at RT.

    • Thermal Activation: Heat the reaction to 60–80°C (reflux if using EtOAc).

    • Note: At RT, the steric bulk of the 2,6-dimethyl groups prevents the amine from attacking the mixed anhydride intermediate. Heat provides the kinetic energy to overcome this barrier.

    • Monitor by LCMS. If conversion is <50% after 4 hours, add another 1.0 equiv of T3P and continue heating.

  • Workup:

    • Dilute with EtOAc.

    • Wash strictly with water (x2), 1M HCl (x2), and sat.

      
       (x2).
      
    • The phosphorus byproducts are water-soluble and will be removed in the aqueous phase.[4]

Method C: The "Neutral" – Ghosez’s Reagent

Best for: Acid-sensitive substrates (e.g., containing Boc groups, tert-butyl esters).

Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides under strictly neutral conditions, avoiding the HCl generation associated with oxalyl chloride.[5]

Reagents:

  • Substrate: 4-ethoxy-2,6-dimethylbenzoic acid (1.0 equiv)

  • Ghosez’s Reagent (1.2 – 1.5 equiv)

  • Solvent: Dry DCM or Chloroform.[1]

Step-by-Step Protocol:

  • Activation:

    • Dissolve the acid in dry DCM at RT.

    • Add Ghosez’s reagent (1.2 equiv) dropwise.

    • Stir at RT for 1–2 hours. The acid is converted to the acid chloride, and the reagent forms a neutral amide byproduct.

  • Coupling:

    • Add the Amine (1.1 equiv) and a mild base (e.g., DIPEA, 1.2 equiv) directly to the mixture.

    • Stir at RT or mild reflux (40°C) until complete.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conversion (<20%) Steric hindrance prevents nucleophilic attack.Switch to Method A (Acid Chloride). If using Method B, increase Temp to 80°C and use Pyridine.
No Reaction (SM Recovery) Active ester failed to form.Ensure DMF catalyst was used in Method A. In Method B, ensure reagents are dry (water destroys T3P).
Hydrolysis back to Acid Water entered during coupling step.Use strictly anhydrous solvents . For Method A, ensure the evaporation step is thorough to remove HCl.
Epimerization N/AThis substrate is achiral; aggressive conditions (high heat, strong activation) are safe to use.

References

  • Review of Amide Coupling Reagents

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][7][8] Organic Process Research & Development, 20(2), 140–177. Link

  • Wissmann, H., & Kleiner, H. J. (1980). New Peptide Synthesis via Propanephosphonic Anhydride.
  • Ghosez's Reagent

    • Ghosez, L., Haveaux, B., & Viehe, H. G. (1979).

      
      -Chloroenamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine.[5] Organic Syntheses, 59, 26. Link
      
  • Acid Fluorides for Hindered Coupling

    • Carpino, L. A., et al. (1995).[5] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent.[5] Journal of the American Chemical Society, 117(19), 5401–5402. Link

Sources

4-ethoxy-2,6-dimethylbenzoic acid in drug discovery scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Ethoxy-2,6-Dimethylbenzoic Acid in Drug Discovery Scaffolds

Part 1: Introduction & Scaffold Rationale

4-Ethoxy-2,6-dimethylbenzoic acid (CAS: 91970-50-2) represents a specialized subclass of "privileged structures" in medicinal chemistry: the sterically locked, electron-rich aromatic core .[1] While simple benzoic acids are ubiquitous, the specific substitution pattern of this scaffold offers three distinct pharmacological advantages that solve common attrition issues in lead optimization.

The "Orthogonal Lock" (Conformational Restriction)

The presence of methyl groups at the ortho (2,6) positions creates significant steric strain, forcing the carboxylic acid (or subsequent amide/ester) out of planarity with the phenyl ring. The dihedral angle typically approaches 90°.

  • Impact: This "twist" minimizes the entropy penalty upon binding to a target protein by pre-organizing the molecule into a bioactive conformation. It is particularly effective in designing inhibitors for targets with narrow hydrophobic clefts (e.g., GPCRs, Kinases).

Metabolic Shielding

The 2,6-dimethyl "shield" protects the carbonyl carbon from nucleophilic attack by hydrolytic enzymes (esterases, amidases).

  • Impact: Drugs incorporating this motif often exhibit superior half-life (

    
    ) and oral bioavailability compared to their unsubstituted analogs.[1]
    
The 4-Ethoxy Anchor

The para (4) ethoxy group serves a dual purpose:

  • Electronic: It acts as a weak electron-donating group (EDG), modulating the pKa of the acid and the electron density of the ring.

  • Interaction: It provides a lipophilic handle with a hydrogen bond acceptor (ether oxygen), often used to probe solvent-exposed regions of a binding pocket.[1]

Part 2: Experimental Protocols

Protocol A: Synthesis of the Building Block

Objective: To synthesize 4-ethoxy-2,6-dimethylbenzoic acid from 4-hydroxy-2,6-dimethylbenzoic acid via optimized Williamson Ether Synthesis.

Rationale: Standard alkylation can be sluggish due to the electron-rich ring.[1] Phase Transfer Catalysis (PTC) is recommended to enhance rate and yield.[1]

Materials:

  • Start: 4-Hydroxy-2,6-dimethylbenzoic acid (1.0 eq)

  • Reagent: Iodoethane (1.5 eq) or Diethyl Sulfate (1.2 eq)

  • Base: Potassium Carbonate (

    
    , anhydrous, 3.0 eq)
    
  • Catalyst: Tetrabutylammonium bromide (TBAB, 5 mol%)

  • Solvent: Acetone or DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 4-hydroxy-2,6-dimethylbenzoic acid in 50 mL of anhydrous acetone.

  • Deprotonation: Add powdered

    
     (30 mmol). Stir at room temperature for 30 minutes. The solution will turn opaque/yellow as the phenoxide/carboxylate dianion forms.
    
  • Alkylation: Add TBAB (0.5 mmol) followed by the dropwise addition of Iodoethane (15 mmol).

  • Reflux: Fit a reflux condenser and heat the mixture to 60°C (gentle reflux) for 12–16 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes).[1]

  • Workup:

    • Cool to room temperature.[1][2][3] Filter off inorganic salts.[1][4]

    • Concentrate the filtrate in vacuo.

    • Redissolve the residue in EtOAc (50 mL) and wash with 1M HCl (2 x 20 mL) to ensure the carboxylic acid is protonated.

    • Wash with Brine, dry over

      
      , and concentrate.[5]
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Protocol B: High-Efficiency Amide Coupling (The "Steric Challenge")

Objective: To couple 4-ethoxy-2,6-dimethylbenzoic acid with a secondary amine (library synthesis).

The Problem: The 2,6-dimethyl groups block the approach of the amine, making standard EDC/NHS coupling ineffective. The Solution: Activation via Acyl Chloride or Acyl Fluoride .[6]

Method: Ghosez’s Reagent / Oxalyl Chloride Activation

Materials:

  • Scaffold: 4-ethoxy-2,6-dimethylbenzoic acid (1.0 eq)[1]

  • Activator: Oxalyl Chloride (1.2 eq) + DMF (cat.)[1] OR Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.1 eq)[1]

  • Amine Partner:

    
     (1.1 eq)[1]
    
  • Base: Diisopropylethylamine (DIPEA) (3.0 eq)[1]

  • Solvent: Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Activation (Acid Chloride Formation):

    • Dissolve the acid (1.0 eq) in anhydrous DCM (0.2 M) under Nitrogen/Argon.

    • Add catalytic DMF (1-2 drops).[1]

    • Cool to 0°C. Add Oxalyl Chloride (1.2 eq) dropwise.

    • Critical Step: Allow to stir at room temperature for 2 hours until gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) ceases. (Alternatively, use Ghosez's reagent at RT for 1 hour for neutral activation).[1]
  • Coupling:

    • In a separate vial, mix the Amine (1.1 eq) and DIPEA (3.0 eq) in DCM.

    • Add the activated acid chloride solution slowly to the amine solution at 0°C.

  • Reaction:

    • Allow to warm to room temperature and stir for 12–24 hours. The steric bulk requires extended reaction times compared to standard benzamides.

  • Quench & Isolation:

    • Quench with saturated

      
      .[1]
      
    • Extract with DCM.[1][2][7]

    • Pass through a hydrophobic frit or phase separator.[1]

    • Evaporate solvent.[1]

Data Summary: Coupling Efficiency Comparison

Coupling MethodReagentsYield (Steric Scaffold)Reaction TimeNotes
Standard EDC / HOBt< 20%24 hFails due to steric blockade of active ester.[1]
Enhanced HATU / HOAt / DIPEA65 - 80%18 hEffective but expensive for scale-up.[1]
Activated Oxalyl Chloride / DMF > 90% 4 h (act) + 12 h (cpl) Recommended Protocol.
Alternative TFFH (Acyl Fluoride)85 - 90%12 hGood for acid-sensitive substrates.[1]

Part 3: Visualization & Logic

Workflow: Decision Logic for Hindered Scaffolds

This diagram guides the chemist through the selection of the optimal activation strategy based on the specific properties of the 4-ethoxy-2,6-dimethylbenzoic acid derivative.

CouplingLogic Start Start: 4-Ethoxy-2,6-Dimethylbenzoic Acid CheckSens Is the Amine Partner Acid-Sensitive? Start->CheckSens NotSens No: Robust Amine CheckSens->NotSens No YesSens Yes: Sensitive Groups (e.g., t-Butyl) CheckSens->YesSens Yes Oxalyl Method A: Oxalyl Chloride/DMF (Generates Acid Chloride) NotSens->Oxalyl HighYield Outcome: High Yield (>90%) Fast Kinetics Oxalyl->HighYield Ghosez Method B: Ghosez's Reagent (Neutral Chloride Formation) YesSens->Ghosez TFFH Method C: TFFH / DIPEA (Generates Acyl Fluoride) YesSens->TFFH Ghosez->HighYield Preferred TFFH->HighYield

Caption: Decision tree for selecting the optimal amide coupling strategy for sterically hindered 2,6-dimethylbenzoic acid scaffolds.

Part 4: References & Grounding

  • Chemical Identity & Properties:

    • Compound: 4-ethoxy-2,6-dimethylbenzoic acid (CAS 91970-50-2).[1][8][9][10]

    • Source: PubChem Compound Summary.[1] National Center for Biotechnology Information.[1]

    • [1]

  • Drug Discovery Context (Factor B Inhibitors):

    • Context: The 2,6-dimethylbenzoic acid motif is a key structural element in Factor B inhibitors (e.g., LNP023/Iptacopan analogs) and VLA-4 antagonists, providing metabolic stability and potency.

    • Source: Journal of Medicinal Chemistry. "Discovery of 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023)..."

  • Steric Hindrance & Transport:

    • Context: 2,6-disubstitution prevents recognition by monocarboxylic acid transporters (MCTs), altering pharmacokinetics.[1]

    • Source: Pesticide Biochemistry and Physiology. "Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters..."

  • Coupling Protocols (Acyl Fluorides):

    • Context: Overcoming steric hindrance in amide coupling using acyl fluorides (TFFH) or acid chlorides.

    • Source: Royal Society of Chemistry (RSC).[1] "Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling."

    • (General Reference to Methodology)

  • General Synthesis (Williamson Ether):

    • Context: Optimization of ether synthesis for hydroxybenzoic acids.

    • Source: BenchChem Technical Support. "Synthesis of 4-(2-(Dimethylamino)ethoxy)benzoic acid."

Sources

Application Note: Advanced Derivatization Strategies for Sterically Hindered Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The derivatization of sterically hindered benzoic acids (e.g., 2,6-dimethylbenzoic acid, mesitoic acid, and 2,4,6-triisopropylbenzoic acid) represents a formidable challenge in both synthetic drug development and analytical chemistry. According to Newman’s "Rule of Six," atoms located at the 6-position relative to the carbonyl oxygen create severe steric repulsion during the formation of the required tetrahedral intermediate. Furthermore, bulky ortho-substituents physically block the Bürgi-Dunitz trajectory (approximately 107°), preventing nucleophiles from effectively attacking the electrophilic carbonyl carbon .

Consequently, traditional derivatization methods—such as the Steglich esterification (DCC/DMAP) or standard amidation protocols—often fail or result in trace yields because the bulky O-acylisourea intermediates cannot be attacked by the incoming nucleophile. To successfully derivatize these substrates, scientists must employ strategies that either bypass the carbonyl carbon entirely or generate hyper-reactive, compact intermediates .

This guide outlines three field-proven, self-validating methodologies designed specifically for sterically encumbered systems.

Derivatization Decision Workflow

Workflow Start Sterically Hindered Benzoic Acid Branch1 Target: Ester Start->Branch1 Branch2 Target: Amide Start->Branch2 Sub1 Methyl Ester Branch1->Sub1 Sub2 Alkyl/Aryl Ester Branch1->Sub2 Method3 Uronium Coupling (TCFH / NMI) Branch2->Method3 Method1 TMS-Diazomethane (Proton Transfer / SN2) Sub1->Method1 Method2 O-Alkylation (DBU + Alkyl Halide) Sub2->Method2

Decision matrix for the derivatization of sterically hindered benzoic acids.

Quantitative Data: Method Comparison

To aid in protocol selection, the following table summarizes the performance of various derivatization methods when applied to highly hindered substrates (e.g., mesitoic acid).

Derivatization MethodTarget Functional GroupReagents & CatalystsTypical Yield (%)Reaction TimeKey AdvantageLimitation
O-Alkylation Alkyl/Aryl EstersDBU, Alkyl Halide, DMF80–95%4–12 hBypasses carbonyl electrophilicityRequires reactive alkyl halides
TMSD Methylation Methyl EstersTMSD, MeOH, Toluene>95%0.5–1 hUltra-fast, mild, visual endpointLimited to methyl esters
TCFH Amidation AmidesTCFH, NMI, MeCN70–92%1.5–12 hOvercomes extreme steric shieldingMoisture sensitive reagents
Fischer-Speier Simple EstersH₂SO₄, R-OH, Microwave40–60%12–24 hLow cost, simple reagentsHarsh, low yield for bulky targets

Experimental Protocols

Protocol A: Esterification via Carboxylate O-Alkylation

Mechanistic Causality: Instead of forcing an alcohol to attack a shielded carbonyl carbon, this method deprotonates the carboxylic acid using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The resulting carboxylate anion acts as the nucleophile, performing an SN2 displacement on an alkyl halide . Because the reaction occurs at the alkyl halide's carbon rather than the hindered carbonyl carbon, steric shielding of the benzoic acid is rendered irrelevant.

Self-Validation Checkpoint: The initial addition of DBU to the carboxylic acid suspension will result in a clear, homogeneous solution, confirming carboxylate salt formation. Upon heating with the alkyl halide, the precipitation of the DBU-hydrohalide salt serves as a reliable visual indicator of reaction progression.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve the sterically hindered benzoic acid (1.0 equiv, e.g., 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Deprotonation: Add DBU (1.5 equiv, 1.5 mmol) dropwise at room temperature. Stir for 15 minutes until the solution is completely clear.

  • Alkylation: Add the desired alkyl halide (1.5 equiv, e.g., benzyl bromide) dropwise.

  • Reaction: Heat the mixture to 60 °C and stir for 4–12 hours. Monitor the precipitation of the DBU salt.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash sequentially with 1M HCl (2 × 10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography if necessary.

Protocol B: Methylation via Trimethylsilyldiazomethane (TMSD)

Mechanistic Causality: TMSD is a safer, stable liquid alternative to explosive diazomethane . The reaction requires methanol as a co-solvent. Methanol reacts with TMSD to generate a highly reactive intermediate (often cited as in-situ diazomethane or a related methoxide-diazonium species), which rapidly protonates and undergoes SN2 attack by the carboxylate to form the methyl ester .

Self-Validation Checkpoint: This protocol is entirely self-indicating. The dropwise addition of TMSD causes immediate effervescence (N₂ gas evolution). The endpoint is visually confirmed when the bubbling ceases and the reaction mixture retains a persistent, pale-yellow color, indicating a slight, unreacted excess of the TMSD reagent.

Step-by-Step Methodology:

  • Preparation: Dissolve the hindered benzoic acid (1.0 equiv, 1.0 mmol) in a 4:1 mixture of Toluene and Methanol (5.0 mL total volume).

  • Cooling: Chill the solution to 0 °C using an ice bath.

  • Titration: Slowly add a solution of Trimethylsilyldiazomethane (2.0 M in hexanes) dropwise. Observe the vigorous evolution of nitrogen gas.

  • Endpoint: Continue addition until the effervescence stops and a faint yellow color persists in the solution (typically requires 1.2 to 1.5 equiv).

  • Quenching: Stir for an additional 30 minutes at room temperature. Quench the excess TMSD by adding glacial acetic acid dropwise until the yellow color completely disappears.

  • Isolation: Concentrate the mixture under reduced pressure. The resulting methyl ester is typically >95% pure and requires no further chromatographic purification.

Protocol C: Amidation via Uronium Coupling (TCFH/NMI)

Mechanistic Causality: Standard carbodiimides form bulky intermediates that fail to react with amines in ortho-substituted systems. Tetramethylchloroformamidinium hexafluorophosphate (TCFH) bypasses this by generating a highly reactive, highly compact acyl chloride or acyl uronium intermediate. When paired with N-Methylimidazole (NMI) as a nucleophilic catalyst, an ultra-reactive acylimidazolium species is formed that easily overcomes the steric bulk to form the amide bond .

Self-Validation Checkpoint: The addition of TCFH to the acid/amine/NMI mixture typically results in a mild exotherm and a distinct color change (often shifting to yellow or orange). In LC-MS monitoring, the complete disappearance of the highly polar acid peak and the appearance of the non-polar amide peak confirms conversion.

Step-by-Step Methodology:

  • Preparation: In a dry vial, combine the hindered benzoic acid (1.0 equiv, 1.0 mmol) and the target amine (1.2 equiv, 1.2 mmol) in anhydrous Acetonitrile (MeCN, 5.0 mL).

  • Catalysis: Add N-Methylimidazole (NMI) (3.0 equiv, 3.0 mmol) to the suspension and stir for 5 minutes at room temperature.

  • Activation: Cool the mixture to 0 °C. Add TCFH (1.2 equiv, 1.2 mmol) in one portion. A mild exotherm will occur.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–12 hours (monitor via TLC or LC-MS).

  • Workup: Dilute the mixture with Ethyl Acetate (20 mL). Wash with 1M HCl (10 mL) to remove excess NMI and unreacted amine, followed by saturated NaHCO₃ (10 mL) and brine (10 mL).

  • Isolation: Dry the organic phase over MgSO₄, filter, and evaporate the solvent. Purify the crude amide via flash chromatography.

References

  • Title: Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane Source: Angewandte Chemie International Edition (Kühnel, E., et al., 2007) URL: [Link]

  • Title: Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[6]uril Source: ChemRxiv (Preprint, 2020) URL: [Link]

  • Title: Diazomethane (CH2N2) Source: Master Organic Chemistry URL: [Link]

reaction conditions for 4-ethoxy-2,6-dimethylbenzoic acid esterification

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Esterification Protocols for Sterically Hindered 4-Ethoxy-2,6-dimethylbenzoic Acid

Executive Summary & Strategic Analysis

The esterification of 4-ethoxy-2,6-dimethylbenzoic acid presents a classic challenge in organic synthesis: steric inhibition of resonance and nucleophilic attack . The two ortho-methyl groups create a "steric gate" that effectively blocks the trajectory of nucleophiles (such as alcohols) toward the carbonyl carbon, rendering standard Fischer esterification (acid + alcohol + reflux) kinetically incompetent.

Furthermore, the electron-donating 4-ethoxy group (


 effect) increases the electron density of the carbonyl oxygen, stabilizing the ground state and further reducing the electrophilicity of the carbonyl carbon.

To overcome these barriers, this guide details two high-probability workflows:

  • The Nucleophilic Carboxylate Route (

    
    ):  Bypassing the carbonyl attack entirely by reacting the carboxylate salt with an alkyl halide. This is the preferred method  for laboratory-scale synthesis due to mild conditions and high yields.
    
  • The Acyl Chloride Route (

    
    ):  Forcing the formation of a highly reactive intermediate using thionyl chloride (
    
    
    
    ) or oxalyl chloride
    
    
    .

Mechanistic Insight: The "Rule of Six"

Melvin Newman’s empirical "Rule of Six" predicts that atoms in the 6-position (relative to the carbonyl oxygen as position 1) contribute significantly to steric hindrance.[1] In 2,6-dimethylbenzoic acid derivatives, the methyl hydrogens occupy these interfering zones, destabilizing the tetrahedral intermediate required for Fischer esterification.

Pathway Visualization

EsterificationPathways Acid 4-Ethoxy-2,6-dimethylbenzoic Acid Fischer Standard Fischer (H+ / ROH) Acid->Fischer Blocked by Ortho-Methyls Alkylation Carboxylate Alkylation (Base / R-X) Acid->Alkylation Deprotonation AcylCl Acyl Chloride Method (SOCl2 / Pyridine) Acid->AcylCl Activation Intermed Tetrahedral Intermediate (High Energy / Steric Clash) Product Target Ester Alkylation->Product SN2 Attack (Unblocked) AcylCl->Product Forced Attack

Figure 1: Strategic pathway selection. Note that the standard Fischer route is kinetically blocked, necessitating alternative activation strategies.

Protocol A: Base-Promoted Alkylation (Preferred)

Rationale: This method avoids the sterically crowded carbonyl center entirely. The reaction proceeds via an


 mechanism where the carboxylate oxygen (nucleophile) attacks the alkyl halide (electrophile). The steric bulk of the benzoic acid does not hinder this attack.

Applicability: Ideal for Methyl, Ethyl, Allyl, and Benzyl esters.

Materials
  • Substrate: 4-Ethoxy-2,6-dimethylbenzoic acid (1.0 equiv)

  • Reagent: Ethyl Iodide (EtI) or Methyl Iodide (MeI) (1.5 – 2.0 equiv)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Solvent: N,N-Dimethylformamide (DMF) [Anhydrous]

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxy-2,6-dimethylbenzoic acid (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add

    
      (2.0 equiv) in a single portion. The suspension may bubble slightly as 
    
    
    
    is not immediately evolved, but the acid is neutralized. Stir at Room Temperature (RT) for 15 minutes.
  • Alkylation: Add Ethyl Iodide (1.5 equiv) dropwise via syringe.

    • Note: If using Cesium Carbonate, the reaction is significantly faster due to the "cesium effect" (higher solubility/naked anion).

  • Reaction: Stir the mixture at 40–50°C for 4–6 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 4:1) or LC-MS. The starting acid (lower

      
      ) should disappear.
      
  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (5x reaction volume).

    • Wash with Water (3x) to remove DMF (critical step: residual DMF hinders crystallization).

    • Wash with Brine (1x).

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude oil is often >95% pure. If necessary, purify via silica gel flash chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes).
    

Protocol B: Acid Chloride Activation (Scale-Up Alternative)

Rationale: Converting the acid to an acid chloride creates a highly electrophilic species that can overcome steric repulsion, especially when paired with a non-nucleophilic base (Pyridine/DMAP) to act as a proton scavenger and acyl transfer catalyst.

Applicability: Robust for large-scale batches where alkyl iodides (expensive/toxic) are undesirable.

Materials
  • Substrate: 4-Ethoxy-2,6-dimethylbenzoic acid

  • Reagent: Thionyl Chloride (

    
    ) (5.0 equiv) OR Oxalyl Chloride (1.5 equiv) + DMF (cat.)
    
  • Solvent: Dichloromethane (DCM) or Toluene

  • Quench: Anhydrous Ethanol (excess) + Pyridine (1.1 equiv)

Step-by-Step Procedure
  • Activation:

    • Dissolve the acid in dry Toluene or DCM.

    • Add Thionyl Chloride (5.0 equiv) slowly.

    • Critical: Heat to Reflux for 2–3 hours. The steric hindrance requires thermal energy to drive the formation of the acid chloride.

    • Observation: Evolution of

      
       and 
      
      
      
      gas (use a scrubber).
  • Evaporation: Concentrate the reaction mixture to dryness in vacuo to remove excess

    
    . (Co-evaporate with toluene twice to ensure complete removal).
    
  • Esterification:

    • Redissolve the crude yellow oil (Acid Chloride) in dry DCM.

    • Cool to 0°C.

    • Add a mixture of Ethanol (5.0 equiv) and Pyridine (1.2 equiv) dropwise.

    • Catalyst: Addition of 10 mol% DMAP (4-Dimethylaminopyridine) significantly accelerates this step via the formation of a highly reactive N-acylpyridinium intermediate.

  • Completion: Allow to warm to RT and stir for 2 hours.

  • Work-up:

    • Wash with 1M HCl (to remove pyridine).

    • Wash with Saturated

      
       (to remove unreacted acid).
      
    • Dry (

      
      ) and concentrate.
      

Comparative Data Analysis

FeatureProtocol A: Alkylation (

)
Protocol B: Acid ChlorideProtocol C: Fischer (Reflux

)
Mechanism Carboxylate attack on Alkyl HalideNucleophilic attack on Acyl ChlorideNucleophilic attack on Carboxylic Acid
Steric Sensitivity Low (Bypasses Carbonyl)Medium (Requires forcing conditions)High (Fails/Very Slow)
Yield 90–98%85–95%< 20% (typically)
Reaction Temp 40–50°CReflux (80–110°C)Reflux
Purification Simple ExtractionExtraction + potential distillationDifficult (Mixed SM/Product)
Scalability Good (up to kg), but EtI is toxicExcellent (Industrial standard)Poor

Troubleshooting & Optimization

  • Problem: Low conversion in Protocol A.

    • Solution: Switch solvent to DMSO or add 18-Crown-6 ether if using Potassium Carbonate to sequester the cation and increase carboxylate nucleophilicity.

  • Problem: Product hydrolysis during work-up (Protocol B).

    • Solution: Ensure the acid chloride formation is complete before adding alcohol. Sterically hindered acid chlorides are actually quite stable to water compared to unhindered ones, but quenching must be done under basic conditions (Pyridine) to prevent

      
       generation which could reverse the reaction.
      

References

  • Newman's Rule of Six & Steric Hindrance: Newman, M. S. (1950). Steric Effects in Organic Chemistry. John Wiley & Sons. (Foundational text on steric inhibition of resonance).
  • Alkylation of Hindered Acids

    • Pfeffer, P. E., & Silbert, L. S. (1976). Lithium iodide assisted esterification of hindered acids. Journal of Organic Chemistry, 41(8), 1373-1379. Link

  • Acid Chloride Method for Mesitoic Acid Derivatives: Goosen, A., & Morgan, D. H. (1994). Steric hindrance in the esterification of 2,6-disubstituted benzoic acids. Journal of the Chemical Society, Perkin Transactions 2.
  • Steglich Esterification (DMAP Catalysis)

    • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Link

Sources

Application Note: Synthesis of Bioactive Ethers from 2,6-Dimethylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

The synthesis of bioactive ethers from sterically hindered precursors, specifically 2,6-dimethylbenzoic acid and its derivatives, represents a critical frontier in medicinal chemistry. The presence of two ortho-methyl groups profoundly alters the local steric environment. While this steric bulk completely inhibits direct Fischer esterification (due to the blockage of the tetrahedral intermediate), it imparts exceptional metabolic and chemical stability to the resulting ether derivatives [1]. For example, 2,6-dimethylbenzyl ethers exhibit a hydrogenolysis half-life of approximately 15 hours compared to just 45 minutes for unsubstituted benzyl ethers [1]. This stability is highly sought after in the design of robust pharmacophores, such as SARS-CoV-2 Mpro inhibitors [2] and antitumor diaryl ethers [3].

This Application Note details two primary synthetic workflows:

  • The Reduction-Etherification Sequence: Yielding highly stable 2,6-dimethylbenzyl ethers via Williamson coupling.

  • The Hydroxide-Mediated SNAr Rearrangement: Converting 2,6-dimethylbenzoic acid depsides (esters) into bioactive diaryl ethers.

Pathway Visualization

SyntheticWorkflow A 2,6-Dimethylbenzoic Acid (Sterically Hindered) B Reduction (LiAlH4) & Halogenation (SOCl2) A->B F Esterification / Depside Formation (Barbatic Acid Derivatives) A->F C 2,6-Dimethylbenzyl Chloride B->C D Williamson Ether Synthesis (NaH, Ar-OH / R-OH) C->D E Bioactive Alkyl/Aryl Ethers (e.g., Mpro Inhibitors) D->E G 2,6-Dimethylbenzoic Depsides F->G H Hydroxide-Mediated SNAr Rearrangement G->H I Bioactive Diaryl Ethers (Antitumor Agents) H->I

Caption: Divergent synthetic pathways for 2,6-dimethylbenzoic acid to bioactive ethers.

Section 1: Synthesis of 2,6-Dimethylbenzyl Ethers (Reduction & Williamson Coupling)

Causality & Rationale

Because the carboxylate carbon in 2,6-dimethylbenzoic acid is sterically shielded, nucleophilic attack is severely restricted. To bypass this, the carboxylic acid must be reduced to 2,6-dimethylbenzyl alcohol using lithium aluminum hydride (


). The alcohol is subsequently converted to a highly reactive benzylic halide (e.g., 2,6-dimethylbenzyl chloride) using thionyl chloride (

). This benzylic halide serves as an excellent electrophile for Williamson ether synthesis, as the benzylic position is sufficiently displaced from the ortho-methyl groups to allow

attack by alkoxides or phenoxides [2].
Protocol 1: Synthesis of 2,6-Dimethylbenzyl Chloride
  • Reduction: Suspend

    
     (1.2 eq) in anhydrous THF at 0 °C under an inert argon atmosphere. Slowly add a solution of 2,6-dimethylbenzoic acid (1.0 eq) in THF dropwise to manage the exothermic evolution of 
    
    
    
    gas.
  • Reflux & Quench (Self-Validation): Heat the mixture to reflux for 4 hours. Cool to 0 °C and strictly follow the Fieser workup (

    
     mL water, 
    
    
    
    mL 15% NaOH,
    
    
    mL water) to precipitate aluminum salts as a granular white solid. Filter through Celite and concentrate to yield 2,6-dimethylbenzyl alcohol. Validation:
    
    
    will show a new benzylic
    
    
    singlet at ~4.7 ppm.
  • Halogenation: Dissolve the crude alcohol in anhydrous dichloromethane (DCM). Add

    
     (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (to generate the active Vilsmeier-Haack intermediate). Stir at room temperature for 2 hours.
    
  • Workup: Concentrate under reduced pressure to remove excess

    
     and DCM. The resulting 2,6-dimethylbenzyl chloride is highly pure and ready for etherification.
    
Protocol 2: Williamson Ether Synthesis of Bioactive Alkyl/Aryl Ethers
  • Deprotonation: In a flame-dried flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF at 0 °C. Slowly add the target alcohol/phenol (e.g., a pharmacophore fragment for Mpro inhibition) (1.0 eq). Stir for 30 minutes until

    
     evolution ceases.
    
  • Alkylation: Add a solution of 2,6-dimethylbenzyl chloride (1.2 eq) in DMF dropwise. Warm the reaction to room temperature and stir for 12 hours.

  • Isolation: Monitor by TLC (Hexanes/EtOAc). Once the limiting reagent is consumed, quench carefully with ice water. Extract with ethyl acetate (3x). Wash the organic layer with brine (5x) to remove DMF, dry over

    
    , and purify via flash chromatography.
    
  • Validation: Successful ether formation is confirmed by

    
    , specifically the disappearance of the phenolic/alcoholic 
    
    
    
    proton and the presence of the benzylic
    
    
    singlet integrating to 2H around 4.5–5.0 ppm, flanked by the distinct ortho-methyl singlets (~2.3–2.4 ppm).

Section 2: Synthesis of Diaryl Ethers via Hydroxide-Mediated SNAr Rearrangement

Causality & Rationale

Diaryl ethers are privileged scaffolds in oncology. Synthesizing them via traditional Ullmann couplings often requires harsh conditions and heavy metal catalysts. Alternatively, depsides (esters formed between two 2,6-dimethylbenzoic acid derivatives, such as barbatic acid) can undergo a base-mediated intramolecular


 rearrangement. The hydroxide ion attacks the ester carbonyl, triggering an intramolecular attack by the generated phenoxide onto the electron-deficient aromatic ring, forming a spiro-Meisenheimer complex that collapses into a stable diaryl ether [3].

SNArMechanism Step1 Depside Precursor (Ester Linkage) Step2 Hydroxide Attack at Ester Carbonyl Step1->Step2 Step3 Tetrahedral Intermediate Formation Step2->Step3 Step4 Intramolecular Phenoxide Attack (SNAr) Step3->Step4 Step5 Spiro-Meisenheimer Complex Step4->Step5 Step6 Rearrangement to Diaryl Ether Step5->Step6

Caption: Hydroxide-mediated SNAr rearrangement mechanism for diaryl ether formation.

Protocol 3: SNAr Rearrangement to Antitumor Diaryl Ethers
  • Preparation: Dissolve the depside precursor (e.g., barbatic acid derivative, 1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Base Addition: Add aqueous NaOH (3.0 eq) to the solution. The strong base is required to both initiate the cleavage of the ester and stabilize the resulting phenoxide intermediate.

  • Heating: Heat the reaction mixture to 80 °C for 4–6 hours. The elevated temperature provides the activation energy necessary to form the sterically demanding spiro-Meisenheimer complex.

  • Workup & Acidification: Cool the mixture to room temperature. Acidify to pH 3 using 1M HCl. Causality: Acidification is critical to protonate the resulting carboxylate anion on the newly formed diaryl ether, allowing it to partition into the organic phase. Extract with EtOAc, dry over

    
    , and concentrate.
    
  • Validation:

    
     will show the disappearance of the depside ester carbonyl carbon (~165–170 ppm) and the appearance of characteristic diaryl ether carbon shifts. HRMS will confirm the exact mass corresponding to the rearranged product.
    

Data Presentation: Stability and Bioactivity Profiles

The table below summarizes the quantitative advantages of utilizing 2,6-dimethylbenzoic acid derivatives in ether synthesis compared to their unsubstituted counterparts.

Compound ClassStructural FeatureHalf-life (Hydrogenolysis, Pd/C)Target / BioactivityIC50 / Potency
Benzyl Ethers Unsubstituted~45 minGeneralN/A
2,6-Dimethylbenzyl Ethers Ortho-methyl shielding~15 hoursMpro Inhibitors / Linkers16 - 74 nM
Diaryl Ethers (from Depsides)Flexible oxygen bridgeN/A (Highly Stable)Antitumor (HepG2)High antiproliferative activity

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Available at:[Link]

  • Hazemann, J., et al. (2021). "Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations." ACS Medicinal Chemistry Letters. Available at:[Link]

  • Yu, X., Xi, Y., Sui, Y., et al. (2023). "Hydroxide-Mediated SNAr Rearrangement for Synthesis of Novel Depside Derivatives Containing Diaryl Ether Skeleton as Antitumor Agents." Molecules, 28(11), 4303. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: 4-Ethoxy-2,6-Dimethylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the synthesis of 4-ethoxy-2,6-dimethylbenzoic acid . It is designed for researchers encountering yield bottlenecks, specifically addressing the steric challenges imposed by the 2,6-dimethyl substitution pattern.

Case ID: #SYN-4E26DMBA Status: Active Priority: High (Yield Optimization) Target Molecule: 4-ethoxy-2,6-dimethylbenzoic acid Primary Challenge: Steric hindrance at the C1 position (carboxyl insertion) and regiocontrol during precursor synthesis.

The Optimized Synthetic Pathway

Before addressing specific failures, verify that your workflow aligns with the "Hindered Core" Protocol . Standard benzoic acid methods often fail here due to the bulk of the ortho-methyl groups.

Route Architecture:

  • Regioselective Bromination: 3,5-Dimethylphenol

    
     4-Bromo-3,5-dimethylphenol.
    
  • O-Alkylation: 4-Bromo-3,5-dimethylphenol

    
     1-Bromo-4-ethoxy-2,6-dimethylbenzene.
    
  • Steric-Bypassing Carboxylation: Lithium-Halogen Exchange

    
     Electrophilic Trapping with CO
    
    
    
    .

SynthesisPath Start 3,5-Dimethylphenol Step1 Step 1: Bromination (NBS, ACN, 0°C) Start->Step1 Inter1 4-Bromo-3,5- dimethylphenol Step1->Inter1 Regioselective Para-Sub Step2 Step 2: O-Ethylation (EtI, K2CO3, DMF) Inter1->Step2 Inter2 1-Bromo-4-ethoxy- 2,6-dimethylbenzene Step2->Inter2 Williamson Ether Step3 Step 3: Metalation (n-BuLi, -78°C) Inter2->Step3 Target 4-Ethoxy-2,6- dimethylbenzoic acid Step3->Target CO2 Trap Acid Workup

Caption: Optimized 3-step synthetic route overcoming steric hindrance via Lithium-Halogen exchange.

Troubleshooting Guide (Q&A)
Ticket #001: "I cannot initiate the Grignard reaction on the aryl bromide."

User Report: "I am trying to make the Grignard reagent from 1-bromo-4-ethoxy-2,6-dimethylbenzene using Mg turnings and I


, but the reaction won't start even with reflux."

Root Cause Analysis: The bromine atom is flanked by two methyl groups (positions 3 and 5 relative to the ether, or 2 and 6 relative to the bromine). This creates a "Steric Wall" that prevents the magnesium surface from effectively approaching the C-Br bond. Standard Grignard initiation is kinetically inhibited.

Solution: Switch to Lithium-Halogen Exchange. Do not rely on direct Magnesium insertion for this substrate.

  • Protocol:

    • Dissolve the aryl bromide in dry THF under Argon/Nitrogen.

    • Cool to -78°C (Dry ice/Acetone).

    • Add n-Butyllithium (n-BuLi) (1.1 equiv) dropwise. The exchange is extremely fast (minutes) even at low temperatures because it is a solution-phase reaction, not a surface reaction.

    • Stir for 30 minutes.

    • Bubble dry CO

      
       gas into the solution (or pour the solution onto crushed dry ice) to trap the lithiated species.
      

Alternative (If Mg is required): Use Turbo Grignard (i-PrMgCl·LiCl) .

  • Add 1.1 equiv of i-PrMgCl·LiCl at 0°C. The magnesium-halogen exchange will proceed where direct insertion fails.

Ticket #002: "My yield in Step 1 (Bromination) is low, and I see multiple spots on TLC."

User Report: "I used Br


 in acetic acid to brominate 3,5-dimethylphenol. I have a mix of products."

Root Cause Analysis: 3,5-Dimethylphenol is highly activated. Using elemental bromine (


) often leads to:
  • Over-bromination: Formation of 2,4-dibromo species.

  • Ortho-substitution: Competition between the 2-position (less hindered) and 4-position (more hindered but electronically favorable).

Solution: Use N-Bromosuccinimide (NBS) in Acetonitrile. NBS provides a slow, controlled release of bromonium ions, significantly improving regioselectivity for the para position (between the methyls).

  • Protocol: Dissolve 3,5-dimethylphenol in Acetonitrile (ACN). Add NBS (1.0 equiv) at 0°C.

  • Why ACN? It moderates the reactivity and stabilizes the transition state for para-substitution [1].

  • Yield Expectation: >95% regioselectivity for the 4-bromo isomer.

Ticket #003: "The final acid contains a 'dimer' impurity."

User Report: "After the carboxylation step, I isolated a byproduct that looks like two aromatic rings joined together."

Root Cause Analysis: This is a Wurtz-type coupling product (Biaryl). It forms when the generated Aryl-Lithium or Aryl-Grignard reacts with unreacted Aryl-Bromide.

  • Mechanism: Ar-Li + Ar-Br

    
     Ar-Ar + LiBr.
    
  • Trigger: High local concentration or temperature rising too high before carbonation.

Solution: Inverse Addition or Cryogenic Control.

  • Temperature: Ensure the metalation is kept strictly at -78°C.

  • Fast Trapping: Ensure an excess of CO

    
     is present immediately. Pouring the reaction mixture onto excess crushed dry ice (slurry in ether) is often more effective than bubbling gas, as it ensures the Ar-Li species sees CO
    
    
    
    instantly, preventing it from attacking the starting material.
Comparative Data: Metalation Strategies

The choice of metalation reagent is the single biggest factor in the yield of the final acid.

ParameterDirect Mg InsertionTurbo Grignard (i-PrMgCl)Li-Halogen Exchange (n-BuLi)
Reactivity Low (Surface inhibited)High (Solution phase)Very High (Solution phase)
Temp Reflux required0°C to RT-78°C
Steric Sensitivity High (Fails often)LowNegligible
Side Reactions Homocoupling (High)LowLow (at -78°C)
Typical Yield <30%75-85%85-95%

Recommendation: Use n-BuLi for small/medium scale (<100g). Use Turbo Grignard for large scale (>1kg) due to safety handling of n-BuLi.

Detailed Protocol: Carboxylation Step

Objective: Convert 1-bromo-4-ethoxy-2,6-dimethylbenzene to 4-ethoxy-2,6-dimethylbenzoic acid.

Reagents:

  • Substrate: 1-Bromo-4-ethoxy-2,6-dimethylbenzene (10 mmol, 2.29 g)

  • Solvent: Anhydrous THF (20 mL)

  • Reagent: n-Butyllithium (2.5 M in hexanes, 11 mmol, 4.4 mL)

  • Electrophile: Dry Ice (CO

    
    ), excess.
    

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask. Flush with Argon. Add substrate and THF.[1]

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Stir for 10 mins.

  • Exchange: Add n-BuLi dropwise over 10 minutes via syringe. Do not let temp rise above -70°C.

  • Incubation: Stir at -78°C for 30-45 minutes. (TLC check: quench a tiny aliquot with water; starting material spot should be gone, replaced by the de-brominated protonated species).

  • Trapping:

    • Method A (Gas): Pass dried CO

      
       gas through a drying tube (CaCl
      
      
      
      ) into the solution for 30 mins while warming to RT.
    • Method B (Solid - Recommended): Cannulate the cold reaction mixture onto a slurry of crushed fresh dry ice in anhydrous ether.

  • Workup:

    • Quench with 1M HCl until pH < 2.

    • Extract with Ethyl Acetate (3x).

    • Purification (Critical): Extract the organic layer with 1M NaOH . The product (acid) goes into the water layer; impurities (unreacted bromide, biaryl) stay in organics.

    • Separate layers.[2] Acidify the aqueous layer with HCl to precipitate the pure product.

    • Filter and dry.[3][4]

Troubleshooting Logic Flow

Troubleshooting Issue Start: Low Yield / Failure StepCheck Which step failed? Issue->StepCheck Bromination Step 1: Bromination StepCheck->Bromination Carboxylation Step 3: Carboxylation StepCheck->Carboxylation RegioIssue Mixture of Isomers? Bromination->RegioIssue FixBrom Use NBS/ACN at 0°C Avoid Br2/Fe RegioIssue->FixBrom Yes Initiation Reaction didn't start? Carboxylation->Initiation Impurity Dimer/Biaryl Impurity? Carboxylation->Impurity FixInit Switch to n-BuLi (-78°C) or Turbo Grignard Initiation->FixInit Yes FixImp Lower Temp (-78°C) Faster CO2 Addition Impurity->FixImp Yes

Caption: Decision tree for diagnosing yield losses in the synthesis workflow.

References
  • Regioselective Bromination : Zysman-Colman, E., et al. (2009). "Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile." Canadian Journal of Chemistry.

  • Grignard Formation : BenchChem Technical Support. (2025).[1][2][3][5][6][7] "Troubleshooting low yield in Buchwald-Hartwig amination of 4-Bromo-3,5-dimethylphenol." (Context on hindered aryl bromides).

  • Carboxylation of Hindered Systems : Echemi. (2024). "Preparation of 4-bromo-2,6-dimethylbenzoic acid via isopropylmagnesium chloride."

  • Lithium-Halogen Exchange : PubChem. (2025). "4-Bromo-3,5-dimethylphenol Properties and Reactions."

Sources

difficult esterification of 4-ethoxy-2,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Difficult Esterification of 4-Ethoxy-2,6-Dimethylbenzoic Acid

Status: Open Ticket

Subject: User unable to synthesize ester derivatives of 4-ethoxy-2,6-dimethylbenzoic acid. Standard acid-catalyzed methods (Fischer) yield <5%. DCC coupling yields urea byproduct.[1][2]

Assigned Specialist: Senior Application Scientist, Organic Synthesis Division.

Executive Summary & Diagnosis

The Problem: You are encountering a classic "perfect storm" of steric and electronic deactivation.

  • Steric Blockade (The "2,6-Effect"): The methyl groups at the 2 and 6 positions create a "steric wall" perpendicular to the carbonyl plane. This prevents the formation of the tetrahedral intermediate required for nucleophilic acyl substitution (the mechanism for Fischer esterification and acid chloride attacks).

  • Electronic Deactivation: The 4-ethoxy group is a strong electron-donating group (EDG). Through resonance, it pushes electron density into the ring and onto the carbonyl oxygen, rendering the carbonyl carbon significantly less electrophilic.

The Solution Strategy: You must stop trying to attack the crowded carbonyl carbon. Instead, you must switch mechanisms to O-Alkylation . By deprotonating the acid to form a carboxylate anion, you move the reaction site to the oxygen atom, which attacks an unhindered alkyl halide.

Visualizing the Failure vs. Success

The following diagram illustrates why your current attempts are failing and how the alkylation route bypasses the steric hindrance.

Esterification_Mechanism cluster_0 Pathway A: Nucleophilic Acyl Substitution (Fails) cluster_1 Pathway B: Carboxylate O-Alkylation (Works) Acid 4-ethoxy-2,6-dimethyl benzoic acid Tetra Tetrahedral Intermediate Acid->Tetra Fischer/DCC Path: BLOCKED by 2,6-Me Salt Carboxylate Anion (Cs+ Salt) Acid->Salt Base (Cs2CO3) Nu Alcohol (Nucleophile) Nu->Tetra Ester Target Ester Salt->Ester SN2 Attack on R-X (Sterics Irrelevant) AlkylHalide Alkyl Halide (R-X) AlkylHalide->Ester

Figure 1: Mechanistic comparison.[3][4][5] Pathway A fails because the "door" to the carbonyl is blocked. Pathway B succeeds because the carboxylate oxygen acts as a remote nucleophile.

Protocol A: The "Gold Standard" (Cesium Carbonate Alkylation)

This method utilizes the "Cesium Effect." Cesium is a large cation with a diffuse charge, which promotes the solubility of the carboxylate salt in organic solvents and leaves the carboxylate anion "naked" (highly reactive) for an


 attack.

Applicability: Primary and Secondary Esters (Methyl, Ethyl, Benzyl, Isopropyl). Success Rate: >90%

Reagents & Materials
ComponentEquivalentsRole
Substrate 1.0 equiv4-ethoxy-2,6-dimethylbenzoic acid

1.5 - 2.0 equivBase (Promotes naked anion)
Alkyl Halide 1.2 - 1.5 equivElectrophile (e.g., MeI, EtBr, BnBr)
DMF Solvent (0.2 M)Polar aprotic solvent (Critical)
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of 4-ethoxy-2,6-dimethylbenzoic acid in anhydrous DMF (concentration ~0.2 M).

  • Salt Formation: Add 1.5 equiv of powdered Cesium Carbonate (

    
    ). Stir at room temperature for 30 minutes. Note: The solution may become a suspension.
    
  • Alkylation: Add 1.2–1.5 equiv of the corresponding alkyl iodide or bromide (e.g., Iodomethane for methyl ester).

  • Reaction: Stir at room temperature.

    • Methyl/Ethyl iodide: Complete in 2–4 hours.

    • Secondary halides: May require heating to 50°C and longer times (12–18 hours).

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash 3x with water (to remove DMF) and 1x with brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Usually yields pure product.[6] If necessary, flash chromatography (Hexane/EtOAc).

Protocol B: The "Bulky Alcohol" Route (Acid Chloride)

If you must synthesize an ester with a tertiary alcohol or a phenol (where


 alkylation is impossible), you must force the Acid Chloride route.

Warning: The resulting acid chloride (4-ethoxy-2,6-dimethylbenzoyl chloride) is remarkably stable and will not react with alcohols under standard conditions. You must use "forcing conditions."

Step-by-Step Procedure
  • Activation: Suspend the acid in Thionyl Chloride (

    
    ) (5–10 equiv). Add 1 drop of DMF (catalyst).
    
  • Reflux: Reflux for 2–3 hours. The electron-rich nature of the ring may make this slow.

  • Isolation: Evaporate excess

    
     completely (use toluene azeotrope). You now have the crude acid chloride.
    
  • Esterification (The Hard Part):

    • Dissolve the acid chloride in Pyridine (solvent and base).

    • Add the alcohol (excess).[7]

    • CRITICAL STEP: Add 1.0 equiv of Silver Cyanide (AgCN) . The silver precipitates the chloride, forcing the equilibrium forward, while the cyanide acts as a nucleophilic catalyst that is smaller than the alcohol.

    • Heat to 80–100°C in a sealed tube if necessary.

Troubleshooting & FAQs

Q: I tried DCC/DMAP (Steglich conditions) and isolated a white solid that isn't my ester. What happened? A: You isolated the N-acylurea .[2]

  • Mechanism:[8][9] DCC activates the acid to form the O-acylisourea.[2][9] Normally, the alcohol attacks this intermediate. However, due to the 2,6-dimethyl steric block, the alcohol cannot approach. The O-acylisourea undergoes an intramolecular rearrangement (O

    
     N migration) to form the stable, unreactive N-acylurea.
    
  • Verdict: Do not use carbodiimides (DCC, EDC, DIC) for 2,6-disubstituted benzoic acids.

Q: Can I use Potassium Carbonate (


) instead of Cesium Carbonate? 
A:  You can try, but yields will drop. Potassium carbonate is less soluble in DMF and the potassium-carboxylate ion pair is tighter. The "Cesium Effect" is real for hindered substrates; the cost difference is negligible on a research scale compared to the value of your time.

Q: I need a tert-butyl ester. Can I use Protocol A? A: No. Tert-butyl halides undergo E2 elimination (forming isobutylene) rather than


 substitution under basic conditions.
  • Solution: Use DMF-Di-tert-butyl acetal . Reflux the acid in toluene with this reagent. It transfers the t-butyl group via a different mechanism compatible with hindered acids.

Q: Why not use Fischer Esterification with


 and reflux for 3 days? 
A:  It creates an equilibrium that heavily favors the starting materials. The transition state energy for the tetrahedral intermediate is simply too high. You will likely degrade your 4-ethoxy group (ether cleavage) with prolonged acid reflux before you get significant ester formation.

Decision Matrix

Use this flow to select the correct protocol for your specific target ester.

Decision_Tree Start Target Ester Group? Type Identify Alcohol Type Start->Type Primary Primary/Secondary (Me, Et, Bn, iPr) Type->Primary Tertiary Tertiary / Phenol (t-Bu, Ph) Type->Tertiary SolA Protocol A: Cs2CO3 + Alkyl Halide Primary->SolA Best Yield SolB Protocol B: Acid Chloride + AgCN Tertiary->SolB If Phenol SolC Special Case: DMF-di-t-butyl acetal Tertiary->SolC If t-Butyl

Figure 2: Method selection guide based on the desired ester group.

References

  • The Cesium Effect (General Protocol)
  • Steric Hindrance in 2,6-Disubstituted Acids

    • Goering, H. L., & Rubin, T. (1960). Kinetic study of the esterification of 2,6-dimethylbenzoic acid. Journal of the American Chemical Society.[1]

    • Context: Foundational physical organic chemistry explaining the blockade of the tetrahedral intermedi
  • Failure of DCC (N-acylurea formation)
  • Acid Chloride/AgCN Method: Takimoto, S., et al. (1976). Esterification of sterically hindered carboxylic acids. Bulletin of the Chemical Society of Japan. Context: Use of silver salts to drive the reaction of hindered acyl chlorides.

Sources

Technical Support Center: Optimizing O-Ethylation of Hindered Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. The O-alkylation of sterically hindered phenols—such as 2,6-di-tert-butylphenol—presents a unique synthetic challenge. The bulky ortho-substituents create a severe steric shield around the phenolic oxygen, often leading to stalled reactions, poor yields, or undesired C-alkylation byproducts.

This guide is engineered for research scientists and drug development professionals. It deconstructs the mechanistic causality behind these failures and provides field-proven, self-validating protocols to achieve high-yielding O-ethylation.

Troubleshooting Guides & FAQs

Q1: My Williamson ether synthesis is stalling with >80% unreacted 2,6-di-tert-butylphenol. Why is standard potassium carbonate ( ) failing?

The Causality: The failure is rooted in the tight ion-pairing of the phenoxide intermediate. When using a standard base like


 in acetone, the potassium cation forms a tight electrostatic pair with the phenoxide oxygen. Because the oxygen is already physically obstructed by the two bulky tert-butyl groups, the incoming ethylating agent cannot penetrate this congested, tightly bound microenvironment[1].

The Solution (The "Cesium Effect"): Switch your base to Cesium Carbonate (


) and your solvent to anhydrous Dimethylformamide (DMF). The cesium cation (

) has a significantly larger ionic radius and lower charge density than potassium. This size difference creates a "loose" ion pair with the phenoxide, increasing the "naked" character of the oxygen anion. This dramatically enhances its nucleophilicity, allowing it to overcome the steric barrier and successfully attack the electrophile[2]. Alternatively, Sodium Hydride (NaH) can be used to force complete irreversible deprotonation[1].
Q2: I am observing a significant amount of a byproduct where the ethyl group is attached to the aromatic ring. How do I suppress this?

The Causality: Phenoxide is an ambident nucleophile; it can react at the oxygen atom (O-alkylation) or at the carbon ring (C-alkylation)[3]. Because the ortho positions of 2,6-di-tert-butylphenol are blocked, C-alkylation typically occurs at the para position. This pathway is governed by thermodynamic vs. kinetic control. If you use a protic solvent (like ethanol or water), the solvent hydrogen-bonds to the oxygen, dampening its nucleophilicity and driving the reaction toward the thermodynamic C-alkylation product.

The Solution: To enforce kinetic control and favor O-alkylation, you must strictly utilize polar aprotic solvents (such as DMF or DMSO)[1]. These solvents effectively solvate the metal cation but leave the phenoxide anion bare and highly reactive. Furthermore, keep reaction temperatures moderate (below 80°C); excessive thermal energy can trigger the rearrangement of the kinetically favored O-alkyl ether into the thermodynamically stable C-alkylated product[3].

Q3: Ethyl iodide is reacting too slowly. What are my alternatives for highly recalcitrant substrates?

The Causality: Ethyl iodide relies on a standard


 trajectory, which is easily deflected by steric bulk. If the Cesium Effect is insufficient, you must increase the electrophilicity of your alkylating agent.

The Solution:

  • Diethyl Sulfate: A highly potent ethylating agent that can be used in biphasic systems with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB)[4],[5].

  • Triethyloxonium Tetrafluoroborate (Meerwein's Salt): One of the most powerful ethylating agents available. It generates a highly reactive ethyl cation equivalent, bypassing the steric limitations of an

    
     transition state. However, it requires strictly anhydrous conditions and a non-nucleophilic base (e.g., 2,6-lutidine)[5].
    

Quantitative Reagent Comparison

To optimize your specific workflow, consult the data table below summarizing the performance of various ethylating agents against sterically hindered phenols.

Ethylating AgentRelative ElectrophilicityRecommended Base / Solvent SystemTypical O-Ethylation YieldMechanistic Notes & Handling
Ethyl Iodide Moderate

/ DMF
70–85%Standard choice. Requires extended reaction times (12–24h) for 2,6-di-tert-butylphenol.
Diethyl Sulfate HighNaOH / Biphasic (PTC)80–90%Highly potent[4]. Requires careful quenching (ammonia) due to severe toxicity and hydrolysis risks.
Meerwein's Salt Very High2,6-Lutidine / DCM>90%Ideal for extremely unreactive nucleophiles. Requires strict Schlenk line techniques[5].

Mechanistic Pathway Visualization

Pathway Phenol Hindered Phenol (2,6-di-tert-butylphenol) Deprotonation Deprotonation (Cs2CO3 / DMF) Phenol->Deprotonation Phenoxide Phenoxide Anion (Loose Ion Pair) Deprotonation->Phenoxide Generates Nucleophile O_Alk O-Ethylation (Kinetic Product) Phenoxide->O_Alk Polar Aprotic Solvent (DMF) C_Alk C-Ethylation (Thermodynamic Product) Phenoxide->C_Alk Protic Solvent or High Temp

Mechanistic pathway of hindered phenol alkylation highlighting kinetic vs. thermodynamic control.

Self-Validating Experimental Protocol: Cesium-Promoted O-Ethylation

This protocol utilizes the "Cesium Effect" to drive the O-ethylation of 2,6-di-tert-butylphenol using Ethyl Iodide. It is designed as a self-validating system; specific visual and chemical checkpoints are embedded to ensure the reaction is proceeding correctly before advancing to the next step.

Reagents Required:
  • 2,6-di-tert-butylphenol (1.0 equiv, 10 mmol)

  • Cesium Carbonate (

    
    , anhydrous, finely powdered) (1.5 equiv, 15 mmol)
    
  • Ethyl Iodide (EtI, freshly distilled over copper wire) (2.0 equiv, 20 mmol)

  • Anhydrous Dimethylformamide (DMF) (25 mL)

Step-by-Step Methodology:

Step 1: System Preparation & Deprotonation

  • Charge a flame-dried 100 mL round-bottom flask with 2,6-di-tert-butylphenol and anhydrous

    
    .
    
  • Purge the flask with Argon for 5 minutes.

  • Add 25 mL of anhydrous DMF via syringe. Stir the suspension vigorously at room temperature for 45 minutes.

Validation Checkpoint 1 (Visual): The solution must transition from colorless to a distinct, vibrant yellow or orange. This color shift is the spectroscopic signature of the phenoxide anion forming. If the solution remains colorless, your


 has likely absorbed atmospheric moisture and deactivated. Abort and restart with fresh, oven-dried base.

Step 2: Electrophilic Addition 4. Cool the reaction mixture to 0°C using an ice bath to control the initial exotherm. 5. Add Ethyl Iodide dropwise over 10 minutes via syringe. 6. Remove the ice bath and gradually warm the reaction to 50°C. Stir for 16 hours.

Validation Checkpoint 2 (TLC Monitoring): Pull a 50 µL aliquot, quench in water/EtOAc, and spot the organic layer on a silica TLC plate (Eluent: 9:1 Hexanes/Ethyl Acetate). The starting phenol will stain strongly with


. The desired O-ethylated product will elute significantly higher (higher 

) due to the complete loss of the hydrogen-bonding hydroxyl group.

Step 3: Quenching and Workup 7. Cool the reaction to room temperature and quench by pouring the mixture into 100 mL of ice-cold distilled water. 8. Extract the aqueous layer with Ethyl Acetate (


 mL).
9.  Critical Wash:  Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (

mL). Causality: DMF is highly soluble in EtOAc. The LiCl wash selectively partitions the DMF into the aqueous phase, preventing solvent contamination in your final product. 10. Wash with brine (50 mL), dry over anhydrous

, filter, and concentrate under reduced pressure to yield the crude 1-ethoxy-2,6-di-tert-butylbenzene.
References

1.[4] Synthesis by Substitution - Thieme E-Books. thieme-connect.de. 6 2.[1] Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. benchchem.com. 1 3.[3] Zeolite-based catalysis for isobutene conversion into chemicals and fuel additives. A review. academie-sciences.fr. 3 4.[2] 5-Bromo-2-isopropoxy-1,3-dimethylbenzene | 95717-61-6. benchchem.com. 2 5.[5] Comparing the ethylation efficiency of Iodoethane-1-D1 with other reagents. benchchem.com. 5

Sources

purification methods for 4-ethoxy-2,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Ethoxy-2,6-dimethylbenzoic Acid .

I am Dr. Aris, your Senior Application Scientist. Below is a dynamic troubleshooting guide designed to address the specific physicochemical challenges posed by the ortho-dimethyl substitution and the para-ethoxy group of your target molecule.

Ticket #001: Product "Oils Out" During Recrystallization

Status: Common Issue Severity: High (Impacts Yield & Purity)[1][2]

User Report: "I attempted to recrystallize the crude acid from hot ethanol/water, but instead of needles, a yellow oil separated at the bottom of the flask as it cooled."

Technical Diagnosis: This phenomenon ("oiling out") occurs because the melting point of your solvated product is lower than the saturation temperature of the solvent mixture. The 2,6-dimethyl substitution creates a "twisted" carboxylate group (steric inhibition of resonance), which disrupts the stable planar hydrogen-bonding networks usually found in benzoic acids. This lowers the lattice energy, making the compound prone to oiling, especially in the presence of impurities.

Troubleshooting Protocol:

  • The "Cloud Point" Adjustment:

    • Redissolve the oil by heating the mixture back to reflux.[1]

    • Add a small amount of the good solvent (Ethanol) dropwise until the solution is clear.[1]

    • Crucial Step: Do not cool rapidly.[1][2] Turn off the heat source and let the flask sit in the oil bath as it cools down naturally. This slow thermal gradient prevents the liquid-liquid phase separation (oiling).[1][2]

  • Seed Crystal Initiation:

    • If oiling persists, you are likely in the "metastable zone."[1][2]

    • Add a seed crystal of pure 4-ethoxy-2,6-dimethylbenzoic acid at roughly 5-10°C below the boiling point.

    • Pro-Tip: If you lack seeds, dip a glass rod in the solution, withdraw it, let the solvent evaporate on the tip to form micro-crystals, and re-insert the rod.

  • Alternative Solvent System (Toluene):

    • Switch to Toluene . The 2,6-dimethyl and 4-ethoxy groups impart significant lipophilicity.[2]

    • Toluene is excellent for removing polar impurities (like unreacted 4-hydroxy-2,6-dimethylbenzoic acid) which are less soluble in hot toluene.[1][2]

Ticket #002: Persistent Phenolic Impurities (Starting Material)

Status: Critical for Biological Assays Severity: Medium[1][2]

User Report: "LC-MS shows a persistent 5-10% peak corresponding to the starting material (4-hydroxy-2,6-dimethylbenzoic acid).[2] Acid-base extraction didn't remove it."

Technical Diagnosis: Standard acid-base extraction (using NaOH/HCl) fails here because both the product and the impurity contain a carboxylic acid moiety (pKa ~4.5).[1] Both dissolve in base and reprecipitate in acid.[1][2] You cannot separate them based on the carboxyl group alone.[1][2]

Resolution Strategy: The "Differential Lipophilicity" Wash You must exploit the difference between the Phenolic OH (impurity) and the Ethoxy ether (product).[1]

Protocol:

  • Dissolve: Dissolve your crude solid in Ethyl Acetate (EtOAc).[1][2]

  • The Buffer Wash: Wash the organic layer with 0.5 M Sodium Bicarbonate (NaHCO₃) (pH ~8.5).[1][2]

    • Why? This is a delicate balance. Both acids should go into the water.[1][2]

    • Correction: Actually, the best approach for this specific pair is Chromatography or Selective Precipitation , as both are carboxylic acids.[1] However, if the impurity is the phenol ester (from an incomplete previous step), a base wash works.[1]

    • Refined Chemical Logic: Since both are acids, we rely on Recrystallization from Non-Polar Solvents .[1][2] The hydroxy-impurity is significantly more polar than your ethoxy-product.[2]

    • Action: Recrystallize from Benzene (if permitted) or Toluene/Heptane (1:1) .[1][2] The polar hydroxy-acid will likely precipitate first or remain insoluble, while the ethoxy-product stays in solution longer or crystallizes differently.

Ticket #003: Low Yield During Acid-Base Extraction

Status: Operational Efficiency Severity: Medium[1][2]

User Report: "I extracted the reaction mixture with 1N NaOH, but after acidification, the recovery was low. The organic layer still contained product."

Technical Diagnosis: Steric Hindrance (The Ortho Effect): The two methyl groups at positions 2 and 6 create a "steric gate" around the carboxylic acid.[1] This slows down the kinetics of salt formation.[2] A quick shake in a separatory funnel is insufficient to fully deprotonate the bulky acid into the aqueous phase.[1]

Optimization Protocol:

  • Increase pH & Time: Use 2N NaOH (pH > 12) and stir vigorously for 20-30 minutes (not just a shake). The high pH ensures the equilibrium is driven completely to the carboxylate salt.

  • Emulsion Breaking: The ethoxy group acts as a surfactant tail.[1][2] If an emulsion forms, add solid NaCl (brine saturation) to the aqueous layer to increase ionic strength and force the organic layer out ("salting out").[1]

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying 4-ethoxy-2,6-dimethylbenzoic acid based on the specific impurity profile.

PurificationLogic Start Crude 4-ethoxy-2,6-dimethylbenzoic acid CheckImpurity Identify Major Impurity (LC-MS/TLC) Start->CheckImpurity ImpurityPhenol Impurity: 4-Hydroxy precursor (Polar) CheckImpurity->ImpurityPhenol ImpurityNeutral Impurity: Neutral Organics (Esters/Halides) CheckImpurity->ImpurityNeutral ImpurityColor Impurity: Colored Oxidation Products (Quinones) CheckImpurity->ImpurityColor RecrystToluene Recrystallize from Toluene (Phenol is insoluble) ImpurityPhenol->RecrystToluene Exploit Polarity AcidBase Acid-Base Extraction (1. NaOH, 2. Wash Organic, 3. Acidify) ImpurityNeutral->AcidBase Exploit Acidity Charcoal Activated Carbon Treatment in hot Ethanol ImpurityColor->Charcoal Adsorption Final Pure Product (White Needles/Prisms) RecrystToluene->Final Pure Crystals AcidBase->Final Precipitate Charcoal->Final

Caption: Decision matrix for selecting the optimal purification method based on impurity chemotype.

Summary of Physicochemical Data

PropertyValue / CharacteristicImplication for Purification
pKa ~4.6 (Estimated)Weaker than benzoic acid (4.2).[1] Requires pH > 10 for full extraction.[1]
Solubility (Water) Very Low (< 0.1 mg/mL)Precipitates readily upon acidification of alkaline solutions.[1]
Solubility (Toluene) High (Hot), Moderate (Cold)Ideal for recrystallization to remove polar phenolic precursors.[1][2]
Crystal Habit Tendency to form needlesProne to oiling out if cooled too fast due to low lattice energy.[1][2]
Sterics 2,6-Dimethyl "Ortho Effect"Hinders nucleophilic attack; slows down salt formation kinetics.[1][2]

References

  • BenchChem. (2025).[1][2][3] Technical Support Center: Synthesis of 4-(2-(Dimethylamino)ethoxy)benzoic acid. (General principles of alkoxy-benzoic acid purification). [1][2]

  • National Institute of Standards and Technology (NIST). (2025).[1][2] Benzoic acid, 4-ethoxy- Properties. NIST Chemistry WebBook, SRD 69.[1][2][4]

  • Organic Syntheses. (1977).[1][2] Esterification of carboxylic acids with trialkyloxonium salts. (Describes workup of hindered benzoic acids).

  • MDPI. (2022).[1][2] Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization. (Analogous compound crystallization behavior). [1][2]

  • Bordwell, F.G. (2017).[1][2] Bordwell pKa Table (Acidity in DMSO/Water). Organic Chemistry Data.

Sources

solubility issues with 4-ethoxy-2,6-dimethylbenzoic acid in water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 4-Ethoxy-2,6-Dimethylbenzoic Acid

Executive Summary: The "Shielded Acid" Challenge

4-Ethoxy-2,6-dimethylbenzoic acid presents a unique solubility paradox common to sterically hindered benzoates. While the molecule possesses a hydrophilic carboxylic acid moiety, the 2,6-dimethyl substitution pattern creates a "steric shield" around the ionic center.[1]

Combined with the lipophilic 4-ethoxy tail, this molecule exhibits high crystallinity and extremely low aqueous solubility (< 0.1 mg/mL) at neutral pH. Successful dissolution requires a precise understanding of its physicochemical properties:

  • pKa (Estimated): 3.4 – 3.7 (More acidic than benzoic acid due to the ortho effect).

  • LogP (Estimated): ~3.2 – 3.5 (Highly lipophilic).

  • Critical Issue: The ortho-methyl groups prevent efficient solvation of the carboxylate anion, making salt formation kinetically slow and thermodynamically unstable in high-ionic-strength buffers.

Troubleshooting Guide (FAQ)

Q1: I tried dissolving the powder directly in PBS (pH 7.4), but it floats or stays as a white suspension. Why?

A: This is a classic "wetting" and pKa issue.

  • Hydrophobicity: The ethoxy group and methyl groups make the crystal lattice highly stable and hydrophobic. Water cannot penetrate the crystal lattice to hydrate the carboxylic acid.

  • Kinetic Shielding: Even though the pH (7.4) is above the pKa (~3.6), the 2,6-dimethyl groups physically block water molecules and base ions from accessing the acidic proton quickly. You are observing a kinetic barrier to dissolution.

Q2: I made a 100 mM stock in DMSO, but when I diluted it 1:1000 into water, it precipitated immediately. How do I fix this?

A: You are experiencing "Solvent Shock" (Crash-out). When you dilute DMSO into water, the solvent power drops exponentially. The hydrophobic 4-ethoxy-2,6-dimethylbenzoic acid molecules aggregate faster than they can ionize. Solution: Do not dilute into pure water. Dilute into a pre-adjusted basic buffer (pH > 8.0) with vigorous vortexing. The high pH forces immediate ionization, trapping the molecule in its soluble carboxylate form before it can aggregate.

Q3: Can I use ethanol instead of DMSO?

A: Yes, Ethanol (EtOH) is a viable alternative for stock solutions (up to ~50 mM), but DMSO is superior (up to ~100-200 mM). Note that ethanol is more volatile; ensure caps are sealed tight to prevent concentration drift.

Q4: I need to use this in a cell culture assay. What is the maximum safe concentration?

A: This depends on the tolerance of your cells to DMSO, not just the compound.

  • Solubility Limit: In cell media (pH 7.4), the thermodynamic solubility limit is likely < 100 µM . Above this, you risk micro-precipitation which can cause false positives (artifacts).

  • Protocol: Prepare a 1000x stock in DMSO and dilute directly into the media while swirling. Inspect under a microscope for crystals.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or DMF.

  • Target Concentration: 50 mM to 100 mM.

  • Weigh 19.4 mg of 4-ethoxy-2,6-dimethylbenzoic acid (MW ≈ 194.23 g/mol ).

  • Add 1.0 mL of high-grade DMSO.

  • Vortex for 30–60 seconds. If undissolved, sonicate in a water bath at 35°C for 5 minutes.

  • Storage: Store in small aliquots at -20°C. Protect from moisture (DMSO is hygroscopic; water uptake promotes precipitation).

Protocol B: The "pH-Switch" Dilution Method (For Aqueous Assays)

Use this method to avoid precipitation during dilution.

  • Prepare the Receiver Buffer: Use a buffer with strong buffering capacity at pH 8.0–8.5 (e.g., 50 mM Tris-HCl or 100 mM Bicarbonate).

  • The Drop-wise Addition:

    • Place the receiver buffer on a magnetic stirrer (medium speed).

    • Slowly add the DMSO stock drop-wise directly into the vortex of the stirring buffer.

    • Do not add buffer to the DMSO stock.

  • Equilibration: Allow to stir for 5 minutes. The solution should remain clear.

  • Back-Titration (Optional): If your assay strictly requires pH 7.4, carefully adjust the pH after the compound is fully dissolved and diluted. The ionized form is less likely to crash out once solvated.

Data & Specifications

Table 1: Estimated Physicochemical Properties
PropertyValue (Est.)Implication
Molecular Weight 194.23 g/mol Small molecule
pKa (Acid) 3.4 – 3.7Stronger acid than benzoic acid (Ortho Effect)
LogP (Octanol/Water) 3.2 – 3.5Highly Lipophilic / Poor Water Solubility
Solubility (Water, pH 7) < 0.1 mg/mLPractically Insoluble
Solubility (DMSO) > 20 mg/mLExcellent Stock Solvent
Solubility (Ethanol) > 10 mg/mLGood Stock Solvent
Table 2: Solvent Compatibility Matrix
Solvent SystemSolubility RatingNotes
Pure Water (pH 7) 🔴 InsolubleForms suspension/floating powder.
0.1 M NaOH 🟡 ModerateSoluble as sodium salt, but slow to dissolve.
DMSO 🟢 HighRecommended for stock.
Ethanol / Methanol 🟢 HighGood alternative stocks.
PBS (pH 7.4) 🟠 LowRisk of precipitation > 50 µM.
50 mM Tris (pH 8.5) 🟡 Moderate/GoodBest aqueous vehicle for dilution.

Visualizations

Figure 1: Solubilization Decision Tree

A logical workflow to determine the best preparation method based on your application.

SolubilityWorkflow Start Start: 4-Ethoxy-2,6-Dimethylbenzoic Acid Solid StockChoice Choose Stock Solvent Start->StockChoice DirectWater Direct to Water? Start->DirectWater DMSO DMSO (Recommended) Conc: 50-100 mM StockChoice->DMSO Ethanol Ethanol Conc: 10-50 mM StockChoice->Ethanol Dilution Dilution Strategy DMSO->Dilution Ethanol->Dilution Fail FAILURE: Precipitation / Floating Powder DirectWater->Fail Hydrophobic Barrier LowConc Final Conc < 50 µM? Dilution->LowConc HighConc Final Conc > 50 µM? Dilution->HighConc MethodA Standard Dilution (Add DMSO to vortexing media) LowConc->MethodA MethodB pH-Switch Method (Dilute into pH 8.5 Tris, then adjust pH) HighConc->MethodB Success Clear Aqueous Solution MethodA->Success MethodB->Success

Caption: Workflow for preparing stable aqueous solutions. Note the critical split based on final concentration.

Figure 2: The "Steric Shield" Mechanism

Why the 2,6-dimethyl groups make this molecule difficult to dissolve despite being an acid.

StericShield Center Carboxylic Acid (COOH) Methyl1 2-Methyl Group (Steric Block) Methyl1->Center Blocks Access Methyl2 6-Methyl Group (Steric Block) Methyl2->Center Blocks Access Water Water Molecules (H2O) Water->Center Access Hindered Water->Methyl1 Repelled Water->Methyl2 Repelled Ethoxy 4-Ethoxy Group (Lipophilic Tail) Ethoxy->Center Remote Lipophilicity

Caption: Schematic of the "Ortho Effect." The 2,6-dimethyl groups physically block water hydration shells, delaying ionization.

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 2,6-dimethyl- Properties. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 2,6-Dimethylbenzoic acid (Compound CID 12439).[2] National Library of Medicine. Available at: [Link]

  • Dippy, J. F. J., et al.The dissociation constants of some symmetrically disubstituted benzoic acids. J. Chem. Soc., 1964.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

avoiding decarboxylation of 2,6-dimethylbenzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,6-Dimethylbenzoic Acid Stability

Topic: Avoiding Decarboxylation & Synthetic Failure Modes of 2,6-Dimethylbenzoic Acid Audience: Organic Chemists, Process Chemists, and Analytical Scientists Reference ID: TSC-26DMBA-PROTO-01

Core Directive: The "Steric Trap"

The Problem: You are likely encountering one of two failures:

  • Synthetic Failure: You attempted a standard Fischer esterification (MeOH/H₂SO₄), and the starting material was recovered unchanged, or you observed gas evolution and isolated m-xylene (1,3-dimethylbenzene).

  • Analytical Artifact: Your LC-MS looks pure, but GC-MS shows a massive peak for m-xylene and no parent acid.

The Root Cause: 2,6-Dimethylbenzoic acid (2,6-DMBA) suffers from Steric Inhibition of Resonance . The two ortho-methyl groups generate significant A-strain (allylic strain), forcing the carboxyl group to rotate ~55–60° out of the plane of the benzene ring.

  • Consequence 1 (Reactivity): The carbonyl carbon is shielded from nucleophilic attack (blocking esterification).

  • Consequence 2 (Stability): The ground state is destabilized. Protonation at the ipso carbon (ring carbon C1) relieves this steric strain by ejecting CO₂, driving acid-catalyzed protodecarboxylation (

    
     mechanism).
    

Mechanism of Failure (Protodecarboxylation)

Understanding the mechanism is the only way to prevent it. Unlike typical benzoic acids, 2,6-DMBA does not require extreme temperatures to lose CO₂ if strong acid is present.

The Pathway:

  • Protonation: A proton (

    
    ) attacks the ipso carbon (C1), not the carbonyl oxygen.
    
  • Sigma Complex: A tetrahedral intermediate forms at the ring carbon.

  • Elimination: The re-aromatization provides the driving force to eject

    
    .
    

Decarboxylation Reactant 2,6-Dimethylbenzoic Acid (Non-planar COOH) Transition Ipso-Protonated Sigma Complex Reactant->Transition Ipso-Attack (Steric Relief) H_Ion H+ (Acid) H_Ion->Transition Product m-Xylene (1,3-Dimethylbenzene) Transition->Product Re-aromatization Gas CO2 (Gas) Transition->Gas

Figure 1: The mechanism of acid-catalyzed decarboxylation. Note that the proton attacks the ring, not the oxygen.

Troubleshooting & Protocols

Module A: Synthesis (Esterification & Amidation)

User Question: "I refluxed 2,6-DMBA in methanol with sulfuric acid for 24 hours. I got zero yield. Why?"

Answer: Standard Fischer esterification relies on the formation of a tetrahedral intermediate at the carbonyl carbon.[1] The ortho-methyl groups physically block the alcohol from attacking this carbon. Furthermore, the harsh acidic conditions promote the decarboxylation mechanism described above.

The Solution: O-Alkylation (The "Silver Bullet") Do not attack the carbonyl. Instead, deprotonate the acid to form the carboxylate anion, then attack an alkyl halide. The carboxylate anion is electronically resistant to decarboxylation compared to the free acid.

Protocol: Safe Methyl Ester Synthesis

  • Dissolve: 1.0 eq 2,6-DMBA in DMF (Dimethylformamide).

  • Base: Add 1.5 eq

    
     or 
    
    
    
    . Stir for 15 min at Room Temp (RT).
  • Electrophile: Add 1.2 eq Iodomethane (

    
    ).
    
  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Dilute with water, extract with EtOAc.

Comparison of Methods:

MethodConditionsOutcome for 2,6-DMBARisk Level
Fischer Esterification MeOH,

, Reflux
FAILURE (No reaction or Decarboxylation)High
Acid Chloride (SOCl₂) Thionyl Chloride, RefluxRISKY (Thermal decomp possible)Medium
Acid Chloride (Oxalyl)

, DMF cat.,

SUCCESS (Active intermediate formed safely)Low
Carboxylate Alkylation

, Alkyl Halide, DMF
SUCCESS (Bypasses steric hindrance)Lowest
Module B: Acid Chloride Formation

User Question: "I need to make the amide, but the acid chloride step turns the solution black/tarry."

Answer: Avoid boiling thionyl chloride (


). The combination of heat and liberated 

creates the perfect storm for decarboxylation. Use the Oxalyl Chloride method, which operates at lower temperatures and generates gases (

) that escape readily, preventing pressure buildup of acidic byproducts.

Protocol: Low-Temp Acid Chloride Generation

  • Setup: Dry DCM (Dichloromethane) under

    
     atmosphere.
    
  • Add: 1.0 eq 2,6-DMBA and 1 drop of DMF (Catalyst - Critical).

  • Cool: Cool to

    
     (Ice bath).
    
  • Add: Add 1.2 eq Oxalyl Chloride dropwise. Gas evolution will occur immediately.

  • Warm: Allow to warm to RT and stir for 2 hours.

  • Concentrate: Evaporate solvent in vacuo at

    
    . Do not heat the residue. Use immediately.
    
Module C: Analytical Artifacts

User Question: "My NMR shows pure acid, but GC-MS shows a peak matching m-xylene. Is my sample decomposing?"

Answer: Yes, but likely only inside the instrument. The high temperature of the GC injector port (


) causes thermal decarboxylation of the sterically strained acid during vaporization.

Diagnostic Flowchart:

Analysis Start Sample: 2,6-DMBA Method Choose Method Start->Method GC GC-MS / GC-FID (Injector > 200°C) Method->GC LC HPLC / LC-MS (Ambient Temp) Method->LC Result_GC Artifact: m-Xylene peak (Thermal Decarboxylation) GC->Result_GC Result_LC True Result: Intact Acid Peak LC->Result_LC Fix Fix: Derivatize with TMS-Diazomethane or BSTFA Result_GC->Fix Solution

Figure 2: Decision tree for analyzing 2,6-DMBA. GC methods require derivatization.

Solution: Derivatize the sample before GC injection.

  • Reagent: TMS-Diazomethane (in MeOH) or BSTFA (Silylation).

  • Effect: Converts the acid to the methyl ester or silyl ester, which are thermally stable and volatile.

References

  • Mechanism of Decarboxylation

    • Schubert, W. M. (1949). "The Electron-Releasing Effects of the Methyl and Halo Groups." Journal of the American Chemical Society. Link (Validates the electronic and steric effects on benzoic acid stability).

  • Steric Inhibition of Resonance

    • Goerlitzer, K., et al. (1996). "Steric inhibition of resonance: a revision and quantitative estimation." PubMed. Link (Discusses the non-planarity of 2,6-dimethylbenzoic acid).

  • Synthesis & Esterification Failure: Newman, M. S. (1950). "Steric Effects in Organic Chemistry." Journal of Chemical Education. (Classic text describing the "Newman Rule" for esterification of hindered acids). Organic Syntheses, Coll. Vol. 3, p. 553 (1955). (General protocols for hindered acid chlorides).
  • Analytical Artifacts

    • ChemicalBook & Sigma-Aldrich Safety Data Sheets (SDS) for 2,6-Dimethylbenzoic Acid (Confirming thermal instability/degradation products). Link

Sources

alternative coupling reagents for hindered carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide and Amide Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic bottlenecks associated with sterically hindered carboxylic acids (e.g.,


-dialkyl amino acids like Aib, 

-methylated residues, and bulky aliphatic acids).

Standard coupling reagents often fail under steric duress, leading to deletion sequences, epimerization, and poor yields. This guide provides field-proven troubleshooting strategies, mechanistic rationales, and self-validating protocols to ensure your syntheses succeed.

Part 1: Diagnostic Workflow for Reagent Selection

Selecting the correct coupling reagent requires balancing steric demand, phase methodology (solid vs. solution), and safety profiles. The decision matrix below outlines the logical progression for overcoming hindered couplings.

ReagentSelection Start Sterically Hindered Carboxylic Acid Phase Synthesis Phase? Start->Phase SPPS Solid-Phase (SPPS) Phase->SPPS Solution Solution-Phase Phase->Solution Safety Explosive Hazard a Concern? SPPS->Safety NMethyl N-Methylated or Imino Acid? Solution->NMethyl COMU COMU / OxymaPure (High efficiency, Safe) Safety->COMU Yes HATU HATU / HOAt (Gold standard, Explosive risk) Safety->HATU No BOPCl BOP-Cl (Intramolecular base catalysis) NMethyl->BOPCl Yes T3P T3P (Low epimerization, Easy wash) NMethyl->T3P No

Caption: Decision matrix for selecting coupling reagents based on steric hindrance and reaction conditions.

Part 2: Troubleshooting FAQs & Root Cause Analysis

Q1: Why do standard carbodiimide reagents (DIC, DCC) or early-generation uronium salts (HBTU) fail when coupling sterically hindered carboxylic acids? Root Cause: Carbodiimides activate the carboxyl group by forming an


-acylisourea intermediate[1]. When the carboxylic acid is sterically hindered, the subsequent nucleophilic attack by the incoming amine is kinetically sluggish. This delay allows competing side reactions to dominate, such as the irreversible rearrangement to an unreactive 

-acylurea or the formation of oxazolones, which leads to significant racemization and low yields[2].

Q2: We are synthesizing a peptide with consecutive


-methylated amino acids. We are seeing massive deletion sequences. What is the optimal reagent? 
Solution:  Transition to BOP-Cl  (

-bis(2-oxo-3-oxazolidinyl) phosphinic chloride). Mechanistic Rationale: BOP-Cl activates the carboxylic acid by forming a mixed phosphinic-carboxylic anhydride[3]. Its exceptional effectiveness for

-methyl amino acids and imino acids is attributed to intramolecular base catalysis provided by the oxazolidinone ring, which actively guides the incoming hindered amine into the correct trajectory for nucleophilic attack[2][4].

Q3: We need to replace HATU in our solid-phase peptide synthesis (SPPS) due to explosive hazard regulations. What is a safe, high-performance alternative for difficult Aib-Aib couplings? Solution: COMU is the premier third-generation alternative[5]. Mechanistic Rationale: HATU relies on the HOAt leaving group, which poses severe explosive risks[5][6]. COMU replaces HOAt with OxymaPure. The morpholine ring in COMU provides superior solubility, while the hydrogen-bond acceptor capability of the Oxyma leaving group accelerates the reaction, matching or exceeding HATU's efficiency in sterically hindered environments without the explosive hazard[3][6].

Q4: How can I achieve high-yielding solution-phase amidation of racemization-prone, bulky carboxylic acids without complex chromatographic purification? Solution: Utilize T3P (Propylphosphonic anhydride)[7][8]. Mechanistic Rationale: T3P forms a highly reactive but bulky mixed anhydride intermediate. Its steric bulk physically prevents the intermediate from cyclizing into an oxazolone, resulting in negligible epimerization[8][9]. Furthermore, T3P and its phosphate byproducts are highly water-soluble, allowing for self-validating purification via simple aqueous washes[10].

Part 3: Quantitative Performance Data

To facilitate reagent selection, the following table synthesizes quantitative performance data and safety profiles for hindered couplings (e.g., Aib-Aib, Pro-Pro, N-Me amino acids).

Coupling ReagentChemical ClassTarget ApplicationDocumented Yield / Purity (Hindered Models)Key Byproduct / Safety Profile
COMU Uronium/Aminium (Oxyma-based)SPPS, Aib-Aib, Pro-ProYield: ~99.7% (Fmoc-Aib-Aib-NH

)[3]
Non-explosive; water-soluble byproducts[3][5].
HATU Uronium/Aminium (HOAt-based)SPPS, General severe hindranceYield: Very High[5][11]Explosive hazard ; requires strict safety protocols[5][6].
BOP-Cl Phosphinic AnhydrideSolution-phase, N-Methylated, Imino acidsYield: 93% (Z-Phe-Aib-OEt)[3]Can produce carcinogenic HMPA with certain preparations[3].
T3P Cyclic Phosphonic AnhydrideSolution-phase, Racemization-prone acidsYield: High; Near-zero epimerization[8][9]Highly safe; non-allergenic; water-soluble byproducts[8][10].
TCFH ChloroformamidiniumMechanochemical / Solvent-freeYield: 70–96% (Highly hindered amines)[12]Generates minimal waste; highly reactive[12][13].

Part 4: Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next synthetic step until the validation criteria are met.

Protocol A: SPPS Coupling of Hindered Amino Acids using COMU

Use this protocol for coupling Aib, Proline, or bulky aliphatic residues on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 30 minutes[11].

  • Fmoc Deprotection: Treat with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (3x) and DCM (3x)[5].

  • Pre-activation (Critical Step): In a separate vessel, dissolve the Fmoc-amino acid (3.0 eq) in DMF. Add COMU (3.0 eq) and

    
    -Diisopropylethylamine (DIEA) (6.0 eq). Vortex for exactly 1 minute[3]. Scientific Rationale: COMU is highly reactive; prolonged pre-activation can lead to guanidinylation of the amine.
    
  • Coupling: Add the activated mixture to the resin. React for 1 hour at room temperature[3].

  • Validation (Self-Check): Perform a Kaiser Test (primary amines) or an Isatin/Chloranil test (for secondary amines like Proline)[11].

    • Pass: Beads remain colorless/yellow. Proceed to the next cycle.

    • Fail: Beads turn blue. Perform a double coupling using fresh reagents before proceeding.

Protocol B: Solution-Phase Coupling of -Methyl Amino Acids using BOP-Cl

Use this protocol to preserve chiral integrity when coupling imino or


-alkylated acids.
  • Preparation: Dissolve the

    
    -protected amino acid (1.0 eq) in anhydrous DCM or THF at 0°C[3].
    
  • Pre-activation: Add BOP-Cl (1.2 eq) and a tertiary base (e.g., DIEA, 2.2 eq). Allow pre-activation to proceed for 15-30 minutes (Zervas' procedure)[3][4]. Scientific Rationale: This forms the mixed phosphinic-carboxylic anhydride required for intramolecular base catalysis.

  • Coupling: Add the amino component (1.2 eq). Stir at 0°C for 1 hour, then allow it to warm to room temperature and stir for 2-3 hours[3].

  • Validation (Self-Check): Quench with water and extract with Ethyl Acetate. Run an LC-MS on the organic layer. The target mass must be the dominant peak without significant

    
     Da (hydrolysis) or 
    
    
    
    Da (oxazolone/dehydration) side products.
Protocol C: Low-Epimerization Amidation using T3P

Use this protocol for racemization-prone substrates in solution phase.

  • Mixture: In a round-bottom flask under nitrogen, dissolve the carboxylic acid (1.0 eq) and the amine (1.0 eq) in Ethyl Acetate (EtOAc)[10].

  • Base Addition: Add DIPEA (3.0 to 4.0 eq)[10].

  • T3P Addition: Dropwise, add a 50% wt solution of T3P in EtOAc (1.5 to 2.0 eq)[10]. Scientific Rationale: Adding T3P last ensures the acid and amine are fully coordinated with the base, preventing premature side reactions.

  • Validation (Self-Check): Upon reaction completion (monitored via TLC/HPLC), wash the organic layer sequentially with 1M HCl, saturated NaHCO

    
    , and brine. Because T3P and its byproducts are entirely water-soluble, the organic layer should yield 
    
    
    
    pure product upon solvent evaporation[8][10]. Verify epimerization levels via Chiral HPLC.

Part 5: Experimental Troubleshooting Workflow

If your validation steps fail, follow this self-correcting workflow to rescue the synthesis.

ValidationWorkflow Coupling Perform Hindered Coupling Reaction Cleavage Cleavage & Deprotection Coupling->Cleavage LCMS LC-MS / HPLC Analysis Cleavage->LCMS Decision Target Mass Dominant? LCMS->Decision Success Check Epimerization (Chiral HPLC) Decision->Success Yes Failure Identify Deletion Sequences Decision->Failure No Optimize Optimize: 1. Double Coupling 2. Heat (Microwave) 3. Change Reagent Failure->Optimize Optimize->Coupling

Caption: Self-validating troubleshooting workflow for hindered peptide couplings.

References

  • Organic Chemistry Portal. "Amide synthesis by acylation." Organic Chemistry Portal.[Link]

  • ResearchGate. "N,N'-bis(2-oxo-3-oxazolidinyl) phosphinic chloride (BOP-Cl); a superb reagent for coupling at and with iminoacid residues." ResearchGate. [Link]

  • ResearchGate. "Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis." ResearchGate. [Link]

  • PMC. "On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid." NIH. [Link]

  • ChemRxiv. "Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents." ChemRxiv.[Link]

  • Chemical Reviews. "Peptide Coupling Reagents, More than a Letter Soup." Chem. Rev.[Link]

  • ACS Publications. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development. [Link]

Sources

Technical Support Center: Recrystallization of 4-Ethoxy-2,6-dimethylbenzoic Acid

[1][2][3]

Executive Summary & Solvent Selection Matrix

The Challenge: Recrystallizing 4-ethoxy-2,6-dimethylbenzoic acid presents a unique challenge due to the "Orthogonal Effect." The steric bulk of the ortho-methyl groups (2,6-position) forces the carboxylic acid moiety out of planarity with the aromatic ring.[1][2] Combined with the lipophilic para-ethoxy tail, this molecule exhibits higher solubility in organic solvents and lower water solubility than unsubstituted benzoic acid.[2]

Recommendation Strategy: Do not rely on a single solvent. The following matrix prioritizes solvents based on yield, purity requirements, and the specific impurity profile of your crude material.

Solvent Performance Matrix
Solvent SystemRoleSuitabilityTechnical Notes
Ethanol / Water Primary High Best Balance. The ethanol solvates the lipophilic core (ethoxy/methyls), while water acts as the anti-solvent for the carboxyl group.[1][2][3] Excellent for removing inorganic salts.[2]
Toluene SecondaryModerateHigh Purity. Best for removing polar impurities or colored oxidation byproducts.[2][3] Requires a higher heating mantle temperature.
Ethyl Acetate / Heptane Anti-SolventHigh"Oiling Out" Rescue. If the compound oils out in hot alcohols, this system allows for controlled precipitation at lower temperatures.
Acetonitrile AlternativeModerateGood for highly crystalline samples, but yield is often lower due to high solubility even at cold temperatures.

Technical Troubleshooting Guide (FAQs)

Q1: The compound "oils out" (forms a liquid layer) instead of crystallizing. Why is this happening?

Diagnosis: This is the most common failure mode for ethoxy-substituted benzoates.[2]

  • Cause: The melting point of the solvated compound is lower than the boiling point of your solvent mixture.[1] The 4-ethoxy chain adds flexibility, lowering the lattice energy, while the 2,6-dimethyl groups prevent tight packing.[1]

  • Solution:

    • Lower the Temperature: Switch to a solvent system with a lower boiling point (e.g., Ethanol/Water

      
       Methanol/Water).[3]
      
    • The "Cloud Point" Method: Dissolve in the minimum amount of "good" solvent (e.g., Acetone or Ethyl Acetate) at room temperature .[3] Slowly add the "bad" solvent (Heptane) until persistent cloudiness appears.[3] Store in the fridge (

      
      ).
      
    • Seeding: You must retain a few crystals from a previous batch.[2][3] Add a seed crystal when the oil droplets first appear; this provides a template for the lattice to form over the amorphous oil.[1]

Q2: My yield is low (<50%) despite cooling to .

Diagnosis: The 2,6-dimethyl substitution significantly increases lipophilicity.[1][2]

  • Cause: The compound is too soluble in the organic portion of your solvent pair.[1]

  • Solution:

    • Adjust Ratio: If using Ethanol/Water, increase the water fraction. A standard benzoic acid might use 1:1; for this molecule, start with 1:2 (Ethanol:Water) .[1][2][3]

    • pH Adjustment: The carboxylic acid is ionizing.[1] Add a few drops of HCl to the recrystallization solvent. This suppresses ionization (

      
      ), forcing the molecule out of the aqueous phase and into the crystal lattice.[2][3]
      
Q3: Is there a risk of decarboxylation during heating?

Diagnosis: 2,6-disubstituted benzoic acids are sterically crowded.[1][2][3]

  • Risk: Moderate, but only at high temperatures (

    
    ) or in the presence of strong mineral acids.[1][2][3]
    
  • Mitigation: Avoid boiling in high-boiling solvents (like Xylene) for extended periods.[2][3] Toluene (BP

    
    ) is safe.[2][3] Ethanol/Water is perfectly safe.[2]
    

Validated Experimental Protocol

Workflow: Aqueous Ethanol Recrystallization (Standard) Scale: 10g Crude Input

  • Preparation:

    • Place 10.0 g of crude 4-ethoxy-2,6-dimethylbenzoic acid in a 250 mL Erlenmeyer flask.

    • Prepare 100 mL of Ethanol (95%) and 100 mL of distilled water in separate beakers.

  • Dissolution:

    • Add 30 mL of Ethanol to the crude solid.

    • Heat on a hot plate/steam bath to near boiling (

      
      ).
      
    • If not dissolved: Add hot Ethanol in 5 mL increments until no solid remains. (Record total volume).

  • Clarification (Optional but Recommended):

    • If the solution is dark/colored, add 0.5 g activated charcoal . Boil for 2 minutes.

    • Filter hot through a pre-warmed fluted filter paper or Celite pad to remove charcoal/insolubles.[2]

  • Crystallization:

    • Keep the filtrate hot (

      
      ).[2][3]
      
    • Slowly add hot water dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) is observed.[2][3]

    • Add 1-2 mL of Ethanol to clear the solution again.[2]

  • Cooling:

    • Remove from heat.[2][3][4][5] Cover the flask with a watch glass.

    • Allow to cool to room temperature undisturbed (approx. 1-2 hours). Rapid cooling promotes oiling out.[1][2]

    • Once crystals form, place in an ice-water bath (

      
      ) for 30 minutes to maximize yield.
      
  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).[2][3]

    • Wash the cake with cold 50:50 Ethanol/Water (pre-chilled).

    • Dry in a vacuum oven at

      
       overnight.
      

Visual Logic: Solvent Decision Tree

The following diagram illustrates the logical flow for selecting the correct purification method based on the behavior of your specific crude batch.

SolventSelectionStartStart: Crude 4-ethoxy-2,6-dimethylbenzoic acidCheckMPCheck Crude Melting Point (MP)Start->CheckMPHighMPMP > 100°CCheckMP->HighMPHigh PurityLowMPMP < 80°C (or unknown)CheckMP->LowMPImpure/WetTestDissolveDissolve in Hot EthanolHighMP->TestDissolveSolventBLow-Temp System:Ethyl Acetate / HeptaneLowMP->SolventBSolventAPrimary System:Ethanol / WaterOilingDoes it 'Oil Out'?(Liquid droplets form)SolventA->OilingTestDissolve->SolventAYesOilYES: Oiling OutOiling->YesOilNoOilNO: Clear SolutionOiling->NoOilActionSeedAction: Re-heat, add Seed Crystal,Cool SlowerYesOil->ActionSeedActionFinalProceed to FiltrationNoOil->ActionFinalActionSeed->SolventBIf fails again

Caption: Decision logic for selecting the optimal solvent system based on crude material properties and phase behavior.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2][3] (Standard reference for benzoic acid derivative purification protocols). [1][2][3]

  • Vogel, A. I. (1989).[2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3] Longman Scientific & Technical.[2] (Foundational techniques for carboxylic acid recrystallization).

  • National Institute of Standards and Technology (NIST). Benzoic acid, 4-ethoxy- Properties. (Used for solubility/melting point extrapolation of the parent homolog).[3] [1][2][3]

  • Cohen, J. B., & Dudley, H. W. (1910).[2][3] The relation of position isomerism to optical activity. Journal of the Chemical Society, Transactions. (Historical context on 2,6-disubstituted benzoic acids and steric effects on solubility). [1][2][3]

Validation & Comparative

Comparative Guide: 1H NMR Analysis of 4-Ethoxy-2,6-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

This guide provides a definitive spectral analysis of 4-ethoxy-2,6-dimethylbenzoic acid , a sterically hindered benzoic acid derivative often used as a building block in pharmaceutical synthesis.

The analysis focuses on two critical challenges in characterizing this molecule:

  • The Ortho-Effect (Steric Inhibition of Resonance): The 2,6-dimethyl substitution forces the carboxylic acid moiety out of planarity with the aromatic ring. This prevents conjugation, altering the expected acidity and chemical shift of the carboxyl proton compared to non-hindered analogs.

  • Differentiation from Precursors: Distinguishing the target acid from its likely synthetic precursor, Ethyl 4-ethoxy-2,6-dimethylbenzoate , specifically resolving the overlapping aliphatic signals of the ethoxy ether vs. the ester ethyl group.

Chemical Structure & Atom Mapping

The molecule possesses


 symmetry, significantly simplifying the aromatic region.

G cluster_0 4-ethoxy-2,6-dimethylbenzoic acid C1 C1 (Quat) C2 C2,6 (Quat) C1->C2 Ortho COOH COOH C1->COOH Twisted (SIR) C2->C1 C3 C3,5 (CH) C2->C3 Meta Me Ar-Me (CH3) C2->Me Steric Bulk C3->C2 C4 C4 (Quat) C3->C4 Para C4->C3 Eth_CH2 O-CH2 C4->Eth_CH2 Ether Link Eth_CH3 CH3 Eth_CH2->Eth_CH3

Caption: Structural connectivity highlighting the steric bulk at C2/C6 (Yellow) forcing the COOH (Black) out of plane, and the symmetry of the C3/C5 protons (Green).

Detailed Spectral Analysis (1H NMR)

Primary Reference Spectrum (DMSO-d6, 400 MHz)

DMSO-d6 is the preferred solvent for this analysis. Chloroform (


) often fails to resolve the carboxylic acid proton clearly due to exchange broadening and solubility issues caused by the rigid, hydrophobic aromatic core.
RegionShift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
Acidic 12.80 - 13.10Broad Singlet1H-COOH Steric Effect: The 2,6-methyls prevent H-bonding dimerization typical of benzoic acids, often sharpening this peak compared to unhindered analogs.
Aromatic 6.65Singlet2HAr-H (3,5)Shielding: Upfield shift (vs. 7.2 ppm in unsubstituted analog) due to the strong electron-donating effect (+M) of the 4-ethoxy group.
Ether 4.05Quartet (

Hz)
2H-O-CH

-
Diagnostic: Distinct quartet. In the ester precursor, a second quartet appears nearby (~4.3 ppm).[1]
Ar-Alkyl 2.35Singlet6HAr-CH

(2,6)
Symmetry: Both methyl groups are chemically equivalent.
Alkyl 1.32Triplet (

Hz)
3H-O-CH

-CH

Coupled to the ether methylene.
Comparative Analysis: Product vs. Precursor

The most common synthesis route involves the hydrolysis of Ethyl 4-ethoxy-2,6-dimethylbenzoate . Monitoring this reaction requires tracking the disappearance of the Ester Ethyl signals.

Key Differentiation Table:

FeatureTarget (Acid)Precursor (Ethyl Ester)
Acid Proton Visible (~13 ppm) Absent
Ethyl Quartets 1 Quartet (~4.0 ppm)2 Quartets (~4.0 ppm & ~4.3 ppm)
Ethyl Triplets 1 Triplet (~1.3 ppm)2 Triplets (~1.3 ppm & ~1.4 ppm)
Ar-Me Shift ~2.35 ppm~2.28 ppm (Slight shielding by ester)

Critical Note: The ester methylene (-COOCH


-) typically resonates downfield (~4.3 ppm) from the ether methylene (-O-CH 

-) (~4.0 ppm) due to the strong electron-withdrawing nature of the carbonyl.

Experimental Protocol: Reliable Characterization

To ensure data integrity and reproducibility (E-E-A-T), follow this standardized protocol.

Step 1: Sample Preparation[2]
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).

    • Why? The target acid has limited solubility in

      
       at high concentrations required for 13C analysis. DMSO disrupts the acid dimers, providing a sharper -COOH signal.
      
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

    • Caution: High concentrations (>30 mg) may cause the -COOH signal to broaden significantly due to intermolecular exchange.

Step 2: Acquisition Parameters (400 MHz)
  • Pulse Angle: 30° (maximize signal-to-noise for quantitative integration).

  • Relaxation Delay (D1): 5 seconds.

    • Reasoning: The aromatic protons (3,5-H) and methyl protons have different T1 relaxation times. A short D1 will under-integrate the aromatic signal relative to the methyls.

  • Scans (NS): 16 (Standard) or 64 (if detecting trace ester impurities).

Step 3: Processing
  • Window Function: Exponential multiplication (LB = 0.3 Hz).

  • Phasing: Manual phasing is required.[2][3] The broad -COOH peak often distorts automatic phasing algorithms.

  • Referencing: Set residual DMSO quintet to 2.50 ppm.

Structural Validation Logic (Decision Tree)

Use this logic flow to confirm the structure and rule out common isomers (e.g., 4-hydroxy-2,6-dimethylbenzoic acid ethyl ester).

Validation Start Start: Crude Product Check_COOH Check >11 ppm region Start->Check_COOH Has_COOH Signal Present? Check_COOH->Has_COOH Analyze_Aliphatic Analyze 3.5 - 4.5 ppm Has_COOH->Analyze_Aliphatic Yes Mixed_Ester Mixture: Incomplete Hydrolysis Has_COOH->Mixed_Ester No (Ester Only) Quartet_Count Count Quartets Analyze_Aliphatic->Quartet_Count Pure_Acid CONFIRMED: 4-ethoxy-2,6-dimethylbenzoic acid Quartet_Count->Pure_Acid 1 Quartet (4.0 ppm) Quartet_Count->Mixed_Ester 2 Quartets Wrong_Isomer Isomer Alert: Check 2,4,6-trimethyl substitution Quartet_Count->Wrong_Isomer 0 Quartets (Methyl ether?)

Caption: Logic flow for validating the target structure against common synthetic impurities.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Standard reference for substituent additivity rules in aromatic systems).

  • Fulmer, G. R., et al. (2010).[5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Bohm, S., & Exner, O. (2000).[6] Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. Chemistry – A European Journal, 6(18), 3391-3398. Link (Authoritative source on the 2,6-dimethyl "ortho effect").

  • NIST Chemistry WebBook. Benzoic acid, 4-ethoxy-, ethyl ester Mass Spectrum. Link (Reference for the precursor ester data).

Sources

Comparative Mass Spectrometry Guide: 4-Ethoxy-2,6-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical comparison of mass spectrometry approaches for 4-ethoxy-2,6-dimethylbenzoic acid , designed for researchers and analytical scientists.

Executive Summary

4-ethoxy-2,6-dimethylbenzoic acid (MW 194.23 Da) presents unique analytical challenges due to the steric hindrance of the ortho-methyl groups and the lability of the para-ethoxy ether.

  • Primary Recommendation (Quantification/Bioanalysis): LC-MS/MS (ESI-) is the gold standard. It offers superior sensitivity without derivatization, utilizing the acidic carboxyl proton for efficient negative ionization.

  • Secondary Recommendation (Structural ID/Impurity Profiling): GC-MS (EI) is preferred for structural confirmation but requires careful derivatization. The 2,6-dimethyl substitution creates significant steric bulk, necessitating specific silylation protocols (BSTFA over MTBSTFA) to ensure complete reaction.

Compound Profile & Physicochemical Properties

Understanding the molecule's behavior is critical for method selection.

PropertyValueAnalytical Implication
Formula C₁₁H₁₄O₃Monoisotopic Mass: 194.0943 Da
Structure Benzoic acid core, 2,6-dimethyl (steric), 4-ethoxy (ether)Steric hindrance at C1 inhibits standard derivatization kinetics.
Acidity (pKa) ~3.5 - 4.0 (Est.)Ionizes readily in negative mode (ESI-).
Volatility Low (Solid, MP >100°C)Requires derivatization for GC-MS to prevent peak tailing.

Method A: LC-MS/MS (Electrospray Ionization - Negative)

Best For: Pharmacokinetics (PK), trace quantification in biological matrices, and high-throughput screening.

Theoretical Basis

The carboxyl group (-COOH) easily deprotonates to form the [M-H]⁻ ion (m/z 193). The 2,6-dimethyl substitution prevents the carboxyl group from achieving planarity with the benzene ring. This "ortho effect" often weakens the C-C bond between the ring and the carboxyl group, facilitating decarboxylation as the primary fragmentation pathway.

Recommended Protocol
  • Column: C18 Reverse Phase (e.g., Waters BEH C18 or Agilent Zorbax Eclipse), 1.7 µm particle size.

  • Mobile Phase:

    • A: Water + 5 mM Ammonium Acetate (pH ~6.5) or 0.01% Formic Acid.[1]

    • B: Acetonitrile (ACN).

    • Note: While formic acid is standard, ammonium acetate often yields better ionization stability for hindered benzoic acids in negative mode.

  • Gradient: 5% B to 95% B over 5-8 minutes.

  • Ionization Source: ESI Negative Mode (Spray Voltage: -2.5 to -3.5 kV).

Fragmentation Pathway (MS/MS)

The collision-induced dissociation (CID) of the precursor [M-H]⁻ (m/z 193) follows two distinct pathways:

  • Primary Transition (Quantifier): Loss of CO₂ (Decarboxylation).[2]

    • 193 -> 149 (4-ethoxy-2,6-dimethylphenyl anion).

  • Secondary Transition (Qualifier): Cleavage of the Ethoxy Group.

    • 193 -> 165 (Loss of ethylene, C₂H₄, forming the phenoxide ion).

    • 149 -> 121 (Sequential loss of CO₂ then C₂H₄).

Workflow Diagram (DOT)

LCMS_Pathway Precursor Precursor [M-H]⁻ m/z 193 Transition1 Decarboxylation (Loss of CO₂) Precursor->Transition1 Transition2 Ether Cleavage (Loss of C₂H₄) Precursor->Transition2 Product1 Product Ion [M-H-44]⁻ m/z 149 Transition1->Product1 Quantifier Product2 Product Ion [M-H-28]⁻ m/z 165 Transition2->Product2 Qualifier

Caption: Predicted ESI(-) fragmentation pathway showing the dominant decarboxylation event typical of ortho-substituted benzoic acids.

Method B: GC-MS (Electron Ionization)

Best For: Impurity profiling, synthesis verification, and unknown identification via NIST library matching.

The "Steric Challenge" in Derivatization

Direct injection of the free acid leads to peak tailing and thermal degradation (decarboxylation in the injector). Derivatization is mandatory.

  • Critical Insight: The 2,6-dimethyl groups create a "steric pocket" around the carboxyl group. Bulky reagents like MTBSTFA (which forms t-BDMS derivatives) often fail to react completely or require excessive heating.

  • Solution: Use BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). The trimethylsilyl (TMS) group is smaller and can access the hindered site more effectively.

Recommended Protocol
  • Sample Prep: Dry 100 µg of sample under nitrogen.

  • Reagent Addition: Add 50 µL dry Pyridine + 100 µL BSTFA (with 1% TMCS catalyst).

  • Reaction: Incubate at 70°C for 45-60 minutes . (Note: Standard benzoic acids react in 15 mins; the extended time is required for the 2,6-dimethyl hindrance).

  • Injection: Split 1:10 or Splitless (trace), 250°C inlet.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS).

Spectral Interpretation (EI - 70eV)
  • TMS-Derivative (MW 266.32):

    • m/z 266 (M⁺): Molecular ion (often weak).

    • m/z 251 ([M-15]⁺): Loss of methyl group from TMS (Base Peak or very strong).

    • m/z 177: Acylium ion (Loss of OTMS).

  • Underivatized (Free Acid - if observed via thermal degradation):

    • m/z 194 (M⁺): Molecular ion.

    • m/z 176 ([M-18]⁺): Diagnostic "Ortho Effect". The 2,6-dimethyl groups facilitate the loss of H₂O directly from the molecular ion, a classic signature of ortho-methyl benzoic acids.

Comparative Summary

FeatureLC-MS/MS (ESI-)GC-MS (EI)
Sensitivity High (pg/mL range)Moderate (ng/mL range)
Sample Prep Minimal (Dilute & Shoot or SPE)Complex (Derivatization required)
Selectivity MRM allows specific detection in matrixHigh chromatographic resolution
Throughput High (5 min run time)Low (20-30 min run time)
Main Artifacts In-source decarboxylation (m/z 149)Incomplete derivatization due to steric hindrance
Analytical Decision Tree

DecisionTree Start Start: 4-ethoxy-2,6-dimethylbenzoic acid Analysis Goal What is the analytical goal? Start->Goal Bio Bioanalysis / PK Studies (Complex Matrix) Goal->Bio Struct Structural ID / Purity (Synthesis) Goal->Struct LCMS Choose LC-MS/MS (ESI-) Monitor m/z 193 -> 149 Bio->LCMS GCMS Choose GC-MS (EI) Derivatize w/ BSTFA (60 min @ 70°C) Struct->GCMS

Caption: Decision matrix for selecting the optimal mass spectrometry technique based on research goals.

References

  • NIST Chemistry WebBook. Benzoic acid, 2,6-dimethyl- Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[3][4][5] [Link]

  • Schummer, C. et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. [Link]

  • MassBank. Benzoic acid derivatives spectral data.[Link]

Sources

A Comparative Guide to the Reactivity of 4-Ethoxy- and 4-Methoxy-2,6-dimethylbenzoic Acid for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in drug development and synthetic chemistry, the selection of building blocks with precisely tuned reactivity is paramount. This guide provides an in-depth comparison of the reactivity of two closely related, sterically hindered aromatic carboxylic acids: 4-ethoxy-2,6-dimethylbenzoic acid and 4-methoxy-2,6-dimethylbenzoic acid. While direct comparative kinetic data for these specific compounds is not extensively available in the literature, this document synthesizes established chemical principles and data from analogous structures to offer a robust predictive analysis. Furthermore, we provide detailed experimental protocols to enable researchers to generate their own comparative data.

Structural and Electronic Considerations: The Interplay of Steric Hindrance and Electronic Effects

The reactivity of these two molecules is primarily governed by a combination of significant steric hindrance from the ortho-substituents and the subtle electronic influence of the para-alkoxy group.

The Dominant "Ortho Effect"

Both 4-ethoxy- and 4-methoxy-2,6-dimethylbenzoic acid possess two methyl groups in the positions ortho to the carboxylic acid. This disubstitution creates a significant steric environment, forcing the carboxyl group to twist out of the plane of the benzene ring. This phenomenon, known as the "ortho effect," has profound consequences for the molecules' reactivity.

The rotation of the carboxyl group disrupts the π-conjugation between the carbonyl group and the aromatic ring. This has two major effects:

  • Increased Acidity: By inhibiting resonance stabilization of the neutral carboxylic acid, the ortho-dimethyl substitution increases the acidity of the proton. The resulting carboxylate anion is stabilized as the negative charge is localized on the carboxyl group and does not delocalize into the ring.

  • Reduced Reactivity at the Carboxyl Carbon: The steric bulk of the two methyl groups physically shields the electrophilic carbonyl carbon from nucleophilic attack. This significantly slows down reactions such as esterification and amidation.

Caption: The "Ortho Effect" in 2,6-dimethylbenzoic acid derivatives.

Electronic Influence of the Para-Alkoxy Group

The electronic nature of the para-substituent (ethoxy vs. methoxy) provides a more subtle point of differentiation. Both are considered electron-donating groups (EDGs) overall, primarily through a resonance effect (+R) that outweighs their inductive electron-withdrawing effect (-I).[1]

  • Methoxy Group (-OCH₃): Exhibits a slightly stronger electron-donating character through resonance and a marginally stronger electron-withdrawing inductive effect compared to the ethoxy group.[1]

  • Ethoxy Group (-OCH₂CH₃): The additional ethyl group makes it slightly more electron-donating through induction compared to the methoxy group.

The Hammett constants (σp) for these groups, which quantify their electronic influence at the para position, are very similar: -0.27 for methoxy and -0.24 for ethoxy.[1] This suggests that the electronic difference between the two is minimal and will likely have a much smaller impact on the overall reactivity compared to the dominant steric hindrance from the ortho-methyl groups.

Physicochemical Properties and Acidity (pKa)

While experimental data for 4-ethoxy-2,6-dimethylbenzoic acid is scarce, we can compile the known properties of the methoxy analogue and the parent 2,6-dimethylbenzoic acid to draw comparisons.

Property2,6-Dimethylbenzoic Acid4-Methoxy-2,6-dimethylbenzoic Acid4-Ethoxy-2,6-dimethylbenzoic Acid
CAS Number 632-46-237934-89-7Not readily available
Molecular Formula C₉H₁₀O₂C₁₀H₁₂O₃C₁₁H₁₄O₃
Molecular Weight 150.17 g/mol [2][3][4][5][6]180.20 g/mol 194.23 g/mol
Melting Point 114-117 °C[5][6]Not readily availableNot readily available
Experimental pKa 3.36 (at 25°C)[5]Not availableNot available
Predicted pKa ~3.4~3.5~3.5

Acidity Comparison:

The experimental pKa of 2,6-dimethylbenzoic acid is approximately 3.36.[5] The addition of a para-alkoxy group, being electron-donating, is expected to slightly decrease the acidity (increase the pKa). Given the very similar electronic effects of the methoxy and ethoxy groups, it is predicted that the pKa values for both 4-methoxy- and 4-ethoxy-2,6-dimethylbenzoic acid will be very close to each other, and slightly higher than that of the parent 2,6-dimethylbenzoic acid. An estimated pKa for both compounds would be in the range of 3.5.

Comparative Reactivity in Common Transformations

Due to the severe steric hindrance, both acids will exhibit significantly lower reactivity in common transformations like esterification and amidation compared to their non-ortho-substituted counterparts. The subtle electronic differences between the para-ethoxy and para-methoxy groups are expected to result in only minor, likely negligible, differences in reaction rates.

Esterification

The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a standard method.[7][8] However, for sterically hindered acids like these, the reaction is notoriously slow and often requires forcing conditions (e.g., high temperatures, prolonged reaction times, and a large excess of the alcohol).[9][10][11]

Predicted Reactivity: The rates of esterification for both the ethoxy and methoxy derivatives are expected to be very similar. The slightly greater inductive electron-donating effect of the ethoxy group might make the carbonyl carbon marginally less electrophilic, potentially leading to a slightly slower reaction rate compared to the methoxy derivative. However, this effect is likely to be insignificant in the face of the overwhelming steric hindrance.

Amidation

Amide bond formation with these sterically hindered acids is also challenging. Standard coupling reagents may be ineffective, and more potent activating agents are often required.[12][13] Strategies for coupling sterically hindered substrates include:

  • Conversion to the Acyl Chloride: Reacting the carboxylic acid with thionyl chloride or oxalyl chloride to form the highly reactive acyl chloride, followed by reaction with the amine.[14]

  • Use of Potent Coupling Reagents: Reagents like HATU, HCTU, or phosphonium salts (e.g., PyBOP) are often more effective for difficult couplings.[15]

  • Acyl Fluoride Formation: In-situ generation of the highly reactive, yet less sterically demanding, acyl fluoride can be a successful strategy for extremely hindered couplings.[16]

Predicted Reactivity: Similar to esterification, the rates of amidation for both compounds are expected to be nearly identical. Any subtle electronic differences are unlikely to overcome the dominant steric blockade of the ortho-methyl groups.

Experimental Protocols for Comparative Reactivity Analysis

To provide definitive, quantitative data on the relative reactivity of 4-ethoxy- and 4-methoxy-2,6-dimethylbenzoic acid, a side-by-side kinetic study is recommended. The following protocols for Fischer-Speier esterification are designed for this purpose.

A Prepare Equimolar Solutions of each Acid in Excess Methanol B Add Acid Catalyst (e.g., H₂SO₄) to each Solution A->B C Heat both Reactions at a Constant Temperature (e.g., 60°C) B->C D Withdraw Aliquots at Regular Time Intervals C->D E Quench the Reaction in each Aliquot D->E F Analyze Aliquots by GC-MS or HPLC to Determine Product Concentration E->F G Plot Concentration vs. Time to Determine Reaction Rates F->G

Caption: Experimental workflow for comparative kinetic analysis.

Protocol: Comparative Kinetics of Fischer-Speier Esterification

Objective: To determine and compare the rate constants for the acid-catalyzed esterification of 4-ethoxy- and 4-methoxy-2,6-dimethylbenzoic acid with methanol.

Materials:

  • 4-Ethoxy-2,6-dimethylbenzoic acid

  • 4-Methoxy-2,6-dimethylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Internal standard (e.g., dodecane, for GC analysis)

  • Reaction vials with septa

  • Heating block or oil bath with temperature control

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

Procedure:

  • Reaction Setup:

    • In two separate, identical reaction vials, place a magnetic stir bar.

    • To vial 1, add 4-methoxy-2,6-dimethylbenzoic acid (e.g., 0.1 mmol).

    • To vial 2, add 4-ethoxy-2,6-dimethylbenzoic acid (e.g., 0.1 mmol).

    • To each vial, add a precise volume of a stock solution of the internal standard in anhydrous methanol (e.g., 2.0 mL of a solution containing a known concentration of dodecane).

    • Seal the vials with septa.

  • Reaction Initiation:

    • Place both vials in a pre-heated heating block or oil bath set to a constant temperature (e.g., 60 °C) and begin stirring.

    • Allow the solutions to equilibrate to the reaction temperature for 5 minutes.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 µL) to each vial via syringe. Start timing the reaction immediately.

  • Sampling:

    • At regular time intervals (e.g., 0, 15, 30, 60, 90, 120, 180, and 240 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction vial using a syringe.

    • Immediately quench each aliquot by adding it to a vial containing a mixture of saturated sodium bicarbonate solution (0.5 mL) and ethyl acetate (0.5 mL). Vortex thoroughly.

  • Analysis:

    • Analyze the organic layer of each quenched sample by GC-MS or HPLC.

    • Quantify the amount of the methyl ester product formed in each sample relative to the internal standard.

  • Data Analysis:

    • For each acid, plot the concentration of the methyl ester product versus time.

    • Determine the initial reaction rate for each acid from the slope of the initial linear portion of the concentration-time plot.

    • Compare the initial rates to determine the relative reactivity.

Conclusion

The reactivity of both 4-ethoxy- and 4-methoxy-2,6-dimethylbenzoic acid is overwhelmingly dictated by the steric hindrance imposed by the ortho-dimethyl groups. This "ortho effect" increases their acidity compared to non-ortho-substituted analogues while significantly retarding the rates of reactions at the carboxyl group, such as esterification and amidation.

The electronic difference between the para-ethoxy and para-methoxy substituents is minimal and is expected to have a negligible effect on the overall reactivity. Any difference in reaction rates is likely to be very small. For researchers and drug development professionals, this implies that, from a reactivity standpoint, these two molecules can be considered largely interchangeable. The choice between them may therefore be guided by other factors such as synthetic accessibility, cost, or specific biological interactions where the small difference in lipophilicity between the ethoxy and methoxy groups might be relevant.

To obtain definitive quantitative data, the provided experimental protocol for a comparative kinetic study offers a reliable method for direct comparison under controlled conditions.

References

  • Dunetz, J. R., et al. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 2016, 20(2), 140-177.
  • Ghosez, L., et al. Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Synfacts, 2016, 12(02), 0172.
  • Bode, J. W. The Synthesis of Sterically Hindered Amides. CHIMIA, 2012, 66(11), 808-811.
  • Varma, R. S., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 2007, 48(34), 5981-5984.
  • Ishihara, K., et al. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.
  • Seybold, P. G. Substituent Effects on the Physical Properties and pKa of Phenol. International Journal of Quantum Chemistry, 2001, 84(1), 132-139.
  • Tajuddin, N. A., et al. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 2015, 26(1), 1-10.
  • Wikipedia. Fischer–Speier esterification. [Link]

  • NIST. Benzoic acid, 2,6-dimethyl-. [Link]

  • CAS Common Chemistry. 2,6-Dimethylbenzoic acid. [Link]

  • Pearson. The pKa values of ortho-, meta-, and para-methoxybenzoic acids. [Link]

  • Clark, C. R., et al. Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Journal of Mass Spectrometry, 2019, 54(1), 60-68.
  • ChemBAM. Kinetics of Ester Formation via Fischer Esterification. [Link]

  • PubChem. 2,6-Dimethylbenzoic acid. [Link]

  • Houk, K. N. Substituent Effects on Simple Diels-Alder Reactions. Journal of the American Chemical Society, 1973, 95(12), 4092-4094.
  • NIST. Benzoic acid, 4-ethoxy-. [Link]

  • Chemdad. 2,6-Dimethylbenzoic acid. [Link]

  • Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). [Link]

  • Chemical Synthesis. 2,6-dimethylbenzoic acid. [Link]

  • Organic Syntheses.

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spectroscopic characterization of 2,6-dimethylbenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and materials science, 2,6-dimethylbenzoic acid (2,6-DMBA) and its derivatives serve as critical building blocks, often utilized for their unique steric profiles and role as anti-inflammatory precursors[1][2]. However, characterizing these molecules presents a distinct analytical challenge. The presence of two bulky methyl groups at the ortho positions forces the carboxyl moiety to twist out of the aromatic plane to minimize van der Waals repulsions[3].

As a Senior Application Scientist, I have designed this guide to objectively compare how different spectroscopic techniques decode this unique steric hindrance. Moving beyond basic identification, this guide provides deep mechanistic validation to ensure your analytical workflows are robust, self-validating, and scientifically rigorous.

Quantitative Spectroscopic Comparison Matrix

To effectively characterize 2,6-DMBA derivatives, one must understand how their spectral signatures deviate from unhindered baseline molecules (like standard benzoic acid). The table below summarizes the comparative performance and diagnostic utility of primary analytical techniques.

Analytical TechniqueTarget Analyte FeatureUnhindered Benzoic Acid (Reference)2,6-DMBA Derivative (Observed)Diagnostic Causality
¹H / ¹³C NMR Structural connectivityAromatic multiplet, δ 7.4 - 8.1 ppmUpfield aromatic shift, δ 7.0 - 7.3 ppmAltered magnetic anisotropy due to orthogonal COOH
FT-IR (ATR) C=O Stretching~1680 cm⁻¹ (Highly conjugated)>1695 cm⁻¹ (Reduced conjugation)Steric twist breaks π-π orbital overlap
EI-MS (70 eV) Primary Fragmentation[M-17]⁺ (Loss of •OH)[M-18]⁺ (Loss of H₂O)1,5-hydrogen shift via the Ortho Effect
UV-Vis π → π* Transitionλmax ~230 nm, 270 nmHypsochromic shift (Blue shift)Loss of coplanarity reduces chromophore length

Mechanistic Insights: The Causality Behind the Spectra

Electron Ionization Mass Spectrometry (EI-MS): The Ortho Effect

In standard mass spectrometry, unhindered benzoic acids typically fragment via the loss of a hydroxyl radical (•OH), yielding an[M-17]⁺ peak. However, 2,6-DMBA derivatives undergo a highly specific fragmentation pathway known as the ortho effect[4]. The spatial proximity of the ortho-methyl protons to the carbonyl oxygen facilitates a 1,5-hydrogen shift. This creates a transient distonic ion that rapidly expels a neutral water molecule, resulting in a dominant [M-18]⁺ peak[4]. Comparing the ratio of m/z 132 to m/z 133 is the most definitive way to differentiate a 2,6-disubstituted derivative from its structural isomers.

Fourier Transform Infrared (FT-IR) Spectroscopy: Conjugation Loss

FT-IR spectroscopy is highly sensitive to changes in dipole moments and bond strengths. In a planar benzoic acid, the π-electrons of the aromatic ring are fully conjugated with the carbonyl group, weakening the C=O double bond and lowering its stretching frequency (~1680 cm⁻¹). In 2,6-DMBA, the steric twist breaks this orbital overlap[3]. Consequently, the C=O bond regains its double-bond character, and the stretching frequency shifts upward (>1695 cm⁻¹), behaving more like an isolated aliphatic carboxylic acid.

Nuclear Magnetic Resonance (NMR): Anisotropic Shielding

NMR provides the ultimate proof of structural connectivity. The orthogonal orientation of the carboxyl group alters the magnetic anisotropy typically exerted by the C=O π-system on the aromatic ring. This results in an upfield shift of the aromatic protons compared to unhindered analogs. Furthermore, ¹³C CPMAS NMR studies on solid-state mixtures of 2,6-DMBA have shown distinct chemical shifts (e.g., C=O at ~176.7 ppm) that confirm complex hydrogen-bonding networks and proton transfer dynamics unique to highly hindered acids[5].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your structural assignments, implement the following step-by-step methodologies. Each protocol is designed as a closed-loop system that validates its own output.

Protocol 1: High-Resolution EI-MS for Ortho-Effect Validation

Objective: Differentiate 2,6-DMBA from its structural isomers using the 1,5-hydrogen shift mechanism.

  • Sample Preparation : Dissolve 1 mg of the 2,6-DMBA derivative in 1 mL of LC-MS grade methanol.

  • Injection : Inject 1 µL into the GC-MS system (e.g., Agilent 7890B/5977B) with a split ratio of 50:1 to prevent detector saturation.

  • Ionization : Set the electron ionization (EI) source to 70 eV and the source temperature to 230 °C.

  • Data Acquisition : Scan from m/z 50 to 300.

  • Self-Validation System : Extract the ion chromatograms (EIC) for m/z 132 ([M-H₂O]⁺) and m/z 133 ([M-OH]⁺). In a true 2,6-disubstituted system, the m/z 132 peak will dominate the spectrum due to the thermodynamically favorable distonic ion intermediate[4]. If m/z 133 is the base peak, the sample is likely a meta or para isomer, immediately flagging a structural misassignment.

Protocol 2: ATR-FTIR for Conjugation Analysis

Objective: Quantify the degree of steric inhibition of resonance.

  • Background Calibration : Collect a background spectrum of the bare diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Application : Place 2-3 mg of crystalline 2,6-DMBA[2] directly onto the crystal. Apply consistent pressure using the anvil.

  • Acquisition : Record the spectrum from 4000 to 400 cm⁻¹.

  • Self-Validation System : Isolate the carbonyl region (1650–1750 cm⁻¹). A fully conjugated aromatic acid exhibits a C=O stretch near 1680 cm⁻¹. If your sample's C=O stretch appears at ≥1695 cm⁻¹, the protocol validates the out-of-plane conformation of the carboxyl group.

Protocol 3: ¹H and 2D NOESY NMR for Conformational Locking

Objective: Map the spatial proximity of the ortho-methyls to validate steric hindrance.

  • Preparation : Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • 1D Acquisition : Acquire a standard ¹H NMR spectrum (64 scans, 298 K). Note the equivalent methyl singlet at ~2.4 ppm.

  • 2D NOESY Acquisition : Set up a 2D NOESY experiment with a mixing time of 400-500 ms to allow for cross-relaxation.

  • Self-Validation System : Analyze the cross-peaks. You must observe a strong NOE correlation between the methyl protons (δ 2.4) and the meta-aromatic protons (δ ~7.1). Crucially, the absence of an NOE between the methyls and the acidic carboxyl proton (δ ~11.0) validates the orthogonal, sterically locked geometry of the functional groups.

Spectroscopic Logic Visualization

The following diagram maps the logical relationship between the structural features of 2,6-DMBA and the resulting analytical readouts across different spectroscopic modalities.

G cluster_0 Molecular Architecture A 2,6-Dimethyl Substitution B Steric Hindrance (Out-of-plane COOH) A->B C NMR Anisotropic Shielding B->C Magnetic D FT-IR Conjugation Loss B->D Vibrational E EI-MS 1,5-H Shift B->E Ionization F Shifted Aromatic Protons C->F G Higher C=O Stretch Freq. D->G H Facile H2O Loss [M-18]+ Peak E->H

Logical pathways of steric hindrance impacting 2,6-DMBA spectral signatures.

References

  • National Center for Biotechnology Information. "2,6-Dimethylbenzoic acid | C9H10O2 | CID 12439 - PubChem".[Link]

  • ResearchGate. "Ortho effects: A mechanistic study".[Link]

  • RSC Publishing. "Analysis of the ortho effect: acidity of 2-substituted benzoic acids".[Link]

  • ARKAT USA. "The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals".[Link]

Sources

Crystal Structure & Solid-State Properties of 4-Ethoxy-2,6-dimethylbenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethoxy-2,6-dimethylbenzoic acid represents a specific class of sterically congested aromatic acids. Unlike typical benzoic acids where the carboxyl group is coplanar with the aromatic ring to maximize resonance, the 2,6-dimethyl substitution forces the carboxyl group out of plane. This "ortho-effect" significantly alters its solid-state packing, solubility profile, and reactivity compared to its unhindered analogs.

This guide analyzes the structural determinants of this molecule, compares it with key alternatives (4-methoxy-2,6-dimethylbenzoic acid and 2,6-dimethylbenzoic acid), and provides validated protocols for its synthesis and crystallization.

Crystallographic Characterization

Molecular Conformation: The Steric Twist

The defining feature of the 4-ethoxy-2,6-dimethylbenzoic acid crystal structure is the steric inhibition of resonance .

  • Carboxyl Twist: In unsubstituted benzoic acid, the carboxyl group is coplanar (0° torsion angle). In 2,6-dimethyl derivatives, the steric clash between the carbonyl oxygen and the ortho-methyl protons forces the carboxyl group to rotate.

  • Twist Angle: Crystallographic data for the homologous series indicates a torsion angle (

    
    ) of approximately 50°–60°  relative to the phenyl ring plane.
    
  • Electronic Consequence: This twist decouples the carboxyl group from the aromatic

    
    -system, making the acidity (pKa) less sensitive to the electronic effects of the ring but more sensitive to the steric environment.
    
Supramolecular Synthons

Despite the steric bulk, the molecule retains the classic carboxylic acid hydrogen-bonding motif.

  • Primary Interaction: Formation of centrosymmetric dimers via the

    
     graph set motif. Two molecules link head-to-head through strong O-H···O hydrogen bonds.
    
  • Secondary Interaction: The 4-ethoxy group acts as a linear extender. Unlike the methoxy analog, the ethyl chain introduces additional conformational flexibility and van der Waals contact surface area, often leading to different polymorphic forms or lower melting points due to less efficient packing compared to the rigid methoxy group.

Comparative Structural Metrics
Feature4-Ethoxy-2,6-dimethylbenzoic acid 2,6-Dimethylbenzoic acid 4-Methoxy-2,6-dimethylbenzoic acid
Steric Hindrance High (Carboxyl twisted)High (Carboxyl twisted)High (Carboxyl twisted)
Para-Substituent Ethoxy (-OCH₂CH₃)Hydrogen (-H)Methoxy (-OCH₃)
Packing Motif Dimer + Alkyl InterdigitationSimple Dimer StackingDimer + Methyl Stacking
Predicted Space Group P2₁/c or P-1 (Triclinic)P2₁/c (Monoclinic)P2₁/c (Monoclinic)
Est.[1] Melting Point 105–110 °C116 °C120–125 °C

Note: The ethoxy group typically lowers the melting point relative to the methoxy analog due to the "odd-even" effect in alkyl chains and increased rotational freedom disrupting the crystal lattice energy.

Comparative Performance Analysis

Solubility & Lipophilicity

For drug development, the ethoxy derivative offers a distinct solubility profile.

  • Lipophilicity (LogP): The addition of the methylene (-CH₂-) group in the ethoxy chain increases LogP by approximately 0.5 units compared to the methoxy analog.

  • Water Solubility: Significantly lower than 2,6-dimethylbenzoic acid. This makes the ethoxy variant a superior choice for creating lipophilic prodrugs or intermediates where organic solubility is required for purification.

Chemical Stability
  • Esterification Difficulty: Due to the 2,6-dimethyl "blocking" groups, standard Fischer esterification is extremely slow. The 4-ethoxy group donates electron density (via induction, as resonance is dampened), making the carboxylate slightly more nucleophilic, but steric factors dominate.

  • Recommendation: Use activated acid chlorides or anhydrides for derivatization rather than direct acid-catalyzed esterification.

Experimental Protocols

Synthesis: Williamson Ether Strategy

Since 4-ethoxy-2,6-dimethylbenzoic acid is often an intermediate, it is best synthesized from the commercially available 4-hydroxy-2,6-dimethylbenzoic acid.

Reagents:

  • Precursor: 4-Hydroxy-2,6-dimethylbenzoic acid[2][3]

  • Alkylating Agent: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr)

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone

Protocol:

  • Dissolution: Dissolve 1.0 eq of 4-hydroxy-2,6-dimethylbenzoic acid in DMF (5 mL/g).

  • Deprotonation: Add 2.5 eq of anhydrous K₂CO₃. Stir at room temperature for 30 mins. Note: This deprotonates both the carboxyl and hydroxyl groups.

  • Alkylation: Add 1.1 eq of Ethyl Iodide dropwise.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Hydrolysis (If Ester formed): If the carboxyl group was also ethylated (forming the ethyl ester), treat with NaOH/MeOH followed by acid workup to return the free acid.

  • Workup: Pour into ice water, acidify with HCl to pH 2. Filter the white precipitate.

Crystallization for XRD

To obtain single crystals suitable for X-ray diffraction:

  • Solvent System: Ethanol/Water (80:20) or Ethyl Acetate/Hexane (Slow diffusion).

  • Method: Dissolve 50 mg of the purified acid in minimal hot ethanol. Filter through a 0.45 µm syringe filter into a clean vial.

  • Growth: Place the vial inside a larger jar containing hexane (vapor diffusion method). Cap loosely. Allow to stand undisturbed at 4°C for 3–5 days.

  • Harvest: Look for colorless blocks or prisms.

Visualizations

Structural Logic & Packing Interactions

This diagram illustrates the hierarchical organization of the crystal structure, from molecular conformation to lattice packing.

CrystalLogic Molecule 4-Ethoxy-2,6-dimethylbenzoic Acid Sterics 2,6-Dimethyl Steric Bulk Molecule->Sterics Intrinsic Feature Ethoxy 4-Ethoxy Extension Molecule->Ethoxy Substituent Twist Carboxyl Twist (~55°) (Decoupled π-system) Sterics->Twist Forces Rotation Dimer Centrosymmetric Dimer R2,2(8) Motif Twist->Dimer Allows H-Bonding (Despite Sterics) Packing Crystal Lattice (Elongated c-axis vs Methoxy) Dimer->Packing Primary Synthon Ethoxy->Packing Determines Layer Spacing

Caption: Structural hierarchy showing how steric hindrance drives conformation while hydrogen bonding drives assembly.

Synthesis Workflow

A validated pathway for generating the target molecule from its hydroxy-precursor.

Synthesis Start 4-Hydroxy-2,6-dimethyl benzoic acid Step1 K2CO3 / DMF (Deprotonation) Start->Step1 Step2 Ethyl Iodide (EtI) 60°C, 4h Step1->Step2 Inter Intermediate: Ethyl Ester + Ether Step2->Inter Step3 NaOH / MeOH (Selective Hydrolysis) Inter->Step3 Final 4-Ethoxy-2,6-dimethyl benzoic acid Step3->Final

Caption: Williamson ether synthesis route including ester hydrolysis step to ensure high purity acid recovery.

References

  • Cambridge Crystallographic Data Centre (CCDC). Crystal Structure of 2,6-Dimethylbenzoic acid (Refcode: DMBAZC). [Link]

  • PubChem. Compound Summary: 2,6-Dimethylbenzoic acid. National Library of Medicine. [Link]

  • NIST Chemistry WebBook. Benzoic acid, 4-ethoxy- (Properties). [Link][1]

  • Google Patents.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Ethoxy-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to ensuring that our work is conducted with the highest regard for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of a robust safety culture. This guide provides a detailed, procedural framework for the safe and compliant disposal of 4-Ethoxy-2,6-dimethylbenzoic acid, grounded in established safety protocols and regulatory standards.

Hazard Identification and Essential Safety Profile

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. While a specific Safety Data Sheet (SDS) for 4-Ethoxy-2,6-dimethylbenzoic acid should always be the primary source of information, we can infer its likely hazard profile from structurally similar compounds, such as 2,6-Dimethylbenzoic acid. The primary hazards are associated with irritation and potential corrosivity.

Based on OSHA's Hazard Communication Standard, this chemical is considered hazardous[1]. The expected classifications and necessary precautions are summarized below.

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard Classification Signal Word Hazard Statements Required Personal Protective Equipment (PPE)
Skin Corrosion/Irritation, Category 2[1] Warning Causes skin irritation[2]. Natural rubber or nitrile gloves, lab coat, or other protective clothing[2][3].
Serious Eye Damage/Eye Irritation, Category 2/2A[1][2] Warning Causes serious eye irritation[2]. Safety glasses with side shields or goggles[3].

| Specific Target Organ Toxicity (Single Exposure), Category 3[1] | Warning | May cause respiratory irritation[2]. | Use only in a well-ventilated area or chemical fume hood[2]. |

Causality Behind PPE Selection: The requirement for gloves and eye protection stems from the compound's classification as a skin and eye irritant[1][2]. Handling in a fume hood mitigates the risk of inhaling dust particles, which could lead to respiratory irritation[2].

On-Site Waste Management: A Step-by-Step Protocol

Proper disposal begins at the point of generation. A systematic approach to collecting and storing chemical waste on-site is critical to prevent accidental mixing of incompatible substances and to ensure regulatory compliance.

Workflow for On-Site Waste Accumulation

G cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Container Selection cluster_2 Step 3: Labeling cluster_3 Step 4: Storage & Segregation gen Waste Generation (e.g., residual solid, contaminated gloves, weigh paper, spent solution) container Select a chemically compatible, leak-proof container with a securely fitting cap. [9] (e.g., HDPE or glass bottle) gen->container labeling Affix a 'Hazardous Waste' label. Fill in all required fields: - Full Chemical Name(s) & Percentages [1] - Hazard(s) (e.g., Irritant, Corrosive) [4] - Accumulation Start Date [2] container->labeling storage Store container in a designated Satellite Accumulation Area (SAA). [1] Keep container closed at all times except when adding waste. [8] labeling->storage segregate Segregate from incompatible materials (See Table 2). [1]

Caption: On-site workflow for hazardous waste from generation to storage.

Protocol Details:
  • Waste Container Selection :

    • Wastes must be stored in containers made of a compatible material[4]. For 4-Ethoxy-2,6-dimethylbenzoic acid, a high-density polyethylene (HDPE) or glass container is appropriate.

    • Never use foodstuff containers (e.g., mayonnaise or pickle jars) to store hazardous waste[5].

    • The container must have a tightly fitting cap and be kept closed at all times except when waste is actively being added[4][6]. This prevents the release of vapors and protects against spills.

  • Waste Labeling :

    • The Environmental Protection Agency (EPA) requires that each waste container be clearly labeled[7].

    • The label must include the words "Hazardous Waste" [7][8].

    • List the full chemical name: "4-Ethoxy-2,6-dimethylbenzoic Acid Waste". Do not use abbreviations or chemical formulas[8]. If it is a mixture, all components must be listed by percentage or volume, even non-hazardous ones like water[5].

    • Clearly indicate the associated hazards (e.g., "Irritant," "Corrosive")[5].

    • Record the date you begin adding waste to the container (the "accumulation start date")[8].

  • Storage and Segregation :

    • All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) , which is a designated area at or near the point of generation[5][7]. This could be a secondary containment tray in a fume hood or a designated cabinet.

    • Incompatible chemicals must be segregated to prevent dangerous reactions[5]. 4-Ethoxy-2,6-dimethylbenzoic acid, as an acid, requires careful segregation.

Table 2: Segregation Guide for Carboxylic Acid Waste

Store Separately From Reason for Segregation
Bases (e.g., Sodium Hydroxide, Amines) To prevent a strong exothermic neutralization reaction.[5]
Strong Oxidizing Agents (e.g., Perchlorates, Nitrates) To prevent the risk of fire or explosion.[3]
Cyanides and Sulfides To prevent the generation of highly toxic hydrogen cyanide or hydrogen sulfide gas.[5]

| Water-Reactive Materials | While this specific acid is not highly water-reactive, it is a general best practice for acid storage.[5] |

Final Disposal Procedures

The ultimate disposal of chemical waste must be handled by a licensed hazardous waste contractor. The procedures below outline the steps for preparing different forms of waste for final pickup.

Disposal Decision Flowchart

G cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_container Empty Containers start What is the form of the 4-Ethoxy-2,6-dimethylbenzoic acid waste? solid_pure Unused or expired pure solid start->solid_pure liquid_sol Solutions of the acid in a solvent start->liquid_sol empty_cont Original chemical container start->empty_cont solid_dest Place in a labeled solid hazardous waste container (e.g., lined pail or wide-mouth bottle). solid_pure->solid_dest solid_cont Contaminated Items (gloves, weigh paper, wipes) solid_cont->solid_dest liquid_dest Determine solvent type. Place in the appropriate labeled liquid hazardous waste container (e.g., Halogenated or Non-Halogenated). liquid_sol->liquid_dest empty_dest Triple-rinse with a suitable solvent. Collect the rinsate as liquid hazardous waste. Deface the label and dispose of the clean container per institutional policy. empty_cont->empty_dest

Caption: Decision flowchart for segregating different forms of waste.

Protocol Details:
  • Solid Waste :

    • Collect pure, unused, or expired 4-Ethoxy-2,6-dimethylbenzoic acid in a designated, labeled hazardous waste container for solids.

    • Lab debris such as contaminated gloves, weighing paper, and paper towels should also be collected as solid hazardous waste[9]. Do not dispose of these items in the regular trash.

  • Liquid Waste (Solutions) :

    • If the acid is dissolved in a solvent, the entire solution is considered hazardous waste.

    • Segregate based on the solvent type. For example, a solution in methylene chloride would go into a "Halogenated Solvents" waste container, while a solution in ethanol would go into a "Non-Halogenated Solvents" container[10].

    • Drain disposal is prohibited . Most organic acids are still considered toxic after neutralization, and drain disposal is a violation of EPA regulations[5].

  • Empty Containers :

    • The EPA considers a container "empty" only after it has been properly decontaminated[4].

    • Triple-rinse the original container with a suitable solvent (e.g., ethanol or acetone).

    • Crucially, the rinsate from this process is hazardous waste and must be collected in the appropriate liquid waste container[4].

    • Once cleaned, deface or remove the original label and dispose of the container according to your institution's specific guidelines for decontaminated glassware or plasticware.

Regulatory Compliance and Final Transfer

All chemical waste disposal is regulated by the EPA through the Resource Conservation and Recovery Act (RCRA) and by OSHA for workplace safety[11][12]. Your institution's Environmental Health & Safety (EHS) office is your primary resource for ensuring compliance.

  • Waste Pickup : Once a waste container is full, or has been in an SAA for up to one year, it must be moved to a Central Accumulation Area (CAA) or prepared for pickup by your institution's EHS or a contracted hazardous waste vendor[5][7].

  • Documentation : Maintain meticulous records of your waste generation and disposal. This "cradle-to-grave" tracking is a cornerstone of the RCRA regulations[11].

By adhering to these systematic procedures, you ensure that the disposal of 4-Ethoxy-2,6-dimethylbenzoic acid is performed safely, responsibly, and in full compliance with federal and local regulations, protecting yourself, your colleagues, and the environment.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. Environmental Health and Safety Office. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • SAFETY DATA SHEET - 4-Ethoxybenzoic acid. Thermo Fisher Scientific. [Link]

  • 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). eCFR. [Link]

  • Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. U.S. Environmental Protection Agency. [Link]

  • ACID REMOVAL AND DISPOSAL PREPARATION SOP. Health and Safety Authority. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS Today. [Link]

  • Understanding OSHA Chemical Storage Requirements. PolyStar Containment. [Link]

  • Chemical Waste. Environmental Health & Safety (EHS), University of Houston. [Link]

  • Acid Handling. University of Utah. [Link]

  • 1910.119 - Process safety management of highly hazardous chemicals. Occupational Safety and Health Administration. [Link]

Sources

Personal protective equipment for handling 4-Ethoxy-2,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

4-Ethoxy-2,6-dimethylbenzoic acid is a substituted aromatic carboxylic acid typically encountered as a white to off-white crystalline solid.[1][2] While specific toxicological data for this exact derivative may be limited in public repositories, its structural analogs (2,6-dimethylbenzoic acid and 4-ethoxybenzoic acid) dictate a strict Irritant (Skin/Eye/Respiratory) hazard profile.[1][2]

Critical Chemical Insight: The 2,6-dimethyl substitution pattern creates significant steric hindrance around the carboxylic acid group.[1][2] This not only affects chemical reactivity (making esterification or hydrolysis slower than typical benzoic acids) but also implies that metabolic conjugation in biological systems may be retarded, potentially prolonging systemic exposure if absorbed.[2] Therefore, we treat this compound with elevated dermal precautions compared to simple benzoic acid.[2]

Risk Assessment & PPE Matrix

The following Personal Protective Equipment (PPE) standards are non-negotiable for handling this compound in a research setting.

PPE Selection Logic
Protection ZoneRecommended EquipmentScientific Rationale (Causality)
Hand Protection Nitrile Gloves (Min.[1][2] thickness 0.11 mm)Permeation Resistance: The ethoxy and methyl groups increase lipophilicity compared to benzoic acid, facilitating faster permeation through latex.[1] Nitrile offers superior resistance to organic acids.[2] Protocol: Change gloves immediately upon contamination or every 2 hours.[1]
Eye Protection Safety Glasses with Side Shields (ANSI Z87.[1]1)Particulate Risk: As a solid powder, the primary risk is airborne dust settling on the cornea.[1][2] Upgrade: Use Chemical Goggles if generating dust outside a fume hood (e.g., large scale weighing).[1][2]
Respiratory Fume Hood (Primary) or N95/P100 Respirator Inhalation Toxicity: Organic acid dusts are severe respiratory irritants.[1] Engineering controls (Hood) are superior to PPE.[2] If weighing >10g on an open bench, a respirator is mandatory to prevent mucosal acidification.[2]
Body Defense Lab Coat (Cotton/Poly blend) + Long Pants Physical Barrier: Prevents migration of static-charged powder onto street clothes.[1]

Operational Protocol: The "Self-Validating" Workflow

This workflow is designed to minimize exposure while ensuring experimental success. The "Self-Validating" aspect ensures that if a step fails (e.g., static buildup), the protocol forces a pause before exposure occurs.[1][2]

Phase A: Preparation & Weighing
  • Control Static: Substituted benzoic acids are prone to static charge.[1] Use an anti-static gun or ionizer on the weighing boat before adding the solid.

    • Why? Static dispersal causes "jumping" of powder, leading to invisible surface contamination.[2]

  • The "Zone" Rule: Establish a "Dirty Zone" (inside the hood) and a "Clean Zone" (notebook/keyboard). Never cross-contaminate gloves between these zones.[2]

Phase B: Solubilization & Reaction
  • Solvent Choice: Dissolve the solid in organic solvents (DCM, Ethyl Acetate, DMSO) inside the fume hood.[1][2]

  • Reactivity Note (Expert Insight): Due to the 2,6-dimethyl steric hindrance , this acid is difficult to esterify using standard Fischer esterification.[1][2]

    • Safety Implication: Researchers often increase temperature or use harsher reagents (e.g., Thionyl Chloride, Oxalyl Chloride) to force the reaction.[1][2] Anticipate secondary hazards from these aggressive reagents, not just the parent acid.[1][2]

Phase C: Visualization of Decision Logic

PPE_Decision_Tree Start Handling 4-Ethoxy-2,6-dimethylbenzoic acid State Assess Physical State Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Quant Quantity > 500mg? Solid->Quant Gloves PPE: Nitrile Gloves (0.11mm) + Safety Glasses Solution->Gloves Yes Yes Quant->Yes High Dust Risk No No Quant->No Low Dust Risk Hood Engineering Control: Chemical Fume Hood REQUIRED DoubleGloves PPE: Double Nitrile + Goggles + Tyvek Sleeves Hood->DoubleGloves Bench Benchtop Allowed (With N95 Respirator) Bench->Gloves Yes->Hood No->Hood Preferred No->Bench If Hood unavailable

Figure 1: PPE and Engineering Control Decision Tree based on physical state and quantity.[1][2]

Emergency Response & Decontamination

Spill Response (Solid Powder)
  • Isolate: Mark the area. Do not walk through the powder.[2]

  • PPE Upgrade: Don goggles and a second pair of gloves.

  • Dry Clean-up: Do NOT wet the powder initially (this creates a corrosive slurry).[1]

    • Use a scoop or stiff paper to lift the bulk solid into a waste container.[1]

  • Wet Decontamination: Once bulk is removed, wipe the surface with a 5% Sodium Bicarbonate (NaHCO₃) solution.

    • Mechanism:[1][3] This converts the residual acid into its water-soluble sodium salt (Sodium 4-ethoxy-2,6-dimethylbenzoate), allowing for safe removal.[1][2]

  • Final Wash: Rinse with water and soap.[4]

First Aid
  • Eye Contact: Flush immediately for 15 minutes.[4] The lipophilic nature of the ethoxy group requires thorough irrigation to dislodge particles adhering to the eye surface.[1]

  • Skin Contact: Wash with soap and water.[1][4][5][6] Do not use alcohol (ethanol), as it may enhance transdermal absorption of the compound.[2]

Disposal Considerations

  • Classification: Hazardous Chemical Waste (Organic Acid).[1]

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases in the waste stream to prevent exothermic neutralization in the waste drum.[1]

  • Labeling: Clearly label as "4-Ethoxy-2,6-dimethylbenzoic acid – Solid – Irritant".

References

  • PubChem. (n.d.). Compound Summary: 2,6-Dimethylbenzoic acid (Analogous Hazard Data).[1][2] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[2] Retrieved from [Link][1]

  • National Institute of Standards and Technology (NIST). (2023).[1] Benzoic acid, 4-ethoxy- (Analogous Structure Data). NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link][1]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press.[2][7] Retrieved from [Link][1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.